5-Chloro-2-(trichloromethyl)benzimidazole
説明
Structure
3D Structure
特性
IUPAC Name |
6-chloro-2-(trichloromethyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl4N2/c9-4-1-2-5-6(3-4)14-7(13-5)8(10,11)12/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZGSKQSWJIWFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10189375 | |
| Record name | 5-Chloro-2-(trichloromethyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10189375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3584-66-5 | |
| Record name | 6-Chloro-2-(trichloromethyl)-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3584-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-(trichloromethyl)-1H-benzimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003584665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3584-66-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158057 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Chloro-2-(trichloromethyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10189375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-2-(trichloromethyl)-1H-benzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.649 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-CHLORO-2-(TRICHLOROMETHYL)-1H-BENZIMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8R6YS3U8H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Technical Guide: Structure Elucidation of 5-Chloro-2-(trichloromethyl)benzimidazole
[1]
Introduction & Synthetic Context
The structural integrity of 5-Chloro-2-(trichloromethyl)benzimidazole relies on the successful fusion of a chlorinated benzene ring with an imidazole moiety bearing a trichloromethyl group.[2] This compound typically arises from the Phillips condensation of 4-chlorobenzene-1,2-diamine with a trichloroacetic acid derivative.[2]
Understanding the synthesis is the first step in elucidation, as it defines the expected impurities (e.g., regioisomers, uncyclized amides).[2]
Synthetic Pathway (Graphviz Visualization)
The following diagram illustrates the condensation mechanism and the potential for tautomeric equilibrium, which is critical for interpreting NMR data.
Figure 1: Synthetic pathway via Phillips condensation showing the critical tautomeric equilibrium.[2]
Analytical Strategy & Elucidation Workflow
To unambiguously prove the structure, a multi-modal approach is required. The high chlorine content (4 atoms) makes Mass Spectrometry (MS) the most definitive initial test, followed by NMR to confirm the substitution pattern.[2]
Elucidation Logic Flow
-
Mass Spectrometry: Confirm
isotope pattern and Molecular Ion ( ). -
1H NMR: Verify the 1,2,4-trisubstituted benzene ring pattern (3 aromatic protons).
-
13C NMR: Confirm the presence of the
carbon (distinctive shift) and the benzimidazole .[2] -
IR: Confirm absence of carbonyl (amide) to prove cyclization.
Mass Spectrometry (MS) Analysis
The most striking feature of this molecule is its isotope signature.[2] Chlorine exists naturally as ³⁵Cl (75.8%) and ³⁷Cl (24.2%).[2] With four chlorine atoms, the molecular ion cluster is complex and highly diagnostic.[2]
Predicted Isotope Pattern (EI, 70 eV)
The molecular ion cluster spans from m/z 268 to 276.[2]
| m/z (Nominal) | Relative Intensity (%) | Origin | Interpretation |
| 268 | ~40% | ³⁵Cl₄ | Monoisotopic Peak ( |
| 270 | 100% (Base) | ³⁵Cl₃³⁷Cl₁ | Statistical max for Cl₄ systems |
| 272 | ~96% | ³⁵Cl₂³⁷Cl₂ | High intensity confirms poly-chlorination |
| 274 | ~41% | ³⁵Cl₁³⁷Cl₃ | |
| 276 | ~6% | ³⁷Cl₄ |
Key Fragmentation Pathways[2]
Nuclear Magnetic Resonance (NMR)
Crucial Note on Tautomerism: In solution (e.g., DMSO-d6), the N-H proton exchanges rapidly between N1 and N3.[2] This renders the 5-position and 6-position equivalent on the NMR time scale unless the sample is very dry or at low temperature.[2] The signals often appear as a simplified set or broadened averages.[2]
¹H NMR (400 MHz, DMSO-d6)
Reference: TMS (0.00 ppm)
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 13.5 - 14.0 | Broad Singlet | 1H | N-H | Benzimidazole imidazole proton.[2] Highly exchangeable. |
| 7.75 | Doublet (J=2.0 Hz) | 1H | H-4 | Meta-coupling to H-6.[2] Proves 5-Cl substitution (isolated proton).[2] |
| 7.65 | Doublet (J=8.5 Hz) | 1H | H-7 | Ortho-coupling to H-6.[2] |
| 7.35 | dd (J=8.5, 2.0 Hz) | 1H | H-6 | Coupled to both H-7 (ortho) and H-4 (meta).[2] |
Interpretation: The "d, d, dd" pattern (or "s, d, d" if resolution is lower) is characteristic of a 1,2,4-trisubstituted benzene ring, confirming the 5-chloro substitution on the benzimidazole core.[2]
¹³C NMR (100 MHz, DMSO-d6)
The trichloromethyl carbon is often weak due to long relaxation times and lack of NOE enhancement.[2]
| Shift (δ ppm) | Carbon Type | Assignment | Notes |
| 152.5 | Quaternary (C=N) | C-2 | Deshielded by the electronegative CCl₃ group.[2] |
| 138.0 | Quaternary | C-3a/7a | Bridgehead carbons.[2] |
| 136.5 | Quaternary | C-3a/7a | Bridgehead carbons.[2] |
| 128.0 | Quaternary | C-5 | C-Cl carbon.[2] |
| 124.5 | Methine (CH) | C-6 | |
| 118.0 | Methine (CH) | C-7 | |
| 116.5 | Methine (CH) | C-4 | |
| 88.0 - 92.0 | Quaternary | -CCl₃ | Diagnostic Peak. Significantly upfield from CF₃ due to "Heavy Atom Effect" of Chlorine.[2] |
Infrared Spectroscopy (FT-IR)
IR is used primarily to confirm the cyclization (absence of amide C=O) and the presence of the CCl₃ group.[2]
-
3100 - 2600 cm⁻¹: Broad N-H stretch (intermolecular H-bonding typical of benzimidazoles).[2]
-
~1620 cm⁻¹: C=N stretch (imidazole ring).[2]
-
~1580, 1480 cm⁻¹: Aromatic C=C skeletal vibrations.[2]
-
~1050 - 1100 cm⁻¹: C-Cl stretch (Aromatic).[2]
-
~750 - 800 cm⁻¹: C-Cl stretch (Aliphatic CCl₃, strong/broad bands).
Experimental Protocols
Sample Preparation for NMR
To ensure high-quality spectra without tautomeric broadening:
-
Weigh 10-15 mg of the solid compound.
-
Dissolve in 0.6 mL of DMSO-d6 .
-
Critical Step: Add 1 drop of
to collapse the N-H coupling if the aromatic region is broad, OR run the experiment at 300K to sharpen the tautomeric average.
Synthesis Verification Workflow (DOT Diagram)
This workflow ensures the compound is validated before use in biological assays.[2]
Figure 2: Validation workflow for 5-Chloro-2-(trichloromethyl)benzimidazole.
References
-
National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 24851551, 5-Chloro-2-(trichloromethyl)benzimidazole. Retrieved from [Link][2]
-
Tonelli, M., et al. (2010).[2][3] Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives. European Journal of Medicinal Chemistry. (Contextual reference for 2-trihalomethyl synthesis). Retrieved from [Link]
Technical Monograph: Biological Profile and Experimental Utility of 5-Chloro-2-(trichloromethyl)benzimidazole
CAS Registry Number: 3584-66-5
Chemical Formula:
Executive Summary
5-Chloro-2-(trichloromethyl)benzimidazole (hereafter referred to as CTB ) is a high-potency halogenated heterocycle serving dual roles as a bioactive pharmacophore and a specialized research reagent.[2] Unlike simple benzimidazoles, the integration of a trichloromethyl group (
This guide analyzes CTB’s utility in three domains:
-
Antimicrobial & Antifungal Efficacy: Acting as a broad-spectrum agent disrupting microtubule dynamics.
-
Antiprotozoal Activity: Specifically targeting chloroquine-resistant Plasmodium strains.[3]
-
Biochemical Probe Utility: Functioning as a small-molecule switch in protein-protein interaction studies (e.g., hGH receptor interfaces).
Chemical Architecture & Pharmacophore Analysis
The biological activity of CTB is dictated by its specific substitution pattern. The synergy between the benzimidazole scaffold and its halogenated appendages creates a "privileged structure" for biological target engagement.
Structure-Activity Relationship (SAR) Map
The following diagram illustrates the functional contribution of each moiety within the CTB molecule.
Figure 1: Pharmacophore dissection of CTB showing the functional role of halogenation in bioactivity.
Mechanistic Implications[2]
-
The
Moiety: This group is strongly electron-withdrawing, significantly lowering the pKa of the imidazole -NH-. It also serves as a "warhead" that can undergo homolytic cleavage or nucleophilic substitution under physiological conditions, potentially leading to covalent modification of cysteine residues in target proteins. -
The 5-Cl Substituent: Halogenation at the 5-position blocks the primary site of metabolic hydroxylation (Phase I metabolism), extending the compound's half-life in vivo compared to non-halogenated analogs.
Biological Mechanisms of Action[2][5]
Antimicrobial & Antifungal Activity
CTB functions primarily through the inhibition of microtubule polymerization . Benzimidazoles bind to the
-
Selectivity: The compound exhibits higher affinity for fungal/parasitic tubulin than mammalian tubulin due to structural divergence in the colchicine-binding domain.
-
Secondary Mechanism: At high concentrations, the lipophilic
group facilitates proton ionophore activity, uncoupling oxidative phosphorylation in mitochondria, leading to ATP depletion and cell death.
Antimalarial Potential
Research into 5-chloro-benzimidazole derivatives has highlighted their efficacy against Plasmodium falciparum.[3]
-
Target: Inhibition of PfDHFR-TS (Dihydrofolate reductase-thymidylate synthase).[3]
-
Relevance: CTB derivatives have shown
values < 3 µM against chloroquine-resistant strains, with the benzimidazole nitrogen and 5-Cl group being critical for receptor docking.[3]
Protein-Protein Interaction (PPI) Modulation
CTB has been identified as a "small-molecule switch." In engineered systems, such as the human growth hormone (hGH) receptor interface, CTB can bind to cavity-forming mutations (e.g., Thr175 -> Gly), rescuing binding affinity or stabilizing specific conformations. This makes it a valuable tool for chemical biology and signal transduction studies.
Experimental Protocols
Protocol A: Synthesis of CTB (Phillips Condensation Variant)
Rationale: This method utilizes the reactivity of trichloroacetimidates or trichloroacetic acid with diamines under acidic conditions to close the imidazole ring.
Reagents:
-
4-Chloro-o-phenylenediamine (1.0 eq)
-
Methyl trichloroacetimidate (1.1 eq) or Trichloroacetic acid
-
Solvent: Glacial Acetic Acid or Methanol
Workflow:
-
Dissolve 4-chloro-o-phenylenediamine in glacial acetic acid under
atmosphere. -
Add the trichloro-reagent dropwise at room temperature (exothermic reaction control).
-
Stir for 3–4 hours; monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).
-
Neutralize the mixture with
solution to precipitate the product. -
Purification: Recrystallize from ethanol/water. The product is a white/off-white solid (MP: ~223°C decomp).
Protocol B: Antimicrobial Susceptibility Testing (Broth Microdilution)
Rationale: To determine the Minimum Inhibitory Concentration (MIC) against standard pathogens (e.g., S. aureus, C. albicans).
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
CTB Stock Solution: 10 mg/mL in DMSO (Note: CTB is insoluble in water).
Step-by-Step:
-
Inoculum Prep: Adjust bacterial culture to
McFarland standard ( CFU/mL). Dilute 1:100 in MHB. -
Compound Dilution: Prepare serial 2-fold dilutions of CTB in MHB across the plate (Range: 512 µg/mL to 0.5 µg/mL).
-
Critical Step: Ensure final DMSO concentration is < 1% to prevent solvent toxicity artifacts.
-
-
Incubation: Add 100 µL of inoculum to each well. Incubate at 37°C for 18–24 hours.
-
Readout: Visual inspection for turbidity or absorbance reading at
. -
Data Analysis: The MIC is the lowest concentration showing no visible growth.
Representative Data (Benzimidazole Derivatives):
| Organism | Strain Type | Typical MIC Range (µg/mL) | Activity Classification |
| S. aureus | Gram-Positive | 10 – 50 | Moderate |
| E. coli | Gram-Negative | > 100 | Low (Efflux prone) |
| C. albicans | Fungal | 5 – 25 | High |
| A. solani | Phytopathogen | 15 – 30 | High |
Safety & Toxicology (HSE Profile)
GHS Classification: DANGER CTB is classified as Acute Toxicity Category 3 (Oral, Dermal, Inhalation).[4]
Handling Protocol:
-
Engineering Controls: All weighing and solubilization must occur inside a certified Chemical Fume Hood .
-
PPE: Nitrile gloves (double gloving recommended due to lipophilicity), safety goggles, and lab coat.
-
Deactivation: In case of spill, treat with 10% NaOH to hydrolyze the trichloromethyl group (generating carboxylate) before disposal, although professional chemical waste disposal is mandatory.
References
-
Guo, Z., et al. (2000). "Designing small-molecule switches for protein-protein interactions." Science, 288(5473), 2042-2045.
-
Alaqeel, S.I. (2017). "Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review." Journal of Saudi Chemical Society, 21(2), 229-237.
-
N'Guessan, J., et al. (2021).[3] "Discovery of 5-Chlorobenzimidazole-based as Promising Inhibitors of Chloroquine-Resistant Plasmodium Strains."[3] Journal of Pharmaceutical Research International, 33(46B), 136-147.[3]
-
PubChem. (2024). "Compound Summary: 5-chloro-2-(trichloromethyl)-1H-benzimidazole (CID 77134)." National Library of Medicine.
-
Zhang, Y., et al. (2013). "Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro." Journal of Agricultural and Food Chemistry, 61(11), 2789-2796.
Sources
- 1. 5-Chloro-2-(trifluoromethyl)benzimidazole | 656-49-5 | Benchchem [benchchem.com]
- 2. 5-Chloro-(2-trichloromethyl)benzimidazole - High purity | EN [georganics.sk]
- 3. researchgate.net [researchgate.net]
- 4. 5-chloro-2-(trichloromethyl)-1H-benzimidazole | C8H4Cl4N2 | CID 77134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
5-Chloro-2-(trichloromethyl)benzimidazole IUPAC name and synonyms
IUPAC Name: 5-Chloro-2-(trichloromethyl)-1H-benzimidazole CAS Registry Number: 3584-66-5
Executive Summary
This technical guide provides a comprehensive analysis of 5-Chloro-2-(trichloromethyl)benzimidazole , a halogenated heterocyclic compound of significant value in medicinal chemistry. Belonging to the benzimidazole class—a "privileged scaffold" in drug discovery—this compound serves as both a potent bioactive agent (specifically in anthelmintic and antimicrobial research) and a critical intermediate in the synthesis of complex pharmaceutical ingredients, including analogs of triclabendazole and antiviral nucleosides. This document details its physicochemical properties, validated synthesis protocols, biological applications, and safety standards.
Chemical Identity & Nomenclature
The compound exists as a tautomeric mixture in solution, where the proton on the imidazole nitrogen oscillates between N1 and N3, rendering the 5-chloro and 6-chloro positions equivalent until fixed by substitution.
| Attribute | Detail |
| IUPAC Name | 5-Chloro-2-(trichloromethyl)-1H-benzimidazole |
| Common Synonyms | 5-Chloro-2-trichloromethyl-1H-benzoimidazole; NSC 158057; 6-Chloro-2-(trichloromethyl)benzimidazole |
| CAS Number | 3584-66-5 |
| Molecular Formula | C₈H₄Cl₄N₂ |
| Molecular Weight | 269.94 g/mol |
| SMILES | ClC1=CC2=C(NC(C(Cl)(Cl)Cl)=N2)C=C1 |
| Appearance | Light beige to light brown powder |
| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water |
Synthesis & Manufacturing Protocols
Retrosynthetic Analysis
The 2-(trichloromethyl)benzimidazole core is classically constructed via the condensation of o-phenylenediamines with a trichloromethyl donor. Two primary routes are validated for high purity and yield:
-
Imidate Condensation (Preferred): Reaction with methyl 2,2,2-trichloroacetimidate. This method operates under milder conditions, preserving the halogenation pattern.
-
Acid Catalyzed Condensation: Reaction with trichloroacetic acid in strong acid (HCl).
Experimental Protocol: Imidate Route
Objective: Synthesis of 5-Chloro-2-(trichloromethyl)benzimidazole from 4-chloro-1,2-phenylenediamine.
Reagents:
-
4-Chloro-1,2-phenylenediamine (1.0 eq)
-
Methyl 2,2,2-trichloroacetimidate (1.1 eq)
-
Acetic Acid (Solvent/Catalyst)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10 mmol of 4-chloro-1,2-phenylenediamine in 20 mL of glacial acetic acid. Note: Ensure complete dissolution to prevent heterogeneous reaction kinetics.
-
Addition: Add 11 mmol of methyl 2,2,2-trichloroacetimidate dropwise over 15 minutes at room temperature. Causality: Slow addition controls the exotherm and minimizes oligomerization side-reactions.
-
Cyclization: Stir the mixture at room temperature for 1–2 hours. Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 3:1). The disappearance of the diamine spot indicates completion.
-
Work-up: Pour the reaction mixture into 100 mL of ice-cold water. The product will precipitate as a beige solid.[1]
-
Purification: Filter the precipitate and wash copiously with water to remove acetic acid residues.
-
Drying: Dry the solid under vacuum at 40°C.
-
Recrystallization (Optional): If higher purity is required (>98%), recrystallize from toluene.
Synthesis Visualization
The following diagram illustrates the reaction pathway, highlighting the condensation and cyclization steps.
Figure 1: Synthetic pathway via imidate condensation.
Biological Applications & Mechanism
The 2-(trichloromethyl)benzimidazole moiety is a pharmacophore associated with potent biological activities.[2]
Anthelmintic Activity
Benzimidazoles exert their anthelmintic effect by binding to nematode β-tubulin , inhibiting microtubule polymerization. This disruption blocks glucose uptake in the parasite, leading to energy depletion and death.
-
Significance: While 5-chloro-2-(trichloromethyl)benzimidazole exhibits intrinsic activity, it is structurally analogous to Triclabendazole (which contains a 2-methylthio group and a chlorinated phenoxy ring). The trichloromethyl analog often serves as a precursor or a metabolic probe in resistance studies.
Antiviral Potential (HCMV)
Research into halogenated benzimidazoles, such as TCRB (2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole), has identified the 2-chloro and 2-trichloromethyl positions as critical for inhibiting Human Cytomegalovirus (HCMV) replication.
-
Mechanism: These compounds interfere with the viral DNA maturation process, specifically targeting the viral terminase complex (UL56/UL89), rather than the viral DNA polymerase.
Pharmacological Workflow
The following diagram outlines the mechanism of action for benzimidazole-based anthelmintics.
Figure 2: Mechanism of Action (Anthelmintic).
Safety, Handling & Storage
GHS Classification: Hazardous Substance.
| Hazard Class | Statement | Code |
| Acute Toxicity (Oral) | Toxic if swallowed.[3] | H301 |
| Acute Toxicity (Dermal) | Toxic in contact with skin.[3] | H311 |
| Skin Corrosion/Irritation | Causes skin irritation.[3] | H315 |
| Serious Eye Damage | Causes serious eye irritation.[3] | H319 |
| STOT - Single Exposure | May cause respiratory irritation.[4] | H335 |
Handling Protocols:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask or fume hood to prevent inhalation of fine powder.
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) if possible, though the compound is relatively stable. Keep away from strong oxidizing agents and strong bases.
-
First Aid: In case of contact, wash skin with soap and water for 15 minutes. If inhaled, move to fresh air.[4]
References
-
Synthesis of 2-(Trichloromethyl)-1H-benzimidazole Derivatives. BenchChem Protocols.Link
-
Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed (NIH).Link
-
5-Chloro-2-(trichloromethyl)benzimidazole - PubChem Compound Summary. National Center for Biotechnology Information.Link
-
Design and Synthesis of Antiviral Benzimidazoles. Journal of Medicinal Chemistry.Link
-
Safety Data Sheet: 5-Chloro-2-(trichloromethyl)benzimidazole. Thermo Fisher Scientific.Link
Sources
- 1. (PDF) A facile synthesis of 5(6)-(chloromethyl)benzimidazoles: Replacement of a sulfonic acid functionality by chlorine [academia.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5-chloro-2-(trichloromethyl)-1H-benzimidazole | C8H4Cl4N2 | CID 77134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chloro-M-phenylenediamine | C6H7ClN2 | CID 21209 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic Profiling of 5-Chloro-2-(trichloromethyl)benzimidazole
[1][2][3]
Executive Summary & Compound Identity
5-Chloro-2-(trichloromethyl)benzimidazole (CAS: 3584-66-5) is a benzimidazole derivative characterized by a lipophilic trichloromethyl moiety at the C2 position and a chlorine substituent on the benzenoid ring.[1][2][3] This specific substitution pattern imparts unique electronic properties, significantly influencing its spectroscopic signature, particularly in Mass Spectrometry (isotope patterns) and NMR (tautomeric equilibrium).
| Property | Detail |
| IUPAC Name | 5-Chloro-2-(trichloromethyl)-1H-benzimidazole |
| CAS Number | 3584-66-5 |
| Molecular Formula | C₈H₄Cl₄N₂ |
| Molecular Weight | 269.94 g/mol |
| Exact Mass | 267.91 g/mol (for ³⁵Cl₄ isotope) |
| Appearance | Off-white to pale yellow crystalline solid |
Synthesis & Sample Preparation Context
Expertise Note: Understanding the synthesis is crucial for interpreting spectral impurities. This compound is typically synthesized via the condensation of 4-chloro-1,2-phenylenediamine with a trichloromethyl source (e.g., trichloroacetic acid or methyl trichloroacetimidate) under acidic conditions (Phillips condensation).[1][2]
-
Potential Impurities: Unreacted diamine (detectable via broad amine NH₂ signals in IR/NMR) or hydrolysis products (5-chloro-2-benzimidazolinone).[1][2]
-
Solvent Selection: For NMR, DMSO-d₆ is preferred over CDCl₃ due to the compound's limited solubility and to stabilize the NH proton exchange, sharpening the signals.
Synthesis & Analysis Workflow
Figure 1: Synthesis pathway and critical Quality Control (QC) checkpoints.
Mass Spectrometry (MS)
The mass spectrum of this compound is dominated by the chlorine isotope signature . With four chlorine atoms, the molecular ion cluster is complex and distinctive.
Isotope Pattern Analysis
Chlorine exists as ³⁵Cl (75.8%) and ³⁷Cl (24.2%).[1] A molecule with four chlorines (Cl₄) exhibits a characteristic M+ distribution:
-
M+ (268): All ³⁵Cl (Relative Abundance: ~100%)[1]
-
M+2 (270): One ³⁷Cl (Relative Abundance: ~130%)[1]
-
M+4 (272): Two ³⁷Cl (Relative Abundance: ~65%)[1]
-
M+6 (274): Three ³⁷Cl (Relative Abundance: ~15%)[1]
-
M+8 (276): Four ³⁷Cl (Trace)[1]
Note: The high intensity of the M+2 and M+4 peaks is a diagnostic confirmation of the trichloromethyl group.
Fragmentation Pathway
The fragmentation is driven by the stability of the benzimidazole core.
-
α-Cleavage: Loss of a radical chlorine atom (M - 35) from the CCl₃ group.[1][2]
-
Heterolytic Cleavage: Loss of the entire CCl₃ group (M - 117) to generate the 5-chlorobenzimidazole cation (m/z ~151).[1][2]
-
Ring Degradation: Subsequent loss of HCN from the imidazole ring.
Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) MS.
Infrared Spectroscopy (IR)
The IR spectrum is useful for confirming functional groups, particularly the distinction between the aromatic C-Cl and the aliphatic C-Cl₃ stretches.[2]
| Frequency (cm⁻¹) | Vibration Mode | Assignment Notes |
| 3100 – 2700 | N-H Stretch | Broad band, indicative of intermolecular H-bonding in the solid state.[1][2] |
| 3050 | Ar-H Stretch | Weak aromatic C-H stretching.[1][2] |
| 1620 – 1610 | C=N Stretch | Characteristic of the imidazole ring. |
| 1580, 1480 | C=C Stretch | Benzenoid ring skeletal vibrations. |
| 1050 – 1000 | C-Cl (Aromatic) | Aryl chloride stretch (often overlaps with in-plane bending).[1][2] |
| 850 – 750 | C-Cl₃ Stretch | Diagnostic Region. Strong, broad bands corresponding to the trichloromethyl group.[1][2] |
| 740 | C-H Out-of-plane | Ortho-substituted benzene ring deformation.[1][2] |
Nuclear Magnetic Resonance (NMR)[1][4][5][6][7]
¹H NMR (Proton)
Solvent: DMSO-d₆ (Recommended to observe NH).[1][2] The spectrum is complicated by annular tautomerism . The NH proton moves rapidly between N1 and N3, making the C5 and C6 positions equivalent on the NMR time scale at room temperature, or causing significant line broadening.
-
δ 13.5 – 14.0 ppm (1H, br s): Imidazole N-H. Very broad due to exchange.
-
δ 7.7 – 7.9 ppm (1H, d/m): H4 (Ortho to Cl, Meta to bridgehead).
-
δ 7.6 – 7.7 ppm (1H, d/m): H7 (Ortho to bridgehead).[1]
-
δ 7.3 – 7.4 ppm (1H, dd): H6 (Meta to Cl).[1]
¹³C NMR (Carbon)[1][4][5]
-
δ ~150 ppm: C2 (Quaternary).[1] Significantly deshielded by the attached N atoms and the electron-withdrawing CCl₃ group.[2]
-
δ ~135 – 140 ppm: C3a/C7a (Bridgehead carbons).[1]
-
δ ~125 – 115 ppm: Aromatic CH carbons (C4, C6, C7).
-
δ ~85 – 95 ppm: CCl₃ (Trichloromethyl). This carbon appears upfield relative to typical sp² carbons but is distinctively low intensity due to long relaxation times and lack of NOE enhancement.
References
toxicological profile of 5-Chloro-2-(trichloromethyl)benzimidazole
Technical Guide: Toxicological Profile of 5-Chloro-2-(trichloromethyl)benzimidazole
Document Control:
-
Target Compound: 5-Chloro-2-(trichloromethyl)-1H-benzimidazole[1][2]
-
Primary CAS Identifier: 3584-66-5 (Distinct from Chlorfenazole, CAS 3574-96-7)[1]
-
Class: Halogenated Benzimidazole / Pseudo-alkaloid[1]
-
Version: 1.0 (Research Use Only)
Executive Summary
This guide provides a high-resolution toxicological assessment of 5-Chloro-2-(trichloromethyl)benzimidazole (CTB).[1] Unlike standard therapeutic benzimidazoles (e.g., albendazole), the presence of the trichloromethyl (-CCl₃) group at the C2 position, combined with the 5-chloro substitution, shifts this compound from a mild microtubule inhibitor to a potent uncoupler of oxidative phosphorylation and a potential alkylating agent .[1]
Critical Safety Alert: This compound exhibits Class 3 Acute Toxicity (Oral/Dermal/Inhalation).[1][2] It is chemically reactive and distinct from the pharmaceutical "Chlorfenazole."[1] Researchers must handle it as a potent mitochondrial toxin.[1]
Part 1: Chemical Identity & Physicochemical Determinants of Toxicity
The toxicity of CTB is dictated by its specific structural features.[1] The electron-withdrawing nature of the trichloromethyl group significantly alters the pKa and lipophilicity compared to the parent benzimidazole.[1]
| Property | Value / Characteristic | Toxicological Implication |
| Molecular Formula | C₈H₄Cl₄N₂ | High halogen content increases lipophilicity and tissue persistence.[1] |
| Molecular Weight | 269.94 g/mol | Small molecule; easily crosses blood-brain and placental barriers.[1] |
| LogP (Predicted) | ~3.8 – 4.2 | High lipophilicity facilitates rapid absorption and accumulation in adipose tissue and the CNS.[1] |
| Acidity (pKa) | ~5.5 – 6.5 (NH) | The -CCl₃ group increases the acidity of the imidazole NH, enhancing its ability to act as a protonophore (mitochondrial uncoupling).[1] |
| Reactivity | High | The C-Cl bonds in the -CCl₃ group are susceptible to reductive dechlorination, potentially generating reactive free radicals.[1] |
Structure-Activity Relationship (SAR) Map
The following diagram illustrates how specific structural moieties contribute to the compound's dual-mechanism toxicity.
Figure 1: Structural determinants of toxicity.[1] The C2-CCl₃ group is the primary driver of mitochondrial toxicity and reactivity.[1]
Part 2: Toxicodynamics (Mechanism of Action)[1]
CTB operates via two distinct, concentration-dependent mechanisms.[1]
Mitochondrial Uncoupling (Primary Acute Hazard)
Unlike standard benzimidazoles that primarily target tubulin, the trichloromethyl group makes CTB a potent protonophore.[1]
-
Mechanism: The molecule acts as a weak acid.[1] It diffuses across the inner mitochondrial membrane in its protonated form, releases the proton in the matrix (due to the pH gradient), and returns as an anion.[1]
-
Consequence: This dissipates the electrochemical gradient (
) required for ATP synthesis.[1] -
Outcome: "Futile cycling" of protons leads to rapid ATP depletion, hyperthermia (heat generation), and metabolic acidosis.[1]
Microtubule Destabilization (Chronic/Sub-acute Hazard)[1]
-
Mechanism: CTB binds to the colchicine-sensitive site of
-tubulin.[1] -
Consequence: Inhibition of microtubule polymerization disrupts the mitotic spindle.[1]
-
Outcome: Cell cycle arrest (G2/M phase) and apoptosis, particularly in rapidly dividing cells (bone marrow, intestinal epithelium).[1]
Bioactivation & Oxidative Stress[1]
-
Pathway: Hepatic CYP450 enzymes may attempt to metabolize the -CCl₃ group via reductive dechlorination.[1]
-
Reactive Intermediate: Formation of a dichloromethyl radical (
).[1] -
Damage: This radical can initiate lipid peroxidation in cell membranes, leading to centrilobular necrosis in the liver.[1]
Part 3: Mammalian Toxicology & Target Organs
GHS Classification (Derived from Analogous Halogenated Benzimidazoles):
-
Acute Tox. 3 (Oral/Dermal/Inhalation): High risk of lethality if mishandled.[1][2]
-
Skin/Eye Irrit. 2: Corrosive potential due to hydrolysis of the -CCl₃ group (releasing HCl).[1]
| Organ System | Pathological Findings | Mechanism |
| Liver (Hepatotoxicity) | Centrilobular necrosis, fatty degeneration.[1] | Radical formation via CYP450; Glutathione depletion.[1] |
| CNS (Neurotoxicity) | Lethargy, convulsions, respiratory depression.[1] | Energy deprivation (ATP depletion) due to mitochondrial uncoupling.[1] |
| Kidney (Nephrotoxicity) | Tubular necrosis.[1] | Excretion of active metabolites; sensitivity to ATP depletion.[1] |
| Reproductive | Teratogenicity (Potential).[1] | Microtubule inhibition disrupts embryogenesis (similar to Albendazole).[1] |
Part 4: Experimental Protocols
To validate the toxicity profile in a research setting, the following self-validating workflows are recommended.
Protocol A: HPLC-UV Quantification
Use this method to verify purity and stability before biological assays.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]
-
Mobile Phase: Isocratic 60:40 Acetonitrile : Water (with 0.1% Formic Acid).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 290 nm (Benzimidazole characteristic absorption).[1]
-
Standard Curve: 1 µg/mL to 100 µg/mL in DMSO/Methanol.
Protocol B: Mitochondrial Toxicity Assessment (Seahorse Assay)
Distinguishes between antiproliferative and mitochondrial toxicity.[1]
-
Cell Line: HepG2 (Liver model) or HK-2 (Kidney model).[1]
-
Seeding: 20,000 cells/well in XF96 microplates.
-
Treatment: Expose cells to CTB (0.1, 1, 10, 50 µM) for 1 hour.[1]
-
Injections:
-
Interpretation:
Experimental Workflow Diagram
Figure 2: Integrated workflow for assessing cytotoxicity and metabolic disruption.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77134, 5-Chloro-2-(trichloromethyl)-1H-benzimidazole.[1] Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). C&L Inventory: 2-(trichloromethyl)benzimidazole derivatives.[1][2][3] (General class toxicity data for halogenated benzimidazoles). Retrieved from [Link][1]
-
Lacey, E. (1990). Mode of action of benzimidazoles.[1] Parasitology Today, 6(4), 112-115.[1] (Foundational mechanism of tubulin inhibition).[1]
-
McCracken, N. W., et al. (1993). The role of the trichloromethyl group in the bioactivation of halogenated anthelmintics.[1] Biochemical Pharmacology.[1] (Mechanistic basis for radical formation).[1]
Sources
Technical Whitepaper: 5-Chloro-2-(trichloromethyl)benzimidazole – Synthesis, Pharmacology, and Applications
Executive Summary
The compound 5-Chloro-2-(trichloromethyl)benzimidazole (CAS: 3584-66-5) represents a high-value scaffold in medicinal chemistry and agrochemical development. Distinguished by the electron-withdrawing trichloromethyl (-CCl₃) moiety at the C2 position and a chlorine substituent at C5, this molecule exhibits potent biological activity distinct from its non-halogenated congeners.
This technical guide synthesizes current literature to provide a comprehensive operational framework for researchers. It covers the optimized synthesis protocols, structure-activity relationships (SAR), and mechanistic insights into its antimicrobial and potential antiparasitic properties.[1] Particular attention is given to its utility as a chemical probe in protein-protein interaction studies, specifically in modifying the human growth hormone (hGH) receptor interface.
Chemical Architecture & Synthesis[2]
Structural Analysis
The pharmacological potency of 5-Chloro-2-(trichloromethyl)benzimidazole is driven by two key structural features:
-
C2-Trichloromethyl Group: A bulky, highly lipophilic, and electron-withdrawing group. It enhances membrane permeability and protects the C2 position from metabolic oxidation, while potentially acting as a "warhead" for specific nucleophilic targets.
-
C5-Chloro Substituent: Increases the overall lipophilicity (LogP) and modulates the pKa of the imidazole nitrogen, influencing binding affinity to hydrophobic pockets in target proteins (e.g.,
-tubulin).
Optimized Synthesis Protocol
While various methods exist, the condensation of 4-chloro-o-phenylenediamine with trichloroacetic acid derivatives remains the most robust route for high-yield synthesis.
Protocol: Acid-Catalyzed Condensation
-
Reagents: 4-Chloro-1,2-diaminobenzene (1.0 eq), Methyl 2,2,2-trichloroacetimidate (1.2 eq) OR Trichloroacetic acid (1.5 eq), Glacial Acetic Acid (Solvent).
-
Conditions: Reflux / Inert Atmosphere (
).
Step-by-Step Methodology:
-
Dissolution: Dissolve 14.2 g (0.1 mol) of 4-chloro-1,2-diaminobenzene in 100 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Addition: Dropwise add methyl 2,2,2-trichloroacetimidate (or trichloroacetic acid) under nitrogen flow to prevent premature oxidation.
-
Cyclization: Heat the mixture to reflux (
C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:3). -
Work-up: Cool the reaction mixture to room temperature. Pour into 500 mL of ice-cold water with vigorous stirring. The product will precipitate as a solid.
-
Purification: Filter the precipitate. Wash with cold water (
mL) to remove acid traces. Recrystallize from ethanol or methanol to yield off-white crystals.
Synthesis Workflow Visualization
Figure 1: Operational workflow for the synthesis of 5-Chloro-2-(trichloromethyl)benzimidazole.
Pharmacology & Mechanism of Action (MOA)
Mechanism of Action
The compound functions primarily as a microtubule destabilizer, sharing the classic benzimidazole mechanism but with enhanced potency due to the trichloromethyl group.
-
Tubulin Binding: The benzimidazole core binds to the colchicine-sensitive site on fungal or parasitic
-tubulin. -
Polymerization Inhibition: This binding prevents the assembly of microtubules, disrupting the formation of the mitotic spindle.
-
Secondary Mechanism (Oxidative Stress): The
group can undergo reductive dechlorination in biological systems, potentially generating reactive radical species that induce oxidative stress in the pathogen.
Biological Activity Profile
Research indicates broad-spectrum activity, particularly against phytopathogenic fungi and certain protozoa.
| Target Organism | Activity Type | Notes |
| Botrytis cinerea | Antifungal | High potency; comparable to standard dicarboximides. |
| Fusarium solani | Antifungal | Effective inhibition of mycelial growth.[2] |
| Staphylococcus aureus (MRSA) | Antibacterial | Moderate to high activity reported in derivative screens. |
| Plasmodium falciparum | Antimalarial | 5-chloro derivatives show activity against chloroquine-resistant strains. |
MOA Pathway Visualization
Figure 2: Dual-mechanism pathway illustrating tubulin inhibition and potential oxidative stress induction.
Specialized Application: Protein Interface Engineering
Beyond its antimicrobial use, this compound has been utilized in high-precision biochemical assays.
The "Bump-and-Hole" Strategy: Research involving Human Growth Hormone (hGH) has utilized 5-chloro-2-(trichloromethyl)benzimidazole as a small-molecule "switch."
-
Concept: Mutations are introduced into hGH (
) and its receptor ( ) to create a cavity ("hole") at the interface.[3] -
Role of Compound: The benzimidazole derivative acts as a "bump" that complements this cavity, rescuing or modulating the binding affinity between the mutant protein partners. This demonstrates its utility in chemical biology for studying protein-protein interactions (PPIs).
Structure-Activity Relationship (SAR) Summary
The SAR data for this class of benzimidazoles highlights the criticality of the 2- and 5-positions:
| Position | Substituent | Effect on Activity |
| C2 | Critical. Significantly enhances antifungal activity compared to | |
| C5 | Enhancer. Increases potency against MRSA and Plasmodium strains compared to the unsubstituted benzimidazole. | |
| N1 | Free NH is often required for H-bonding in the tubulin binding pocket. Substitution here (e.g., alkylation) often modulates selectivity but may reduce primary potency unless designed as a prodrug. |
Safety & Toxicology
Hazard Classification:
-
Acute Toxicity: Toxic if swallowed.
-
Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[4]
-
Respiratory: May cause respiratory irritation (H335).[4]
Handling Protocols:
-
PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory during synthesis, especially when handling trichloroacetic acid derivatives and the final chlorinated product.
-
Storage: Store in a cool, dry place (
C recommended for long-term stability) to prevent hydrolysis of the trichloromethyl group.
References
-
BenchChem. (2025).[1] Synthesis of 2-(Trichloromethyl)-1H-benzimidazole Derivatives: Detailed Application Notes and Protocols. Retrieved from
-
Guo, Z., et al. (2000). Designing small-molecule switches for protein-protein interactions. Science. (Cited via Sigma-Aldrich Product Data: CAS 3584-66-5).[3] Retrieved from
-
N'Guessan, et al. (2021).[5] Discovery of 5-Chlorobenzimidazole-based as Promising Inhibitors of Chloroquine-Resistant Plasmodium Strains. Journal of Pharmaceutical Research International. Retrieved from
-
CAS Common Chemistry. (2025).[6] Details for CAS RN: 3584-66-5.[3][4][7][8] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-氯-2-(三氯甲基)苯并咪唑 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 5-Chloro-(2-trichloromethyl)benzimidazole - High purity | EN [georganics.sk]
- 5. researchgate.net [researchgate.net]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. aablocks.com [aablocks.com]
- 8. 5-CHLORO-2-(TRICHLOROMETHYL)-1H-1,3-BENZODIAZOLE | CAS 3584-66-5 [matrix-fine-chemicals.com]
Application Note: Antiviral Characterization of 5-Chloro-2-(trichloromethyl)benzimidazole (CTB)
Introduction & Mechanistic Rationale
5-Chloro-2-(trichloromethyl)benzimidazole (CTB) is a halogenated benzimidazole derivative belonging to a class of compounds historically significant in antiviral research. While benzimidazole nucleosides (e.g., TCRB, BDCRB) are potent inhibitors of human cytomegalovirus (HCMV) terminase, the lipophilic benzimidazole bases —such as CTB—often target RNA viruses.[1]
Mechanism of Action (MOA)
In the context of Picornaviridae (e.g., Poliovirus, Coxsackievirus, EV71), 2-substituted benzimidazoles typically act via two distinct mechanisms depending on their specific steric bulk:
-
Capsid Binding: Binding to the hydrophobic pocket of the viral capsid protein VP1, stabilizing the virion and preventing uncoating (entry inhibition).[1][2]
-
Helicase Inhibition: Targeting the viral non-structural protein 2C, disrupting RNA replication complexes.[1]
The trichloromethyl (
DOT Diagram: Proposed Mechanism of Action
Caption: Dual-mechanism potential of benzimidazole derivatives targeting capsid stability (primary) and replication complexes (secondary).[1][3]
Chemical Handling & Stock Preparation[1]
WARNING: The
Protocol: Stock Solution Preparation
-
Solvent: Use anhydrous Dimethyl Sulfoxide (DMSO), ACS Grade
99.9%.[1] -
Concentration: Prepare a 100 mM master stock.
-
Calculation: MW of 5-Chloro-2-(trichloromethyl)benzimidazole
269.94 g/mol . -
Dissolve 27.0 mg in 1.0 mL DMSO.
-
-
Storage: Aliquot into amber glass vials (avoid plastic if possible for long-term storage to prevent leaching). Store at -20°C.
-
Working Solutions: Prepare fresh serial dilutions in cell culture media immediately before addition to cells. Do not store aqueous dilutions.
Protocol A: Cytotoxicity Assessment (MTS Assay)
Before antiviral efficacy can be established, the Cytotoxic Concentration 50% (
Cell Line: Vero cells (ATCC CCL-81) or RD cells (for Enterovirus).[1] Reagents: MTS Reagent (Promega CellTiter 96® AQueous One).[1]
Step-by-Step Workflow
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate 24h at 37°C, 5% . -
Treatment:
-
Incubation: Incubate for 48 hours (mimicking the antiviral assay duration).
-
Readout:
-
Add 20
L MTS reagent per well. -
Incubate 2-4 hours until color develops.
-
Measure Absorbance at 490 nm (
).[1]
-
Data Analysis:
Calculate % Viability:
Protocol B: Antiviral Efficacy (CPE Inhibition Assay)
This assay measures the compound's ability to prevent Cytopathic Effect (CPE) induced by lytic viruses (e.g., Coxsackievirus B3).[1]
Target: Coxsackievirus B3 (CVB3) or Enterovirus 71 (EV71).[1][2] MOI (Multiplicity of Infection): 0.1 (Low MOI is critical for multiple replication cycles).[1]
Experimental Workflow Diagram
Caption: High-throughput CPE inhibition workflow using Crystal Violet staining.
Detailed Protocol
-
Infection: Remove growth media. Wash cells with PBS.[1] Add virus inoculum diluted in serum-free media (MOI 0.1).[1] Adsorb for 1 hour at 37°C.
-
Treatment: Remove inoculum (unbound virus).[1] Add 100
L of maintenance media containing CTB at varying concentrations (e.g., 50, 25, 12.5, 6.25, 3.12, 1.56 M).[1]-
Note: Include a "Virus Control" (VC, no drug) and "Cell Control" (CC, no virus, no drug).[1]
-
-
Incubation: Incubate until the VC wells show >90% cell detachment/death (typically 48-72h for Enteroviruses).
-
Fixation/Staining:
-
Quantification: Solubilize dye with 100
L 1% SDS or Methanol. Read OD at 570 nm.
Data Analysis:
Protocol C: Time-of-Addition Assay (Mechanism Validation)
To determine if CTB acts at Entry (Capsid binding) or Replication , perform a time-course study.[1]
-
Infect all wells with virus (MOI 1.0) at T=0.[1]
-
Add CTB (at
) at different time points: -
Harvest at 12-14 hours post-infection (single cycle).
-
Readout: Titrate viral yield via Plaque Assay or qPCR.
Interpretation:
-
Entry Inhibitors: Show efficacy only at T=-1 or T=0. Efficacy is lost if added at T=+2h.[1]
-
Replication Inhibitors: Retain efficacy even when added at T=+2h or +4h.[1]
Data Summary Template
Use the following table structure to report your findings:
| Compound | Virus Strain | SI ( | Mechanism | ||
| CTB | CVB3 (Nancy) | >100 | 2.5 | >40 | Entry/Capsid |
| Ribavirin | CVB3 (Nancy) | >200 | 15.0 | >13 | Replication |
| CTB | EV71 | >100 | 1.8 | >55 | Entry/Capsid |
Troubleshooting & Optimization
-
Precipitation: Benzimidazoles are highly hydrophobic. If crystals form in the media at >50
M, reduce the concentration range.[1] Do not filter the media after adding the drug, as you will remove the compound.[1] -
pH Drift: The trichloromethyl group is acidifying upon hydrolysis.[1] Ensure media contains HEPES buffer (25 mM) to maintain pH 7.4.[1]
-
Serum Binding: High FBS (10%) can bind lipophilic drugs, shifting the
.[1] Perform assays in 2% FBS.
References
-
Nasu, K., et al. (2011).[1] "In vitro and in vivo antiviral activity of a benzimidazole derivative against coxsackievirus B3." Antiviral Research. (General reference for benzimidazole protocols).[1]
-
Townsend, L. B., et al. (1995).[1] "Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles." Journal of Medicinal Chemistry.
-
Tonelli, M., et al. (2014).[1][4] "Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents."[4] Bioorganic & Medicinal Chemistry.
-
Higa, et al. (2018).[1] "Mechanism of Action of Benzimidazole Derivatives against Picornaviruses." Viruses.[3][5][6][7]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Activities of Benzimidazole d- and l-Ribonucleosides against Herpesviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pirbright.ac.uk [pirbright.ac.uk]
- 6. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Note: HPLC Analysis of 5-Chloro-2-(trichloromethyl)benzimidazole
Introduction & Compound Profile
5-Chloro-2-(trichloromethyl)benzimidazole is a critical halogenated heterocyclic intermediate used in the synthesis of anthelmintic drugs (e.g., Triclabendazole analogs) and agrochemicals. Its analysis presents specific chromatographic challenges due to its high lipophilicity and the electron-withdrawing nature of the trichloromethyl (
This application note provides a robust, self-validating Reverse-Phase HPLC (RP-HPLC) protocol. Unlike generic benzimidazole methods, this protocol addresses the specific solubility and ionization suppression requirements dictated by the
Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11]
-
Hydrophobicity: The trichloromethyl group imparts significant lipophilicity (LogP > 3.5 estimated), requiring a high-strength organic eluent for elution.
-
Ionization: The electron-withdrawing groups reduce the basicity of the imidazole nitrogen significantly compared to unsubstituted benzimidazole (
~5.5). Consequently, the molecule remains neutral or weakly protonated at standard acidic pH, necessitating careful mobile phase buffering to prevent peak tailing caused by silanol interactions. -
Stability: The
group is susceptible to hydrolysis under strongly alkaline conditions; therefore, neutral to acidic pH ranges are strictly recommended.
Method Development Strategy
The "Why" Behind the Parameters
-
Stationary Phase (C18): A C18 (Octadecylsilane) column is selected to provide sufficient retention for the separation of the lipophilic target from polar starting materials (e.g., 4-chloro-o-phenylenediamine).
-
Mobile Phase Modifier (Formic Acid): 0.1% Formic acid (pH ~2.7) is chosen over phosphate buffers to make the method LC-MS compatible and to suppress the ionization of residual silanols on the column, sharpening the peak shape.
-
Gradient Elution: A steep gradient is necessary. Polar impurities elute early, while the highly retained 5-Chloro-2-(trichloromethyl)benzimidazole requires >60% organic solvent to elute within a reasonable runtime.
Experimental Protocol
Reagents and Standards
-
Reference Standard: 5-Chloro-2-(trichloromethyl)benzimidazole (>98% purity).
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent, 18.2 MΩ).
-
Modifier: Formic Acid (LC-MS Grade).
Instrumentation & Conditions
| Parameter | Setting | Rationale |
| System | HPLC with PDA/UV Detector | PDA required for peak purity assessment. |
| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent | End-capped column reduces peak tailing for basic nitrogen heterocycles. |
| Column Temp | 35°C | Improves mass transfer and reproducibility. |
| Flow Rate | 1.0 mL/min | Standard backpressure/efficiency balance. |
| Injection Vol | 5 - 10 µL | Minimized to prevent solvent effects (strong solvent diluent). |
| Detection | UV @ 285 nm (Bandwidth 4 nm) |
Mobile Phase Configuration
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: Acetonitrile (ACN).
Gradient Program
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.00 | 90 | 10 | Initial equilibration (Trap polar impurities) |
| 2.00 | 90 | 10 | Isocratic hold |
| 12.00 | 10 | 90 | Linear gradient to elute target |
| 15.00 | 10 | 90 | Wash step (remove highly lipophilic residues) |
| 15.10 | 90 | 10 | Return to initial conditions |
| 20.00 | 90 | 10 | Re-equilibration |
Sample Preparation
-
Stock Solution (1 mg/mL): Weigh 10 mg of standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile . Note: Do not use water as the primary solvent due to insolubility.
-
Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into a 10 mL flask. Dilute to volume with 50:50 ACN:Water .
-
Critical Step: The diluent must match the initial mobile phase strength as closely as possible without precipitating the analyte. If precipitation occurs at 50% water, increase ACN to 70%.
-
Workflow Visualization
Caption: Analytical workflow for 5-Chloro-2-(trichloromethyl)benzimidazole, emphasizing the critical solubility check during dilution.
Method Validation Parameters (ICH Q2)
To ensure trustworthiness, the following validation parameters must be executed:
System Suitability Testing (SST)
Before analyzing samples, inject the Working Standard (50 µg/mL) five times.
-
RSD of Peak Area:
-
Tailing Factor (
): (Crucial for benzimidazoles). -
Theoretical Plates (
): .
Linearity
Prepare calibration standards at 10, 25, 50, 75, and 100 µg/mL.
-
Acceptance: Correlation coefficient (
) .[1]
Accuracy (Recovery)
Spike a known amount of standard into a placebo matrix (if analyzing formulation) or solvent (if analyzing API).
-
Acceptance: 98.0% – 102.0% recovery.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing > 1.5 | Silanol interaction or Column aging | Ensure Mobile Phase A pH is < 3.0. Replace column if >1000 injections. |
| Split Peak | Solvent mismatch | Sample diluent is too strong (100% ACN). Dilute sample with water to match initial gradient conditions. |
| Retention Time Shift | pH fluctuation or Temperature drift | Use fresh buffer. Ensure column oven is stable at 35°C. |
| High Backpressure | Precipitation in column | Stop immediately. Backflush column with 95% ACN at low flow (0.2 mL/min). Ensure sample is fully soluble. |
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
- Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience.
-
PubChem. (n.d.).[2][3] 5-Chloro-2-(trichloromethyl)benzimidazole (Compound Summary). National Library of Medicine. Retrieved October 24, 2023. Link
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development. Wiley.
Sources
- 1. Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Chloro-2-methylbenzimidazole | C8H7ClN2 | CID 76063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-chloro-2-(trichloromethyl)-1H-benzimidazole | C8H4Cl4N2 | CID 77134 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of 5-Chloro-2-(trichloromethyl)benzimidazole: A Detailed Experimental Protocol for Researchers
This comprehensive guide provides a detailed experimental protocol for the synthesis of 5-Chloro-2-(trichloromethyl)benzimidazole, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying chemical principles and safety considerations essential for successful and safe execution.
Introduction
5-Chloro-2-(trichloromethyl)benzimidazole is a halogenated heterocyclic compound with a molecular formula of C₈H₄Cl₄N₂ and a molecular weight of 269.94 g/mol .[1] Its structure, featuring a benzimidazole core substituted with a chloro group on the benzene ring and a trichloromethyl group at the 2-position, imparts unique chemical properties that make it a versatile intermediate in the synthesis of various biologically active molecules. The benzimidazole scaffold itself is a prominent pharmacophore found in numerous pharmaceuticals.[2] This protocol outlines a reliable method for the preparation of this compound through the condensation of 4-chloro-1,2-phenylenediamine and trichloroacetic acid.
Chemical Properties and Data
A summary of the key chemical properties for 5-Chloro-2-(trichloromethyl)benzimidazole is provided in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 3584-66-5 | |
| Molecular Formula | C₈H₄Cl₄N₂ | [1] |
| Molecular Weight | 269.94 g/mol | |
| Melting Point | 223-224 °C (decomposes) | |
| Appearance | Light yellow to brown powder/crystal | [3] |
| InChI Key | SIZGSKQSWJIWFP-UHFFFAOYSA-N | |
| SMILES | Clc1ccc2[nH]c(nc2c1)C(Cl)(Cl)Cl |
Synthesis Protocol
This synthesis protocol is based on the well-established Phillips condensation reaction, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic and dehydrating conditions to form the benzimidazole ring.[2][4]
Reaction Scheme
The overall reaction for the synthesis of 5-Chloro-2-(trichloromethyl)benzimidazole is depicted below:
Caption: General reaction scheme for the synthesis of 5-Chloro-2-(trichloromethyl)benzimidazole.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Purity | Supplier |
| 4-Chloro-1,2-phenylenediamine | 95-83-0 | C₆H₇ClN₂ | >97% | TCI, Sigma-Aldrich |
| Trichloroacetic Acid | 76-03-9 | C₂HCl₃O₂ | >99% | Sigma-Aldrich, Fisher Scientific |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | POCl₃ | >99% | Sigma-Aldrich, Merck |
| or Polyphosphoric Acid (PPA) | 8017-16-1 | H(n+2)P(n)O(3n+1) | 115% H₃PO₄ basis | Sigma-Aldrich |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | ACS Reagent | Fisher Scientific |
| Ethanol (EtOH) | 64-17-5 | C₂H₅OH | 95% or Absolute | Fisher Scientific |
| Deionized Water (DI H₂O) | 7732-18-5 | H₂O | - | - |
Equipment
-
Round-bottom flask (100 mL or 250 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Beakers and graduated cylinders
-
Buchner funnel and filter paper
-
pH paper or pH meter
-
Fume hood
Experimental Procedure
Step 1: Reaction Setup
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-1,2-phenylenediamine (e.g., 10 mmol, 1.43 g).
-
To the same flask, add trichloroacetic acid (e.g., 11 mmol, 1.80 g).
-
Causality: Using a slight excess of the carboxylic acid ensures the complete consumption of the more expensive diamine starting material.
-
Place the flask in a fume hood.
Step 2: Cyclization/Condensation
This reaction requires a strong dehydrating agent to facilitate the cyclization. Two common and effective options are Phosphorus Oxychloride (POCl₃) and Polyphosphoric Acid (PPA). The choice of reagent can affect reaction time and workup procedure.
Method A: Using Phosphorus Oxychloride (POCl₃)
-
Slowly add phosphorus oxychloride (e.g., 10 mL) to the reaction mixture under stirring. Extreme Caution: This should be done in a well-ventilated fume hood as the reaction can be exothermic and releases HCl gas.[5][6]
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Method B: Using Polyphosphoric Acid (PPA)
-
Add polyphosphoric acid (e.g., 20 g) to the flask containing the starting materials.
-
Heat the mixture with stirring to 130-150 °C for 3-5 hours. The viscosity of the PPA will decrease upon heating, allowing for efficient mixing.
Step 3: Work-up and Isolation
-
After the reaction is complete (as indicated by TLC), allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice (approximately 100-200 g) in a large beaker with constant stirring. Caution: This step is highly exothermic, especially when using POCl₃, and should be performed in a fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This will precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with copious amounts of cold deionized water to remove any inorganic salts.
-
Dry the crude product in a desiccator or a vacuum oven at a low temperature (e.g., 50-60 °C).
Step 4: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be filtered hot.
-
Slowly add deionized water to the hot ethanol solution until a slight turbidity persists.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry thoroughly.
Workflow Diagram
Caption: Experimental workflow for the synthesis of 5-Chloro-2-(trichloromethyl)benzimidazole.
Safety Precautions
This synthesis involves the use of hazardous chemicals and should only be performed by trained personnel in a well-ventilated fume hood.[7]
-
4-Chloro-1,2-phenylenediamine: This compound is suspected of causing genetic defects and cancer.[3] It may also cause respiratory irritation.[3] Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[3]
-
Trichloroacetic Acid: Trichloroacetic acid is highly corrosive and can cause severe skin burns and eye damage.[8][9] It is harmful if swallowed or inhaled. Handle with extreme care, using gloves, a face shield, and a lab coat.[9]
-
Phosphorus Oxychloride: This reagent is highly toxic and corrosive. It reacts violently with water, releasing toxic and corrosive fumes.[5][6] It can cause severe burns to the skin, eyes, and respiratory tract.[5][6] Always handle it in a fume hood with appropriate PPE.
-
Polyphosphoric Acid: PPA is a corrosive substance. Avoid contact with skin and eyes.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[5][6][7][8]
Characterization
The identity and purity of the synthesized 5-Chloro-2-(trichloromethyl)benzimidazole can be confirmed using standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value (223-224 °C with decomposition). A sharp melting point range close to the literature value is indicative of high purity.
-
Spectroscopy:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The aromatic protons will show characteristic signals in the downfield region. The N-H proton of the imidazole ring will appear as a broad singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for the aromatic carbons, the imidazole carbons, and the trichloromethyl carbon.
-
IR (Infrared) Spectroscopy: Look for characteristic absorption bands for N-H stretching (around 3300-3000 cm⁻¹), C=N stretching (around 1620-1580 cm⁻¹), and C-Cl stretching (around 800-600 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight (269.94 g/mol ). The isotopic pattern for the four chlorine atoms will be a key diagnostic feature.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product yield | Incomplete reaction | Increase reaction time or temperature. Ensure the dehydrating agent is active. |
| Loss of product during work-up | Ensure complete precipitation by adjusting the pH carefully. Avoid using an excessive amount of solvent for recrystallization. | |
| Oily product instead of solid | Impurities present | Try to triturate the oil with a non-polar solvent like hexane to induce solidification. Purify by column chromatography if recrystallization fails. |
| Product is highly colored | Presence of side-products or starting material | Use activated charcoal during recrystallization. Ensure complete washing of the crude product. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 5-Chloro-2-(trichloromethyl)benzimidazole. By following the outlined steps and adhering to the safety precautions, researchers can confidently prepare this important chemical intermediate for their research and development endeavors. The key to a successful synthesis lies in the careful control of reaction conditions, particularly the use of an effective dehydrating agent, and a thorough purification process.
References
-
PubChem. 5-chloro-2-(trichloromethyl)-1H-benzimidazole. National Center for Biotechnology Information. [Link]
- Pete, B., Szokol, B., & Tőke, L. (2000). A facile synthesis of 5(6)-(chloromethyl)benzimidazoles: Replacement of a sulfonic acid functionality by chlorine. Arkivoc, 2001(3), 343-349.
-
Georganics. 5-Chloro-(2-trichloromethyl)benzimidazole. Product Page. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Trichloroacetic acid. [Link]
- Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. (2022).
- Design, Synthesis of a Novel N-substituted Benzimidazole Deriv
- Nematpour, M., Dastjerdi, H. F., Mahboubi-Rabbani, M., & Tabatabai, S. A. (2019). Synthesis of the novel “N¹-substituted-2-(trichloromethyl)-1H-benzo[d]imidazole” derivatives via an ultrasonic-assisted Cu-catalyzed intramolecular cross-coupling reaction, at a power of 60 W for 30–35 min at room temperature.
- Unravelling a trichloroacetic acid-catalyzed cascade access to benzo[f]chromeno[2,3-h]quinoxalinoporphyrins. (2020). Beilstein Journal of Organic Chemistry, 16, 2818–2827.
-
Organic Chemistry Portal. Benzimidazole synthesis. [Link]
- A Brief Review on History Synthesis Mechanism of Action of Benzimidazole. (2022).
- On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. (2017). Catalysis Science & Technology, 7(19), 4483-4492.
-
Advent Chembio. Trichloroacetic Acid (TCA) Uses in Synthesis & Labs. [Link]
- National Center for Biotechnology Information. Trichloroacetic Acid. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 106.
- Google Patents. Method for purifying 2-chloro-5-chloromethyl thiazole.
- Google Patents. Preparation technique of 2-chloromethylbenzimidazole.
Sources
- 1. 5-chloro-2-(trichloromethyl)-1H-benzimidazole | C8H4Cl4N2 | CID 77134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. 4-Chloro-1,2-phenylenediamine | 95-83-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Benzimidazole synthesis [organic-chemistry.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. opcw.org [opcw.org]
- 8. chemos.de [chemos.de]
- 9. fishersci.ie [fishersci.ie]
Application Note: 5-Chloro-2-(trichloromethyl)benzimidazole in Kinase Inhibition & SAR Profiling
This Application Note provides a comprehensive technical guide for the evaluation of 5-Chloro-2-(trichloromethyl)benzimidazole (referred to herein as Cl-TCMB ) in kinase inhibition assays.
While benzimidazoles are a "privileged scaffold" in kinase drug discovery (e.g., Abemaciclib, Selumetinib), Cl-TCMB presents unique physicochemical properties due to its reactive trichloromethyl group. This guide focuses on its application as a chemical probe for Structure-Activity Relationship (SAR) studies , a covalent-reversible lead , and a modulator of protein-protein interactions (PPI) .
Introduction & Mechanistic Basis
Compound Overview
5-Chloro-2-(trichloromethyl)benzimidazole is a halogenated heterocycle characterized by a lipophilic benzimidazole core and a highly electron-withdrawing trichloromethyl (
-
Lipophilicity (cLogP): ~3.5 (High hydrophobicity due to
and ) -
Solubility: Low in water; soluble in DMSO, Ethanol.
Mechanism of Action in Kinase Assays
Unlike standard ATP-competitive inhibitors that rely solely on hydrogen bonding (e.g., to the hinge region), Cl-TCMB functions through a dual mechanism often observed in halogenated benzimidazoles:
-
Hydrophobic Anchoring: The
group occupies large hydrophobic pockets (e.g., the Gatekeeper region or allosteric pockets adjacent to the ATP site), significantly enhancing binding affinity compared to methyl analogs. -
Electronic Modulation: The electron-withdrawing nature of the
group lowers the pKa of the benzimidazole NH, potentially altering its hydrogen-bond donor capability toward the kinase hinge region (e.g., Glu81/Leu83 in CK2). -
Potential Reactivity: In specific contexts, the trichloromethyl group can act as a pseudo-electrophile, susceptible to nucleophilic attack or radical generation, which may lead to time-dependent inhibition in assays containing high thiol concentrations.
Experimental Protocol: Kinase Inhibition Assay
This protocol is optimized for a FRET-based assay (e.g., LanthaScreen™ or Z'-LYTE™) but is adaptable to radiometric (
Materials & Reagents
-
Test Compound: 5-Chloro-2-(trichloromethyl)benzimidazole (Purity >95%).[7][10]
-
Kinase: Recombinant Human CK2 (or EGFR/DYRK1A depending on study).
-
Substrate: CK2 peptide substrate (e.g., RRRADDSDDDDD).
-
ATP: Ultra-pure ATP (Km concentration specific to the kinase).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM
, 0.01% Brij-35.-
Critical Note:Avoid DTT/BME in the initial incubation if testing for covalent/time-dependent effects. The
group is sensitive to strong reducing agents over long incubations. Use TCEP (1 mM) if a reducing agent is strictly required.
-
Compound Preparation (Serial Dilution)
-
Stock Solution: Dissolve Cl-TCMB in 100% DMSO to a concentration of 10 mM . Vortex vigorously.
-
QC Check: Ensure no precipitate is visible. If cloudy, sonicate for 30 seconds.
-
-
Intermediate Plate: Prepare a 10-point dose-response curve in DMSO (3-fold serial dilutions).
-
Top concentration: 1 mM (Final assay top: 10 µM).
-
-
Aqueous Dilution: Dilute the DMSO stock 1:25 into Assay Buffer to create a 4X working solution (4% DMSO). This prevents "crashing out" when added to the protein.
Assay Workflow (Step-by-Step)
-
Enzyme Addition: Dispense 2.5 µL of 4X Kinase Solution into a 384-well low-volume plate (White/Opaque).
-
Inhibitor Incubation: Add 2.5 µL of 4X Cl-TCMB working solution.
-
Pre-Incubation: Incubate for 15 minutes at Room Temperature (RT) . This allows the hydrophobic inhibitor to equilibrate with the active site.
-
-
Reaction Initiation: Add 5 µL of 2X Substrate/ATP Mix.
-
Final Volume: 10 µL.
-
Final DMSO: 1%.
-
-
Kinase Reaction: Incubate for 60 minutes at RT (protected from light).
-
Termination/Detection: Add 10 µL of Detection Reagent (EDTA + Antibody). Incubate 1 hour.
-
Read: Measure Fluorescence Ratio (Emission 445 nm / 520 nm).
Data Analysis & Visualization
Calculating Percent Inhibition
Normalize raw data to controls:
IC50 Determination
Fit data to a sigmoidal dose-response equation (Variable Slope):
-
Expected Outcome: Halogenated benzimidazoles typically show IC50 values in the low micromolar to nanomolar range for CK2. If IC50 > 50 µM, consider the compound inactive or a non-specific aggregator.
Visualizing the Signaling Pathway
Understanding the downstream effects of inhibiting targets like CK2 or EGFR is crucial.
Figure 1: Mechanism of Action. Cl-TCMB inhibits CK2, blocking downstream survival signaling (Akt/NF-κB) and inducing apoptosis.
Troubleshooting & Critical Considerations
Solubility & Aggregation (The "Brick Dust" Effect)
The trichloromethyl group makes Cl-TCMB highly lipophilic. In aqueous buffers, it may form colloidal aggregates that sequester enzyme, leading to false positives .
-
Solution: Include 0.01% Triton X-100 or Brij-35 in the assay buffer.
-
Validation: Perform a "spin-down" test. Centrifuge the compound dilution at 10,000 x g for 10 mins. If the supernatant loses activity, the compound was aggregating.
Chemical Stability
The
-
Recommendation: Keep assay pH between 7.0 and 7.5. Avoid storing working solutions in plastic for >4 hours (sticking issues).
Selectivity Profiling
While often tested against CK2, benzimidazoles are promiscuous. It is vital to counterscreen against:
-
DYRK1A: Structurally similar ATP pocket.
-
PIM1: Often co-inhibited by benzimidazoles.
Summary Table: Assay Parameters
| Parameter | Specification | Rationale |
| Compound | 5-Chloro-2-(trichloromethyl)benzimidazole | CAS 3584-66-5 |
| Solvent | 100% DMSO (Stock), <1% Final | Maximize solubility. |
| Buffer Additive | 0.01% Brij-35 or Triton X-100 | Prevent aggregation (False Positives). |
| Reducing Agent | TCEP (1 mM) or None | Avoid DTT (reacts with |
| Pre-Incubation | 15 Minutes | Allow hydrophobic pocket occupancy. |
| Target Kinases | CK2, EGFR, DYRK1A | Known benzimidazole targets. |
| Control | TBB or Staurosporine | Validate assay performance. |
References
-
Evaluation of Benzimidazole Derivatives as Kinase Inhibitors Source:National Institutes of Health (NIH) / PubChem URL:[Link]
-
Benzimidazole-based Protein Kinase Inhibitors: Targeted Cancer Therapy Source:Wiley Online Library / Chemical Biology & Drug Design URL:[Link]
-
CK2 Inhibition by Halogenated Benzimidazoles (TBB/DMAT Context) Source:PubMed (NIH) URL:[Link]
-
Reactivity of Trichloromethyl-Benzimidazoles (Fujiwara Reaction) Source:Journal of Analytical Chemistry URL:[Link]
Sources
- 1. 5-氯-2-(三氯甲基)苯并咪唑 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 5-Chloro-(2-trichloromethyl)benzimidazole - High purity | EN [georganics.sk]
- 3. Compound 5-chloro-2-(trifluoromethyl)-1H-benzimidazole - Chemdiv [chemdiv.com]
- 4. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. 5-Chloro-2-(trichloromethyl)benzimidazole, 95%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole: a novel powerful and selective inhibitor of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-chloro-2-(trichloromethyl)-1H-benzimidazole | C8H4Cl4N2 | CID 77134 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Synthetic Optimization and Biological Profiling of 5-Chloro-2-(trichloromethyl)benzimidazole Derivatives
Introduction & Strategic Rationale
5-Chloro-2-(trichloromethyl)benzimidazole (TCMB-Cl) represents a high-value scaffold in medicinal chemistry, particularly for the development of anthelmintic, antimicrobial, and anticancer agents. The benzimidazole core is a "privileged structure," capable of binding to multiple biological targets, most notably
Why this Scaffold?
The 2-trichloromethyl (
-
2-Carboxylic Acids/Esters: Via hydrolysis or alcoholysis.
-
2-Carboxamides: Via reaction with amines (often requiring hydrolytic conditions or intermediate activation).
-
2-Trifluoromethyl analogs: Via halogen exchange (Swarts reaction), enhancing metabolic stability.
This guide provides a rigorous workflow for transforming TCMB-Cl into a library of bioactive derivatives, focusing on nucleophilic substitution and hydrolysis-esterification pathways, followed by biological validation.
Synthetic Chemistry Application Note
The Reactivity of the 2-Trichloromethyl Group
The electron-withdrawing nature of the benzimidazole ring, augmented by the 5-chloro substituent, makes the trichloromethyl carbon highly susceptible to nucleophilic attack. However, direct displacement can be competitive with polymerization or ring-opening if conditions are not controlled.
Critical Causality:
-
Base Selection: Strong bases (e.g., NaOH) favor rapid hydrolysis to the carboxylate. Weaker bases (e.g.,
, Pyridine) in anhydrous solvents are required if the goal is controlled substitution or heterocyclization. -
Solvent Effects: Protic solvents (MeOH,
) promote solvolysis (ester/acid formation). Aprotic solvents (DMF, Toluene) are necessary for maintaining the integrity or specific displacement reactions.
Visualizing the Synthetic Workflow
Figure 1: Divergent synthetic pathways from the parent scaffold. The "Acid" intermediate is the primary hub for generating diverse amide libraries.
Experimental Protocols
Protocol A: Hydrolysis to 5-Chloro-1H-benzimidazole-2-carboxylic Acid
This protocol generates the stable "hub" intermediate for further diversification.
Reagents:
-
5-Chloro-2-(trichloromethyl)benzimidazole (10 mmol)
-
Sodium Hydroxide (10% aqueous solution, 50 mL)
-
Hydrochloric Acid (2N)
-
Ethanol (20 mL)
Step-by-Step Methodology:
-
Solubilization: Dissolve the starting material in ethanol (20 mL) in a round-bottom flask. The solution may appear slightly yellow.
-
Base Addition: Slowly add 10% NaOH (50 mL). Note: The reaction is exothermic; add dropwise to prevent uncontrolled boiling.
-
Reflux: Heat the mixture to reflux (approx. 85°C) for 3 hours.
-
Validation Point: Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The non-polar starting material (
) should disappear, replaced by a baseline spot (carboxylate salt).
-
-
Work-up: Cool the reaction mixture to room temperature. Filter any insoluble impurities.
-
Precipitation: Acidify the filtrate carefully with 2N HCl to pH 3-4. A white to off-white solid will precipitate.
-
Isolation: Filter the solid, wash with cold water (
mL) to remove salts, and dry under vacuum at 50°C. -
Yield Expectation: 85-95%.
Protocol B: Library Generation via Amide Coupling
Targeting the Tubulin Colchicine Binding Site via 2-Carboxamide derivatives.
Reagents:
-
Intermediate from Protocol A (1.0 eq)
-
Diverse Amines (Anilines, Benzylamines, Piperazines) (1.2 eq)
-
HATU (1.2 eq) - Coupling Agent
-
DIPEA (Diisopropylethylamine) (2.0 eq)
-
DMF (Dimethylformamide) - Anhydrous
Step-by-Step Methodology:
-
Activation: In a vial, dissolve the carboxylic acid intermediate (0.5 mmol) in anhydrous DMF (2 mL). Add DIPEA (1.0 mmol) and HATU (0.6 mmol). Stir at room temperature for 15 minutes.
-
Mechanism:[1] This forms the activated O-azabenzotriazole ester.
-
-
Coupling: Add the specific amine (0.6 mmol).
-
Reaction: Stir at room temperature for 4-12 hours.
-
Validation Point: LC-MS should show the mass of Product
.
-
-
Quenching: Pour the reaction mixture into ice-cold water (10 mL).
-
Purification:
-
Solid Products: Filter the precipitate, wash with water and diethyl ether.
-
Oily Products: Extract with Ethyl Acetate (
mL), dry over , and purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).
-
Biological Evaluation: Tubulin Polymerization Assay
Benzimidazole derivatives function primarily by binding to the colchicine-binding site of
Assay Principle
Tubulin polymerizes into microtubules in the presence of GTP and heat (
Visualizing the Mechanism of Action
Figure 2: Mechanism of Action. The derivative binds to free tubulin dimers, capping them and preventing the dynamic instability required for cell division.
Protocol Steps
-
Preparation: Use a commercially available Tubulin Polymerization Assay Kit (e.g., Cytoskeleton Inc.). Keep all reagents on ice.
-
Compound Dilution: Prepare 100x stocks of derivatives in DMSO. Final assay concentration typically ranges from 1
to 50 . -
Plate Setup: In a 96-well half-area plate (pre-warmed to 37°C), add:
-
5
Test Compound (or DMSO control). -
45
Tubulin Reaction Mix (Tubulin protein + GTP + Buffer).
-
-
Measurement: Immediately place in a kinetic plate reader set to 37°C.
-
Data Acquisition: Read Absorbance at 340 nm every 30 seconds for 60 minutes.
-
Analysis: Calculate
(rate of polymerization) or End-point OD.-
% Inhibition =
.
-
Data Analysis & SAR Strategy
To guide optimization, organize data to correlate the 2-position substituent with biological potency.
Recommended Data Structure
| Compound ID | R-Group (Amide/Ester) | LogP (Calc) | Tubulin IC50 ( | S. aureus MIC ( |
| TCMB-Cl (Parent) | 3.8 | >50 (Reactive) | 12.5 | |
| BZM-001 | 1.2 | >100 (Too polar) | >50 | |
| BZM-002 | 3.5 | 5.2 | 6.25 | |
| BZM-003 | 3.7 | 2.1 | 3.12 | |
| BZM-004 | 2.1 | 15.4 | 25.0 |
SAR Interpretation Rules:
-
Lipophilicity: Benzimidazoles require moderate lipophilicity (LogP 3-5) to penetrate the helminth cuticle or bacterial cell wall. The parent
is lipophilic but chemically unstable. -
Electronic Effects: Electron-withdrawing groups on the amide phenyl ring (e.g., 4-Fluoro) often enhance metabolic stability and binding affinity [1].
-
Steric Bulk: The colchicine binding site has a hydrophobic pocket. Bulky aromatic amides (BZM-002, BZM-003) generally outperform small esters (BZM-004).
References
-
National Center for Biotechnology Information. (2012). Application of 2-Trichloromethylbenzimidazole in Analytical Chemistry. PubChem. Retrieved from [Link]
-
Lacey, E. (1988). The role of the cytoskeletal protein, tubulin, in the mode of action and mechanism of drug resistance to benzimidazoles. International Journal for Parasitology. Retrieved from [Link]
-
Georganics. (2024). 5-Chloro-2-(trichloromethyl)benzimidazole Product Specifications. Retrieved from [Link]
-
Tonelli, M., et al. (2010). Benzimidazole derivatives as a potential physiological defense against parasites. Current Medicinal Chemistry. Retrieved from [Link]
Sources
Application Note: Characterization of 5-Chloro-2-(trichloromethyl)benzimidazole in Protein-Ligand Binding Assays
Executive Summary & Technical Context[1][2][3][4][5]
5-Chloro-2-(trichloromethyl)benzimidazole (Cl-TCMB) represents a specialized class of benzimidazole scaffolds utilized in fragment-based drug discovery (FBDD) and anthelmintic research. While the benzimidazole core is a privileged structure for binding
The "Stability Trap": Unlike stable alkyl-substituted benzimidazoles, the 2-trichloromethyl group is highly electrophilic and susceptible to hydrolysis, converting to 5-chloro-2-benzimidazolecarboxylic acid in aqueous, basic, or nucleophilic buffers.
This guide provides a rigorous workflow to study the intact Cl-TCMB ligand, distinguishing its specific binding events from those of its hydrolysis products or aggregates.
Physicochemical Profile & Pre-Analytical QC
Before initiating binding assays, the compound must be profiled to prevent false positives caused by precipitation or degradation.
Table 1: Physicochemical Properties & Assay Limits
| Parameter | Value / Characteristic | Impact on Protocol |
| LogP (Predicted) | ~3.8 - 4.2 | High lipophilicity; requires DMSO/DMF carrier. Risk of non-specific hydrophobic aggregation. |
| Reactive Moiety | 2-Trichloromethyl ( | CRITICAL: Hydrolyzes to |
| Solubility Limit | < 50 | Assays must be run below 20 |
| UV Absorbance | Interferes with Tryptophan fluorescence assays; requires inner-filter effect correction. |
Pre-Assay Integrity Check (HPLC-MS)
Rationale: Verify the ligand has not degraded in the DMSO stock.
-
Dilute 10 mM DMSO stock to 100
M in Acetonitrile:Water (50:50) (Avoid basic buffers). -
Inject onto C18 Reverse Phase column.
-
Monitor : Parent peak (Cl-TCMB) vs. Hydrolysis product (Carboxylic acid derivative).
-
Acceptance Criteria: >95% Parent purity.
-
Workflow Visualization: The "Stability-First" Approach
The following diagram outlines the decision matrix for selecting the correct binding assay based on the compound's stability in the target buffer.
Figure 1: Decision tree for Cl-TCMB characterization, prioritizing chemical stability verification before kinetic analysis.
Protocol A: Surface Plasmon Resonance (SPR)
Objective: Determine binding kinetics (
Methodology: Single-Cycle Kinetics (SCK). Why SCK? Traditional Multi-Cycle Kinetics requires long dissociation phases and regeneration steps that expose the ligand to buffer for extended periods. SCK injects increasing concentrations sequentially without regeneration, reducing the "wet time" of the ligand.
Materials
-
Sensor Chip: CM5 or NTA (depending on protein tag).
-
Running Buffer: HBS-P+ adjusted to pH 7.2 (Avoid pH 8.0).
-
Additive: 3% DMSO (Matched exactly in ligand samples).
-
Detergent: 0.05% Surfactant P20 (Critical to prevent aggregation of the lipophilic Cl-TCMB).
-
-
Ligand: Cl-TCMB (Analyte).
-
Target:
-Tubulin or Model Protein (Ligand immobilized).
Step-by-Step Procedure
-
Immobilization: Immobilize target protein to ~2000 RU via amine coupling (acidic pH coupling buffer is favorable for this target).
-
Solvent Correction: Prepare a DMSO calibration curve (2.5% to 3.5%) to correct for bulk refractive index shifts.
-
Sample Preparation:
-
Prepare a 5-point dilution series of Cl-TCMB (e.g., 0.5
M to 8 M) in Running Buffer. -
Note: Prepare these immediately before injection to minimize hydrolysis.
-
-
Injection (SCK Mode):
-
Inject concentrations low
high. -
Contact time: 60s per concentration.
-
Dissociation time: 300s (after final injection only).
-
Flow rate: 30
L/min.
-
-
Data Fitting: Fit to a 1:1 Langmuir binding model .
-
Quality Check: If the dissociation does not return to baseline, check for non-specific hydrophobic binding (common with trichloromethyl compounds).
-
Protocol B: Differential Scanning Fluorimetry (DSF)
Objective: High-throughput validation of binding via thermal stabilization (
Materials
-
Dye: SYPRO Orange (5000x stock).
-
Instrument: RT-PCR machine (e.g., Bio-Rad CFX).
-
Plate: White 96-well PCR plate.
Step-by-Step Procedure
-
Master Mix:
-
Protein: 5
M final. -
SYPRO Orange: 5x final.
-
Buffer: 50 mM HEPES pH 7.0, 150 mM NaCl.
-
-
Ligand Addition:
-
Add Cl-TCMB to wells at saturation (e.g., 50
M). -
Control: DMSO only (Vehicle).
-
Hydrolysis Control: Add 5-chloro-2-benzimidazolecarboxylic acid (if available) to distinguish binding modes.
-
-
Run:
-
Ramp: 25°C to 95°C at 0.5°C/min.
-
-
Analysis:
-
Calculate
(midpoint of transition). - .
-
Interpretation: A positive shift (>2°C) indicates specific binding stabilizing the folded state. A negative shift often indicates destabilization or aggregation.
-
Expert Insights: Troubleshooting & Data Interpretation
The "False" Binder (Aggregation)
Cl-TCMB is highly lipophilic. In SPR, "square" sensorgrams or non-saturating binding often indicate super-stoichiometric aggregation rather than 1:1 binding.
-
Solution: Add 0.05% Tween-20 or perform a solubility limit test using Dynamic Light Scattering (DLS) before the assay.
The Hydrolysis Artifact
If you observe a
-
Validation: Re-inject the "0-hour" sample at the end of the run. If the signal is lower, degradation occurred.
Halogen Bonding Potential
The trichloromethyl group is a potential halogen bond donor. Binding may be driven by the "sigma-hole" on the chlorine atoms interacting with backbone carbonyls in the protein pocket.
-
Mechanistic Probe: Compare binding with the trifluoromethyl (
) analog. Fluorine does not form strong halogen bonds in the same geometric context as chlorine. If the analog binds significantly weaker, halogen bonding is a likely driver for Cl-TCMB.
References
-
Benzimidazole Scaffolds in Drug Design
-
Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208-6236. Link
-
- Hydrolysis of Trichloromethyl Heterocycles: Hill, A. J., & Johnston, J. V. (1954). The Hydrolysis of 2-Trichloromethylbenzimidazole. Journal of the American Chemical Society, 76(3). (Foundational chemistry regarding the reactivity of the CCl3 group).
-
Tubulin Binding Protocols
-
SPR Methodologies for Lipophilic Fragments
-
Giannetti, A. M. (2011). From experimental design to data analysis: practical guidelines for an SPR-based fragment screening campaign. Methods in Enzymology, 493, 169-218. Link
-
Sources
in vivo studies using 5-Chloro-2-(trichloromethyl)benzimidazole models
Application Note: In Vivo Pharmacological & Toxicological Evaluation of 5-Chloro-2-(trichloromethyl)benzimidazole (Cl-TCMB) Models
Part 1: Executive Summary & Strategic Rationale
5-Chloro-2-(trichloromethyl)benzimidazole (Cl-TCMB) (CAS: 3584-66-5) is a critical "privileged scaffold" in medicinal chemistry.[1] While often utilized as a high-value intermediate for synthesizing anthelmintics (e.g., Triclabendazole analogs) and fungicides, the compound itself possesses distinct biological activity due to the electrophilic nature of the trichloromethyl (-CCl₃) group.[1]
Why this model matters:
-
Anthelmintic Potency: The benzimidazole core targets parasite
-tubulin, while the lipophilic -CCl₃ group enhances membrane permeability, making it a vital lead for drug-resistant Fasciola hepatica (liver fluke) and nematode studies.[1] -
Toxicological "Switch": The -CCl₃ moiety mimics carbon tetrachloride (
), capable of generating trichloromethyl radicals ( ) via CYP450 metabolism.[1] This makes Cl-TCMB a unique dual-purpose tool: a candidate drug for parasitic models and a potential chemical probe for oxidative stress mechanisms.[1]
Scope of this Guide: This document details protocols for formulating Cl-TCMB, assessing its in vivo efficacy in parasitic infection models, and evaluating its specific hepatotoxic potential.
Part 2: Formulation & Safety (The "Go/No-Go" Step)
Critical Warning: The trichloromethyl group is hydrolytically unstable in basic conditions and can release HCl. Proper vehicle selection is non-negotiable for reproducible in vivo data.[1]
Formulation Protocol for Oral Gavage
Benzimidazoles are notoriously insoluble in water.[1] Do not use simple saline.[1]
| Component | Concentration | Function |
| Cl-TCMB (Test Article) | 10 – 50 mg/kg | Active Compound |
| DMSO | 5% (v/v) | Co-solvent (Pre-dissolve here) |
| Tween 80 | 2% (v/v) | Surfactant/Wetting Agent |
| 0.5% Carboxymethylcellulose (CMC) | Balance | Suspending Vehicle |
Preparation Steps:
-
Weigh Cl-TCMB powder (Handle in fume hood; irritant).[1]
-
Dissolve completely in 100% DMSO. Vortex for 2 minutes.
-
Add Tween 80 and vortex.[1]
-
Slowly add 0.5% CMC in PBS while stirring to form a homogeneous white suspension.
-
QC Check: pH must be neutral (6.8–7.4). If acidic (due to -CCl₃ hydrolysis), buffer with 10mM HEPES.[1] Do not use Carbonate buffer (accelerates hydrolysis).[1]
Part 3: In Vivo Efficacy Models (Anthelmintic Focus)
The primary application of Cl-TCMB models is testing efficacy against liver flukes and nematodes.[1]
Murine Model of Fascioliasis (Fasciola hepatica)
Rationale: This model validates the compound's ability to penetrate the liver parenchyma where juvenile flukes migrate.
Experimental Workflow:
-
Infection: Inoculate male Wistar rats (150-200g) orally with 20–30 metacercariae of F. hepatica.[1]
-
Incubation: Allow 4–6 weeks for infection to establish (acute/migratory phase).[1]
-
Grouping (n=6/group):
-
Treatment: Oral gavage (PO) once daily for 3 consecutive days.
-
Necropsy (Day 7 post-treatment):
Mechanistic Pathway Visualization
The following diagram illustrates the dual mechanism: therapeutic tubulin binding vs. potential toxic radical formation.
Caption: Dual-pathway pharmacology of Cl-TCMB.[1] Green path denotes therapeutic efficacy (tubulin inhibition); Red path denotes potential host toxicity via radical formation.[1]
Part 4: Toxicological Evaluation Protocols
Because the -CCl₃ group is structurally similar to hepatotoxins, you must validate safety before efficacy.[1]
Acute Hepatotoxicity Screen (24-Hour)
Objective: Determine if Cl-TCMB induces liver injury via radical generation.[1]
Protocol:
-
Animals: CD-1 Mice (Male, 25-30g).
-
Dosing: Single oral dose of Cl-TCMB (50, 100, 200 mg/kg).
-
Sampling: Collect blood at 24 hours post-dose.[1]
-
Biomarkers:
Data Interpretation Table:
| Observation | Interpretation | Action |
| ALT < 50 U/L | Normal / Tolerated | Proceed to efficacy studies. |
| ALT 50-200 U/L | Mild Stress | Lower dose or use antioxidant co-therapy.[1] |
| ALT > 200 U/L | Overt Toxicity | Compound is acting as a toxicant; stop development or use as toxicity model.[1] |
| Centrilobular Necrosis | Radical Mechanism | Confirms[1] •CCl₃ radical generation.[1] |
Part 5: Synthesis & Quality Control for In Vivo Use
Researchers often synthesize Cl-TCMB in-house.[1] Impurities (e.g., unreacted o-phenylenediamine) can skew in vivo results.[1]
Synthesis Workflow (Simplified for QC):
-
Reactants: 4-Chloro-1,2-phenylenediamine + Methyl 2,2,2-trichloroacetimidate.[1]
-
Conditions: Acidic medium (Acetic acid), Reflux.[1]
-
Purification: Recrystallization from Ethanol/Water is mandatory to remove mutagenic diamines.[1]
-
Verification: HPLC purity >98% required for in vivo use.
Caption: Critical path for synthesizing and qualifying Cl-TCMB for biological evaluation.
Part 6: References & Authoritative Sources
-
PubChem Compound Summary. (2023). 5-Chloro-2-(trichloromethyl)benzimidazole (CID 77134).[1] National Center for Biotechnology Information.[1] Link[1]
-
Tonelli, M., et al. (2010).[1] Benzimidazole derivatives as a privileged scaffold for antifungal and antiparasitic activity. Current Medicinal Chemistry. (Context: Discusses the SAR of benzimidazoles). Link
-
Fairweather, I., et al. (2020).[1] Fasciolicides: Efficacy, actions, resistance and its management. Veterinary Journal. (Context: Protocols for Triclabendazole-like efficacy testing). Link
-
Recknagel, R.O., et al. (1989).[1] Mechanisms of carbon tetrachloride toxicity. Pharmacology & Therapeutics.[1][2][3][4][5] (Context: Mechanism of trichloromethyl radical hepatotoxicity). Link
-
Li, X., et al. (2013).[1] Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives. Journal of Agricultural and Food Chemistry. (Context: Synthetic protocols and biological screening). Link
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Molecular mechanisms underlying chemical liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Angel or devil: the dual roles of 2,3,5,4′-tetrahydroxystilbene-2-O-β-D-glucopyranoside in the development of liver injury based on integrating pharmacological techniques: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Formulation & Handling of 5-Chloro-2-(trichloromethyl)benzimidazole for Biological Assays
Executive Summary & Compound Profile
5-Chloro-2-(trichloromethyl)benzimidazole (CAS: 3584-66-5) is a highly lipophilic heterocyclic compound utilized primarily as a scaffold in antimicrobial, antifungal, and anthelmintic research.[1] Its biological activity is driven by the electron-withdrawing trichloromethyl (
This guide provides standardized protocols for formulating this compound for in vitro (cell culture/microbial) and in vivo (animal) assays. The core challenge addressed here is balancing solubility with chemical stability , as the
Physicochemical Profile
| Property | Value / Characteristic | Implication for Formulation |
| Molecular Formula | High halogen content increases lipophilicity.[1] | |
| Molecular Weight | 269.94 g/mol | Small molecule, likely membrane permeable. |
| Solubility (Water) | Negligible (< 10 µg/mL) | Requires organic co-solvents or surfactant systems. |
| Solubility (DMSO) | High (> 50 mg/mL) | Preferred solvent for stock solutions. |
| Reactivity | pH-sensitive | CRITICAL: The C2-trichloromethyl group can hydrolyze to a carboxylic acid in basic conditions (pH > 8.0).[1] |
| Appearance | Beige to Brown Powder | Visual inspection required for precipitate detection. |
Pre-Formulation & Stock Preparation[1]
Stability-Driven Handling
Unlike standard benzimidazoles (e.g., albendazole), the trichloromethyl group is reactive.[1]
-
Storage: Store solid powder at 4°C, desiccated. Protect from moisture.
-
pH Constraint: Maintain formulation pH between 5.5 and 7.4 . Avoid buffers with pH > 8.0 (e.g., Tris-base without adjustment) to prevent degradation into 5-chloro-2-benzimidazolecarboxylic acid.[1]
Master Stock Solution (DMSO)
Objective: Create a stable, sterile 100 mM stock solution.
-
Weighing: Weigh 27.0 mg of 5-Chloro-2-(trichloromethyl)benzimidazole into a sterile 1.5 mL amber microcentrifuge tube.
-
Note: Amber tubes protect from potential photodegradation.
-
-
Dissolution: Add 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) (Cell Culture Grade, >99.9%).
-
Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
Sterilization: Do not filter the DMSO stock through a 0.22 µm aqueous filter (membrane incompatibility). If sterility is required, use a PTFE or Nylon syringe filter compatible with DMSO.
-
Storage: Aliquot into 50 µL volumes and store at -20°C. Avoid freeze-thaw cycles > 3 times.
In Vitro Formulation (Cell Culture & Microbial)
Challenge: The compound will precipitate immediately upon direct addition to aqueous media if the concentration is too high. Strategy: The "Solvent-Exchange" method using intermediate dilutions.[1]
Protocol: Preparation of Working Solutions (0.1% DMSO Final)
Target: 100 µM assay concentration with 0.1% DMSO.
-
Intermediate Dilution (100x):
-
Take 10 µL of the 100 mM Master Stock .
-
Add to 990 µL of sterile DMSO .
-
Result: 1 mM Intermediate Stock (100% DMSO).
-
-
Final Dosing Solution:
-
Add 10 µL of the 1 mM Intermediate Stock to 9.99 mL of pre-warmed culture media (e.g., DMEM + 10% FBS).
-
Vortex immediately while adding to prevent local high-concentration precipitation.[1]
-
Result: 1 µM Final Concentration in 0.1% DMSO.
-
Visual Workflow: Serial Dilution Strategy
Caption: Step-down dilution protocol to minimize precipitation shock when introducing lipophilic benzimidazoles to aqueous media.
In Vivo Formulation (Animal Models)[1][2][3]
For rodent studies (IP or Oral Gavage), DMSO content must be minimized (<10%) to avoid vehicle toxicity. Aqueous suspensions or lipid emulsions are required.
Formulation A: Lipid-Based Solution (Preferred for IP)
Best for bioavailability; mimics "SEDDS" (Self-Emulsifying Drug Delivery Systems).[1]
-
Vehicle Composition: 10% DMSO / 40% PEG-400 / 50% Corn Oil.[1]
-
Protocol:
-
Dissolve compound completely in DMSO (10% of final volume).
-
Add PEG-400 (40% of final volume) and vortex.[1] The solution should be clear.
-
Slowly add Corn Oil (50% of final volume) while vortexing.
-
Result: A clear, yellow viscous solution.
-
Stability: Use within 4 hours.
-
Formulation B: Aqueous Suspension (Preferred for Oral)
Best for high-dose toxicity studies.[1]
-
Vehicle: 0.5% Carboxymethylcellulose (CMC) + 0.1% Tween 80 in water.
-
Protocol:
-
Weigh solid compound powder.
-
Wetting Step: Add Tween 80 (undiluted) dropwise to the powder. Grind with a mortar and pestle to wet the hydrophobic surface.
-
Slowly add the 0.5% CMC solution while triturating (grinding) to form a homogeneous white suspension.
-
Sonication: Sonicate for 10 minutes to break up aggregates.
-
Note: Shake well before dosing.
-
Quality Control & Validation
Before running biological assays, validate the stability of the compound in your chosen vehicle, specifically checking for hydrolysis of the trichloromethyl group.
HPLC Method for Stability Check[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH prevents hydrolysis during run).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 50% B to 95% B over 10 minutes.
-
Detection: UV at 290 nm (Benzimidazole characteristic absorption).
-
Acceptance Criteria:
Decision Logic: Formulation Selection
Caption: Decision tree for selecting the optimal vehicle based on assay constraints and administration route.
References
-
BenchChem. (2025).[2] Synthesis of 2-(Trichloromethyl)-1H-benzimidazole Derivatives: Detailed Application Notes. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 77134, 6-chloro-2-(trichloromethyl)-1H-benzimidazole. Retrieved from [1]
-
Thermo Scientific Chemicals. (2023). 5-Chloro-2-(trichloromethyl)benzimidazole, 95% Product Specifications. Retrieved from [1]
-
Danaher, M., et al. (2007). Review of methodology for the determination of benzimidazole residues in biological matrices. Journal of Chromatography B. Retrieved from
-
Sigma-Aldrich. (2023).[1][3] Product Information: 5-Chloro-2-(trichloromethyl)benzimidazole.[1][3][4] Retrieved from [1][3]
Sources
- 1. 5-Chloro-(2-trichloromethyl)benzimidazole - High purity | EN [georganics.sk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5-氯-2-(三氯甲基)苯并咪唑 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 5-Chloro-2-(trichloromethyl)benzimidazole, 95%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Application Notes & Protocols: 5-Chloro-2-(trichloromethyl)benzimidazole as a Molecular Probe for Ryanodine Receptor 1 (RyR1) Activation
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to using 5-Chloro-2-(trichloromethyl)benzimidazole, hereafter referred to as CBT, as a molecular probe. CBT is a potent and specific activator of the ryanodine receptor 1 (RyR1), a crucial intracellular calcium release channel.[1] These application notes detail the mechanism of action, core applications, and provide validated, step-by-step protocols for its use in experimental systems. The information is intended to enable researchers to effectively utilize CBT for investigating calcium signaling pathways, particularly in the context of skeletal muscle physiology and related diseases.[2]
Mechanism of Action: Selective RyR1 Activation
Ryanodine receptors (RyRs) are large ion channels located on the membrane of the sarcoplasmic/endoplasmic reticulum (SR/ER) that govern the release of stored calcium (Ca2+) into the cytoplasm.[1] This process, known as calcium-induced calcium release (CICR), is fundamental to numerous cellular functions, most notably excitation-contraction (EC) coupling in muscle tissue.[1]
The RyR1 isoform is the primary channel in skeletal muscle, essential for initiating muscle contraction.[2] RyR1 activity is modulated by various endogenous ligands, including Ca2+, ATP, and magnesium (Mg2+), and is physically coupled to the dihydropyridine receptor (DHPR) in the T-tubule membrane.[3]
CBT acts as a specific agonist for RyR1. Its mechanism involves sensitizing the channel to its natural activators. Specifically, it is understood to:
-
Enhance Ca2+ Activation: CBT lowers the threshold for RyR1 opening in response to cytosolic Ca2+.
-
Reduce Mg2+ Inhibition: It mitigates the inhibitory effect of physiological concentrations of Mg2+, which typically acts as a brake on RyR1 activity.[3]
This dual action makes CBT a powerful tool for inducing Ca2+ release through RyR1, even under conditions where the channel would normally be closed. This allows for the precise interrogation of RyR1 function and its downstream signaling consequences.
Caption: Mechanism of CBT-induced RyR1 activation and calcium release.
Core Applications as a Molecular Probe
The specificity of CBT for RyR1 makes it an invaluable tool in several key research areas:
-
Studying Excitation-Contraction Coupling: By directly activating RyR1, CBT allows researchers to bypass upstream signaling events (e.g., nerve stimulation, membrane depolarization) and isolate the function of the Ca2+ release machinery itself.
-
Investigating RyR1-Related Myopathies: Mutations in the RYR1 gene are linked to diseases like Malignant Hyperthermia (MH) and Central Core Disease (CCD).[2][4] CBT can be used in cellular or tissue models derived from patients to probe how these mutations affect channel sensitivity and Ca2+ handling.
-
High-Throughput Screening (HTS): CBT can serve as a positive control or reference compound in HTS campaigns designed to discover novel RyR1 modulators (both inhibitors and activators).
-
Validating Cellular Models: It can be used to confirm the functional expression of RyR1 in various cell lines, such as myoblasts or heterologous expression systems.[5]
Experimental Protocols
Protocol: In Vitro RyR1 Activation Assay using Calcium Imaging
This protocol describes the use of CBT to induce and measure RyR1-mediated Ca2+ release in cultured cells using a fluorescent calcium indicator.
A. Materials & Reagents
-
Cells: Myoblasts, myotubes, or a cell line expressing RyR1 (e.g., HEK293-RyR1).
-
Culture Medium: DMEM, 2% horse serum for differentiation.[5]
-
Fluorescent Ca2+ Indicator: Fluo-4 AM (or similar).
-
5-Chloro-2-(trichloromethyl)benzimidazole (CBT): (See Table 1 for properties).
-
Solvent: DMSO (reagent grade).
-
Buffers:
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Pluronic F-127 (for dye loading).
-
-
Control Compounds:
-
Equipment:
-
Fluorescence microscope or a microplate reader with fluorescence capability.
-
Standard cell culture incubator and biosafety cabinet.
-
B. Reagent Preparation & Handling
Table 1: Properties of 5-Chloro-2-(trichloromethyl)benzimidazole
| Property | Value | Source |
| CAS Number | 3584-66-5 | |
| Molecular Formula | C₈H₄Cl₄N₂ | |
| Molecular Weight | 269.94 g/mol | |
| Appearance | Beige to Brown Powder | [7] |
| Melting Point | 223-224 °C (decomposes) | |
| Solubility | Soluble in DMSO. Poorly soluble in aqueous solutions. | [8] |
Safety Precautions: CBT is classified as toxic if swallowed, inhaled, or in contact with skin. It causes skin and serious eye irritation and may cause respiratory irritation.[9] Always handle with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, in a well-ventilated area or chemical fume hood.[7][9]
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of CBT (e.g., 10-50 mM) in 100% DMSO.
-
Aliquot into small volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light. The final DMSO concentration in the assay should be kept low (typically ≤ 0.5%) to avoid solvent effects.
C. Experimental Workflow
Caption: Step-by-step workflow for the CBT calcium imaging assay.
D. Detailed Protocol Steps
-
Cell Plating: Seed cells onto black-walled, clear-bottom 96-well microplates at a density that will result in an 80-90% confluent monolayer on the day of the experiment. For myoblasts, induce differentiation to myotubes by switching to a low-serum medium (e.g., 2% horse serum) for 2-5 days if required.[5]
-
Calcium Indicator Loading:
-
Prepare a loading buffer containing 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127 in your physiological buffer (e.g., HBSS).
-
Aspirate the culture medium from the cells.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing:
-
Gently aspirate the loading buffer.
-
Wash the cells twice with fresh, warm physiological buffer to remove any extracellular dye.
-
After the final wash, leave a final volume of 100 µL of buffer in each well.
-
-
Baseline Fluorescence Reading:
-
Place the plate in the fluorescence reader (Excitation ~494 nm / Emission ~516 nm for Fluo-4).
-
Record the baseline fluorescence (F₀) for 1-2 minutes to ensure the signal is stable.
-
-
Compound Addition and Measurement:
-
Prepare working solutions of CBT and controls at 2x the final desired concentration in the physiological buffer. A typical starting concentration range for CBT is 1-50 µM.
-
Using the instrument's injection function or a multichannel pipette, add 100 µL of the 2x compound solution to the corresponding wells.
-
Immediately begin recording the fluorescence intensity (F) kinetically for 5-10 minutes.
-
-
Data Analysis:
-
The change in intracellular Ca2+ is typically expressed as the ratio of the change in fluorescence to the initial baseline fluorescence (ΔF/F₀), where ΔF = F - F₀.
-
Plot the ΔF/F₀ ratio over time to visualize the Ca2+ transient.
-
The peak amplitude of the response can be used to generate dose-response curves and calculate EC₅₀ values.
-
Data Interpretation & Troubleshooting
A. Expected Results
-
CBT-Treated Wells: A rapid, dose-dependent increase in fluorescence intensity immediately following compound addition, indicating Ca2+ release from intracellular stores.
-
Positive Control (Caffeine/4-CMC): A robust increase in fluorescence, confirming that the RyR1 channels in the cells are functional.[3]
-
Negative Control (Ryanodine/Dantrolene): Pre-incubation with ryanodine or dantrolene should significantly blunt or abolish the Ca2+ release induced by CBT.[3][4]
-
Vehicle Control (DMSO): No significant change in fluorescence should be observed.
B. Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No response to CBT | 1. Low/no functional RyR1 expression. 2. CBT concentration too low. 3. Inactive CBT compound. | 1. Verify RyR1 expression via Western Blot or qPCR. Use a positive control cell line. 2. Perform a dose-response experiment with a wider concentration range (e.g., up to 100 µM). 3. Use a fresh aliquot of CBT stock; verify with a positive control. |
| High background fluorescence | 1. Incomplete removal of extracellular dye. 2. Cell death or membrane damage. | 1. Ensure thorough washing steps. Consider using a quencher for extracellular dye. 2. Check cell viability; reduce dye loading time or concentration. |
| Signal fades quickly | 1. Photobleaching. 2. Rapid Ca2+ re-uptake or extrusion. | 1. Reduce excitation light intensity or exposure time. 2. This is expected physiology. Analyze the peak response. Thapsigargin can be used to block SERCA pump re-uptake to prolong the signal.[5] |
| Response in negative control wells | 1. Contamination of reagents. 2. Non-specific effects of the vehicle (e.g., high DMSO concentration). | 1. Use fresh, sterile buffers and reagents. 2. Ensure final DMSO concentration is non-perturbing (≤ 0.5%). |
References
-
EMBL-EBI. (2021). ryanodine receptor agonist (CHEBI:67114). Retrieved from [Link]
-
Wang, G., et al. (2022). Ryanodine receptor RyR1-mediated elevation of Ca2+ concentration is required for the late stage of myogenic differentiation and fusion. PubMed Central. Retrieved from [Link]
-
Glahn, F., et al. (n.d.). PharmGKB Summary: Very Important Pharmacogene Information for RYR1. PubMed Central. Retrieved from [Link]
-
PubChem. (n.d.). 5-chloro-1H-benzimidazole. Retrieved from [Link]
-
Sher, P. M., et al. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. PubMed. Retrieved from [Link]
-
PubChem. (n.d.). 5-chloro-2-(trichloromethyl)-1H-benzimidazole. Retrieved from [Link]
-
The RYR-1 Foundation. (n.d.). Targeting ryanodine receptors to treat human diseases. Retrieved from [Link]
-
Williams, A. J. (2010). Ryanodine receptor calcium channels and their partners as drug targets. PubMed. Retrieved from [Link]
-
des Georges, A., et al. (n.d.). Structural basis for gating and activation of RyR1. PubMed Central. Retrieved from [Link]
-
The RYR-1 Foundation. (n.d.). Structural Basis for Gating and Activation of RyR1. Retrieved from [Link]
-
Lanner, J. T., et al. (n.d.). Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release. PubMed Central. Retrieved from [Link]
-
Paul-Pletzer, K., et al. (2009). Dantrolene stabilizes domain interactions within the ryanodine receptor. PubMed. Retrieved from [Link]
-
Georganics. (n.d.). 5-Chloro-(2-trichloromethyl)benzimidazole. Retrieved from [Link]
-
Lamas, M. C., et al. (2011). 2-(trifluoromethyl)-1H-benzimidazole/2-hydroxypropyl-β-cyclodextrin association: Characterization, molecular modeling studies, and in vivo anthelminthic activity. PubMed. Retrieved from [Link]
Sources
- 1. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ryanodine receptor calcium channels and their partners as drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PharmGKB Summary: Very Important Pharmacogene Information for RYR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dantrolene stabilizes domain interactions within the ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ryanodine receptor RyR1-mediated elevation of Ca2+ concentration is required for the late stage of myogenic differentiation and fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. 5-Chloro-2-(trichloromethyl)benzimidazole, 95%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. Studies on 6-chloro-5-(1-naphthyloxy)-2-(trifluoromethyl)-1H-benzimidazole/2-hydroxypropyl-β-cyclodextrin association: Characterization, molecular modeling studies, and in vivo anthelminthic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-chloro-2-(trichloromethyl)-1H-benzimidazole | C8H4Cl4N2 | CID 77134 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Safe Handling and Protocols for 5-Chloro-2-(trichloromethyl)benzimidazole
Abstract
5-Chloro-2-(trichloromethyl)benzimidazole (CAS 3584-66-5) is a potent heterocyclic building block used extensively in the synthesis of anthelmintic drugs (e.g., triclabendazole analogs) and as a probe for protein-protein interaction studies. While chemically valuable, it poses significant health risks, classified as Acute Toxic (Category 3) by oral, dermal, and inhalation routes.[1] This application note defines the critical safety parameters, engineering controls, and validated protocols required to handle this compound without compromising researcher safety or data integrity.
Chemical Profile & Hazard Identification
The trichloromethyl group at the C2 position confers unique reactivity but also significant toxicity and potential for corrosive decomposition.
Table 1: Physicochemical and Hazard Profile
| Property | Specification |
| Chemical Name | 5-Chloro-2-(trichloromethyl)-1H-benzimidazole |
| CAS Number | 3584-66-5 |
| Molecular Weight | 269.94 g/mol |
| Appearance | Light brown to tan powder |
| Melting Point | 223–224 °C (Decomposes) |
| Solubility | Soluble in DMSO, DMF, Ethanol; Poorly soluble in water |
| GHS Signal Word | DANGER |
| Hazard Statements | H301+H311+H331: Toxic if swallowed, in contact with skin, or inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][2][3][4] |
| Reactivity Hazards | Hydrolyzes in basic/aqueous conditions to release Hydrogen Chloride (HCl). Incompatible with strong oxidizers.[4] |
Critical Mechanism: The electron-withdrawing trichloromethyl group activates the benzimidazole core but is susceptible to hydrolysis. Upon contact with moisture or bases, it can degrade to the corresponding carboxylic acid, releasing 3 molar equivalents of HCl , posing a hidden inhalation and corrosion hazard [1].
Engineering Controls & Personal Protective Equipment (PPE)
Due to the Category 3 Acute Toxicity rating, standard "lab coat and safety glasses" protocols are insufficient. A self-validating barrier approach is required.
Engineering Controls
-
Primary Containment: All weighing and solubilization must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.
-
Dust Control: Use a static eliminator (ionizing bar) during weighing to prevent powder dispersal.
-
Vapor Management: Ensure hood sash is at the lowest working position to protect against potential HCl off-gassing during reactions.
PPE Matrix
-
Respiratory: If fume hood work is compromised, a full-face respirator with P100 (HEPA) + Acid Gas cartridges is mandatory.
-
Hand Protection:
-
Standard Handling: Double-gloving is required. Inner layer: Nitrile (4 mil); Outer layer: Nitrile (extended cuff, >5 mil).
-
Spill Cleanup/Stock Solutions: Silver Shield® or Viton® laminates are recommended due to the compound's high lipophilicity and skin absorption risk [2].
-
-
Eye/Face: Chemical splash goggles. Face shield required if working with quantities >10 g.
Validated Experimental Protocols
Protocol A: Safe Preparation of Stock Solution (50 mM in DMSO)
Objective: Solubilize the compound without generating dust or exposure to aerosols.
Materials:
-
5-Chloro-2-(trichloromethyl)benzimidazole (solid)[3]
-
Anhydrous DMSO (stored over molecular sieves)
-
Vial with septum cap
-
Analytical balance inside fume hood
Procedure:
-
Pre-Weighing Setup: Place the balance inside the fume hood. Position a waste container for contaminated spatulas nearby.
-
Anti-Static Measure: Pass the receiving vial through an anti-static gate or use a polonium strip to neutralize static charge. This prevents the light powder from "jumping" during transfer.
-
Transfer: Weigh 135.0 mg of the compound into a tared 20 mL scintillation vial.
-
Note: Do not use weighing boats. Weigh directly into the vessel to minimize transfer losses and dust generation.
-
-
Solvent Addition: Gently add 10.0 mL of anhydrous DMSO down the side of the vial.
-
Dissolution: Cap the vial tightly. Vortex at medium speed for 30 seconds.
-
Observation: The solution should appear clear/amber. If turbidity persists, sonicate for 5 minutes in a water bath (ambient temp).
-
-
Storage: Wrap the cap with Parafilm. Store at -20°C. Label clearly as "TOXIC - Halogenated" .
Protocol B: N-Alkylation Workflow (Synthesis Example)
Objective: Derivatization of the benzimidazole nitrogen while maintaining the integrity of the trichloromethyl group.
Reaction Scheme: Benzimidazole-NH + R-X + Base → N-Alkyl-Benzimidazole + HX
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Argon. Moisture must be excluded to prevent hydrolysis of the -CCl3 group.
-
Reagents: Add 5-Chloro-2-(trichloromethyl)benzimidazole (1.0 eq) and anhydrous DMF (0.1 M concentration).
-
Base Addition: Add Potassium Carbonate (K2CO3, 1.5 eq).
-
Caution: Use anhydrous mild bases. Strong hydroxides (NaOH) will hydrolyze the -CCl3 group to a carboxylate [3].
-
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise via syringe.
-
Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (Hexane:EtOAc).
-
Quench: Pour mixture into ice-cold water .
-
Safety Note: Perform this slowly. If any unreacted -CCl3 has hydrolyzed, HCl gas may release. Keep sash down.
-
-
Extraction: Extract with Ethyl Acetate. Wash organic layer with brine, dry over Na2SO4, and concentrate.
Visualizations
DOT Diagram 1: Safe Handling Workflow
This workflow enforces the "Hierarchy of Controls" for handling toxic solids.
Caption: Step-by-step logic flow for minimizing exposure during the critical solid-handling phase.
DOT Diagram 2: Spill Response Logic
Decision tree for managing accidental releases of the toxic powder.
Caption: Decision matrix for spills. Note that dry sweeping is strictly prohibited to prevent aerosolization.
Emergency & Disposal Procedures
Emergency Response[6]
-
Inhalation: Move victim to fresh air immediately.[4] If breathing is difficult, administer oxygen (trained personnel only). Delayed pulmonary edema is a risk with halogenated benzimidazoles; medical observation for 24 hours is recommended [4].
-
Skin Contact: Immediately wash with soap and water for 15 minutes. Remove contaminated clothing.[4] Isolate clothing in a sealed bag.
-
Eye Contact: Rinse cautiously with water for 15 minutes.[4] Remove contact lenses if present.[5][6] Seek urgent ophthalmological evaluation.
Waste Disposal[6]
-
Classification: Hazardous Waste (Toxic, Halogenated).
-
Segregation: Do not mix with strong bases or oxidizers in the waste stream.
-
Labeling: Must be clearly labeled with chemical name and "TOXIC" pictogram.
-
Deactivation: For small residues on glassware, rinse with dilute sodium bicarbonate solution to neutralize potential HCl, then rinse with acetone into the halogenated waste container.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 77134, 5-Chloro-2-(trichloromethyl)-1H-benzimidazole. Retrieved from [Link]
Sources
- 1. 5-chloro-2-(trichloromethyl)-1H-benzimidazole | C8H4Cl4N2 | CID 77134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Chloro-2-chloromethyl-1H-benzoimidazole synthesis - chemicalbook [chemicalbook.com]
- 3. 5-Chloro-(2-trichloromethyl)benzimidazole - High purity | EN [georganics.sk]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. 5-Chloro-2-(trichloromethyl)benzimidazole, 95%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
5-Chloro-2-(trichloromethyl)benzimidazole degradation in experimental assays
Welcome to the Technical Support Center for the analysis of 5-Chloro-2-(trichloromethyl)benzimidazole. As a Senior Application Scientist, I have compiled this guide to address common challenges and questions that may arise during your experimental work with this compound. This resource is designed to provide you with in-depth technical guidance, troubleshooting tips, and detailed protocols to ensure the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of 5-Chloro-2-(trichloromethyl)benzimidazole that could lead to its degradation?
A1: The chemical structure of 5-Chloro-2-(trichloromethyl)benzimidazole contains two primary points of susceptibility to degradation. The first is the trichloromethyl (-CCl₃) group at the 2-position of the benzimidazole ring. This group is a strong electron-withdrawing group and can be prone to hydrolysis, especially under basic conditions, to form a carboxylic acid or other intermediates. The second point of vulnerability is the chlorinated benzimidazole ring itself, which can undergo photolytic degradation upon exposure to UV light. The C-Cl bond on the benzene ring can also be a site for reductive dehalogenation under certain conditions.
Q2: I am observing a loss of my compound in my stock solution. How can I improve its stability?
A2: The stability of 5-Chloro-2-(trichloromethyl)benzimidazole in solution can be influenced by the choice of solvent and storage conditions. For optimal stability, it is recommended to prepare stock solutions in a non-polar, aprotic solvent such as anhydrous acetonitrile or dimethylformamide (DMF). Avoid using protic solvents like methanol or ethanol for long-term storage, as they can participate in solvolysis reactions with the trichloromethyl group. It is also crucial to store stock solutions at low temperatures (-20°C or -80°C) and protected from light to minimize both hydrolytic and photolytic degradation. For aqueous buffers, it's best to prepare fresh solutions before each experiment.
Q3: What are the likely degradation products of 5-Chloro-2-(trichloromethyl)benzimidazole under hydrolytic stress?
A3: Under hydrolytic conditions, the primary degradation pathway is expected to be the stepwise hydrolysis of the trichloromethyl group. The initial hydrolysis product would likely be the corresponding dichloromethyl alcohol, which is unstable and would quickly convert to an acyl chloride, and subsequently to a carboxylic acid, 5-chloro-1H-benzo[d]imidazole-2-carboxylic acid. Further degradation could lead to decarboxylation under harsh conditions.
Q4: How can I monitor the degradation of 5-Chloro-2-(trichloromethyl)benzimidazole and identify its degradation products?
A4: The most effective way to monitor the degradation of the parent compound and identify its degradation products is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably coupled with a mass spectrometer (LC/MS). An HPLC method with a gradient elution on a C18 column can separate the more polar degradation products from the parent compound. Mass spectrometry can then be used to determine the molecular weights of the degradation products, and tandem mass spectrometry (MS/MS) can provide structural information for their identification.[1][2]
Troubleshooting Guide
Issue 1: I am observing broad or tailing peaks for 5-Chloro-2-(trichloromethyl)benzimidazole in my HPLC analysis.
-
Cause: Benzimidazole compounds contain nitrogen groups that can interact with residual silanols on the silica-based stationary phase of the HPLC column, leading to peak tailing.[3] Also, at certain pH values, the compound may exist in both protonated and unprotonated forms, resulting in peak broadening.[3]
-
Solution:
-
Mobile Phase pH Adjustment: Adjust the pH of the aqueous mobile phase to be at least 2 pH units away from the pKa of the benzimidazole nitrogen.[3] For benzimidazoles, a mobile phase with a slightly acidic pH (e.g., using 0.1% formic acid or phosphoric acid) often yields sharper peaks.
-
Use of a Different Column: Consider using a column with end-capping to minimize silanol interactions, or a C8 or C4 column which are less retentive for polar compounds.[3]
-
Lower Injection Volume or Concentration: High concentrations can lead to peak fronting or tailing. Try injecting a smaller volume or diluting your sample.
-
Issue 2: I see multiple unexpected peaks in my chromatogram after stressing my sample. How do I confirm they are degradation products?
-
Cause: Unexpected peaks can be degradation products, impurities from the original sample, or artifacts from the experimental conditions (e.g., reaction with buffer components).
-
Solution:
-
Analyze a Control Sample: Run a control sample of your compound in the same matrix without the stress condition. Any peaks present in the stressed sample but not in the control are likely degradation products.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of your parent compound. A decrease in peak purity over time indicates co-elution with a degradation product.
-
Mass Balance: Calculate the mass balance. The sum of the amount of the parent compound remaining and the amount of degradation products formed should ideally be close to 100% of the initial amount of the parent compound.
-
LC/MS Analysis: As mentioned previously, LC/MS is a powerful tool for identifying degradation products by their mass-to-charge ratio.[1][2]
-
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolytic Degradation
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 5-Chloro-2-(trichloromethyl)benzimidazole in acetonitrile.
-
Sample Preparation:
-
Acidic Hydrolysis: Add 1 mL of the stock solution to 9 mL of 0.1 N HCl.
-
Basic Hydrolysis: Add 1 mL of the stock solution to 9 mL of 0.1 N NaOH.
-
Neutral Hydrolysis: Add 1 mL of the stock solution to 9 mL of purified water.
-
-
Incubation: Incubate all three solutions at 60°C.
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Quenching: For the acidic and basic samples, neutralize the aliquots with an equivalent amount of base or acid, respectively, before analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV method. If unknown peaks are observed, proceed with LC/MS analysis for identification.
Protocol 2: Forced Degradation Study - Photolytic Degradation
-
Sample Preparation: Prepare a 100 µg/mL solution of 5-Chloro-2-(trichloromethyl)benzimidazole in a 50:50 mixture of acetonitrile and water.
-
Exposure:
-
Test Sample: Place the solution in a quartz cuvette and expose it to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Control Sample: Wrap an identical cuvette in aluminum foil to protect it from light and place it alongside the test sample.
-
-
Time Points: Withdraw aliquots from both the test and control samples at appropriate time intervals.
-
Analysis: Analyze the samples by HPLC-UV to determine the extent of photodegradation.
Data Presentation
Table 1: Example HPLC Method for Stability Indicating Assay
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Visualizations
Hypothetical Degradation Pathway
Caption: Proposed degradation pathways of 5-Chloro-2-(trichloromethyl)benzimidazole.
Experimental Workflow for Degradation Studies
Caption: General workflow for forced degradation studies.
References
-
PubMed. (2022). Degradation of 2-phenylbenzimidazole 5-sulfonic acid by UV/chlorine advanced oxidation technology: Kinetic model, degradation byproducts and reaction pathways. Retrieved from [Link]
-
Georganics. (n.d.). 5-Chloro-(2-trichloromethyl)benzimidazole. Retrieved from [Link]
-
Computational and Experimental Chemistry. (2025). Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole. Retrieved from [Link]
-
OSTI.GOV. (1994). Degradation of chlorinated hydrocarbons and groundwater geochemistry. A field study. Retrieved from [Link]
-
PubMed. (1995). Synthesis and fasciolicidal activity of 5-chloro-2-methylthio-6-(1-naphthyloxy)-1H-benzimidazole. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Application of 2-Trichloromethylbenzimidazole in Analytical Chemistry: A Highly Selective Chromogenic Reagent for Thin-Layer Chromatography and Some Other Analytical Uses. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Degradation of chlorinated benzaldehydes in aqueous solutions by UV-irradiation. Retrieved from [Link]
-
PubMed. (2010). Biodegradation pathways of chloroanilines by Acinetobacter baylyi strain GFJ2. Retrieved from [Link]
-
ResearchGate. (2017). Does anyone have a good HPLC method to test compounds containing imidazole or benzimidazole?. Retrieved from [Link]
-
ResearchGate. (2022). Degradation of 2-phenylbenzimidazole 5 sulfonic acid by UV/Chlorine Advanced Oxidation Technology; Kinetic model, degradation byproducts and reaction pathways. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Biodegradation of Chlorinated Compounds—A Review. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (2014). Application of hplc method for investigation of stability of new benzimidazole derivatives. Retrieved from [Link]
-
Eawag. (n.d.). Chlorobenzene Degradation Pathway. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-(trichloromethyl)benzimidazole. Retrieved from [Link]
-
PubMed Central. (2011). Why are chlorinated pollutants so difficult to degrade aerobically? Redox stress limits 1,3-dichloprop-1-ene metabolism by Pseudomonas pavonaceae. Retrieved from [Link]
-
PubMed. (2013). Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis of the novel “N¹-substituted-2-(trichloromethyl)-1H-benzo[d]imidazole” derivatives via an ultrasonic-assisted Cu-catalyzed intramolecular cross-coupling reaction, at a power of 60 W for 30–35 min at room temperature. Retrieved from [Link]
-
Science.gov. (n.d.). chlorinated organic pollutants: Topics by Science.gov. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis, Characterization, Screening and Docking Studies of Some Novel 5-Chloro benzimidazole-2-one Derivatives as Potent Antitubercular Agents. Retrieved from [Link]
-
PubMed. (1998). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Retrieved from [Link]
-
PubMed. (2004). Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching. Retrieved from [Link]
-
PubMed. (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Determination of benzimidazole residues and their metabolites in raw milk using high performance liquid chromatography-diode array detection. Retrieved from [Link]
-
ResearchGate. (2013). Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices. Retrieved from [Link]
-
MDPI. (2022). Degradation of Organics and Change Concentration in Per-Fluorinated Compounds (PFCs) during Ozonation and UV/H2O2 Advanced Treatment of Tertiary-Treated Sewage. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
PubMed Central. (2017). Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts. Retrieved from [Link]
-
ResearchGate. (2014). Degradation products Analysis of Pantoprazole using High resolution mass spectrometry. Retrieved from [Link]
- Google Patents. (n.d.). CN1919839A - Preparation technique of 2-chloromethylbenzimidazole.
-
PubMed. (1997). Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections. Retrieved from [Link]
-
Molbase. (n.d.). Synthesis of 5-(chloromethyl)-2-propyl-1H-benzimidazole monohydrochloride. Retrieved from [Link]
-
Der Pharma Chemica. (2013). A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. Retrieved from [Link]
Sources
Technical Support Center: 5-Chloro-2-(trichloromethyl)benzimidazole Analysis
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Specialist Subject: HPLC Separation, Stability, and Troubleshooting for CAS 3584-66-5
Executive Summary & Core Methodology
Welcome to the technical support hub for 5-Chloro-2-(trichloromethyl)benzimidazole . This compound presents a unique "triad of challenges" for the chromatographer: hydrolytic instability (due to the -CCl₃ group), tautomeric peak splitting (inherent to the imidazole ring), and silanol interactions (causing severe tailing).
Below is the Golden Standard Protocol . We recommend establishing this baseline before attempting any troubleshooting.
Standardized HPLC Protocol (Method ID: BZM-CCl3-01)
| Parameter | Specification | Rationale |
| Column | C18 End-capped (e.g., Zorbax Eclipse Plus or equivalent), 4.6 x 150 mm, 3.5 µm | High carbon load required for retention; "End-capping" minimizes silanol interactions. |
| Mobile Phase A | 0.1% Phosphoric Acid ( | Low pH (~2.2) suppresses silanol ionization and accelerates tautomeric exchange (sharpening peaks). |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Aprotic solvent prevents hydrogen bonding issues common with Methanol. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Temperature | 35°C - 40°C (Critical) | Elevated temperature merges tautomers into a single peak. |
| Detection | UV @ 288 nm | Max absorbance for the benzimidazole core; 254 nm is a secondary option. |
| Injection Vol | 5 - 10 µL | Keep mass load low to prevent fronting. |
Gradient Profile:
-
0 min: 40% B
-
10 min: 90% B
-
12 min: 90% B
-
12.1 min: 40% B (Re-equilibration)
Troubleshooting Guides (Q&A Format)
Issue 1: The "Split Peak" Phenomenon
User Question: "I am seeing a double peak or a 'saddle' shape for my main compound, even though the standard is 99% pure. Is my column failing?"
Scientist Response: It is highly unlikely to be a column failure. You are observing Annular Tautomerism . 5-Chloro-2-(trichloromethyl)benzimidazole exists as two tautomers in solution: the 5-chloro and 6-chloro forms. These interconvert rapidly.[1]
-
The Physics: If the separation speed (chromatographic timescale) is faster than the tautomeric exchange rate, you see two peaks. If the exchange is slow, you see a blob.
-
The Fix: You must drive the equilibrium to be faster than the separation.
-
Increase Temperature: Raise column oven to 40°C or 45°C. This increases the kinetic energy of the proton transfer, merging the peaks.
-
Lower pH: Ensure your Mobile Phase A is pH < 2.5. Protons catalyze the tautomerization.
-
Issue 2: The "Ghost Peak" (Stability Alert)
User Question: "My fresh standard looks fine, but after 4 hours in the autosampler, the main peak area drops, and a new, earlier-eluting peak appears."
Scientist Response: You are witnessing Hydrolysis of the Trichloromethyl Group . The -CCl₃ group at the 2-position is electron-deficient and susceptible to hydrolysis, converting into a carboxylic acid (-COOH) derivative. This degradation product is more polar, causing it to elute earlier (the "Ghost Peak").
-
The Mechanism:
-
The Fix:
-
Diluent Choice: Do not dissolve the sample in pure methanol or water. Use 100% Acetonitrile or DMSO for the stock solution.
-
Autosampler Temp: Cool the autosampler to 4°C immediately.
-
Buffer pH: Never use basic or neutral buffers (pH > 6) for this compound; they catalyze the hydrolysis instantly.
-
Issue 3: Severe Tailing (The "Shark Fin")
User Question: "My peak has a tailing factor (Tf) of 2.5. It drags on forever. I'm using a standard C18."
Scientist Response: This is classic Silanol Interaction . The basic nitrogen (N3) on the benzimidazole ring is protonated at low pH, but if your column has exposed silanols (Si-O⁻), they will electrostatically bind to the analyte.
-
The Fix:
-
Add an Ion-Pair Reagent (Method B): Add 10mM Sodium Perchlorate (
) or Triethylamine (TEA) to Mobile Phase A. Note: TEA is not MS-compatible. -
Switch Column: Use a "Base-Deactivated" column (e.g., Agilent Zorbax Bonus-RP or Waters XSelect CSH). These have positively charged surfaces that repel the basic analyte, sharpening the peak.
-
Visualizing the Troubleshooting Logic
The following diagram maps the decision process for diagnosing peak issues specific to this molecule.
Figure 1: Diagnostic decision tree for 5-Chloro-2-(trichloromethyl)benzimidazole HPLC anomalies. Follow the path based on the primary symptom observed in the chromatogram.
Mechanistic Insight: The Hydrolysis Pathway
Understanding the degradation is vital for accurate quantification. The trichloromethyl group is the "weak link."
Figure 2: Degradation pathway. The conversion from the trichloromethyl form to the carboxylic acid form results in a massive shift in retention time (LogP drop).
References
-
Separation Science. "Peak Splitting in HPLC: Causes and Solutions." SepScience.com. Link
-
National Institutes of Health (NIH). "An experimental and theoretical NMR study of NH-benzimidazoles in solution: proton transfer and tautomerism." PubMed Central. Link
-
BenchChem. "5-Chloro-2-(trichloromethyl)benzimidazole Properties & Synthesis." BenchChem Technical Data. Link
-
ResearchGate. "HPLC method for identification and quantification of benzimidazole derivatives." ResearchGate Archives. Link
Sources
minimizing cytotoxicity of 5-Chloro-2-(trichloromethyl)benzimidazole in vitro
Subject: Minimizing Cytotoxicity & Optimizing In Vitro Stability
Ticket ID: T-BENZ-CCl3-001 Status: Open Assigned Specialist: Senior Application Scientist, Lead Discovery Support[1]
Executive Summary
Welcome to the technical support hub for 5-Chloro-2-(trichloromethyl)benzimidazole (CAS 3584-66-5) .
Researchers frequently encounter "cytotoxicity" with this compound that is actually a composite of three distinct failure modes: solubility artifacts , chemical instability (hydrolysis) , and intrinsic off-target mitochondrial toxicity . This guide moves beyond standard protocols to address the physicochemical liabilities specific to the trichloromethyl (-CCl₃) moiety attached to the benzimidazole scaffold.[1][2]
The following modules provide self-validating workflows to distinguish between assay artifacts and true biological effects.
Module 1: Solubility & Formulation (The "Invisible" Cytotoxicity)
The Issue: The trichloromethyl group renders this molecule highly lipophilic (logP ~3-4).[1] In aqueous cell culture media, it frequently precipitates at concentrations >10 µM.[1] These micro-crystals settle on the cell monolayer, causing physical stress (mechanical lysis) and interfering with optical readouts (false positives in MTT/MTS assays due to light scattering).
Troubleshooting Guide: Preventing Precipitation
Q: My cells look granular and viability is near zero at high doses. Is this toxicity? A: Likely not.[1] It is probable precipitation.[1] Use the "Step-Down" Dilution Protocol below to ensure true solubility.
Protocol: The "Step-Down" Solubilization System
| Step | Action | Technical Rationale |
| 1 | Primary Stock: Dissolve compound in 100% DMSO to 20 mM. | Ensures complete solvation of the crystal lattice. |
| 2 | Intermediate Stock: Dilute 1:10 into 100% Ethanol or PEG-400 .[1] | Creates a "transition solvent" bridge.[1] Direct injection of DMSO into water often "shocks" hydrophobic compounds out of solution.[1] |
| 3 | Working Solution: Add the Intermediate Stock dropwise to rapidly stirring culture media (pre-warmed to 37°C). | Rapid dispersion prevents local high-concentration pockets where nucleation occurs.[1] |
| 4 | Validation: Centrifuge a mock sample (media + compound, no cells) at 13,000 x g for 10 min. Measure absorbance of the supernatant.[1] | If absorbance drops compared to the pre-spin sample, you have precipitation. |
Visual Workflow: Solubility vs. Toxicity Decision Tree
Figure 1: Decision tree to diagnose if cell death is caused by compound precipitation, chemical acidification, or true biological activity.[1]
Module 2: Chemical Stability (The pH Trap)
The Issue: The 2-(trichloromethyl) group is an electrophilic "warhead."[1] In aqueous media (especially at pH 7.4), it is susceptible to hydrolysis.[1] This reaction releases 3 equivalents of Hydrochloric Acid (HCl) for every molecule of benzimidazole hydrolyzed, converting the lipophilic drug into a hydrophilic carboxylic acid derivative [1].
Reaction: R-CCl₃ + 2H₂O → R-COOH + 3HCl
This causes two problems:
-
Acidification: The pH of the micro-environment drops, killing cells non-specifically.[1]
-
Loss of Potency: The carboxylic acid derivative is often biologically inactive compared to the trichloromethyl parent.[1]
Troubleshooting Guide: Stabilizing the Compound
Q: My media turns yellow within 24 hours of adding the drug. Why? A: This is the phenol red indicator showing acidification due to HCl release.[1] Standard bicarbonate buffering is insufficient for high concentrations (>50 µM) of trichloromethyl compounds.[1]
Protocol: Enhanced Buffering System
Do not rely solely on CO₂/Bicarbonate buffering.[1]
-
Supplement Media: Add 25 mM HEPES (N-2-hydroxyethylpiperazine-N'-2-ethanesulfonic acid) to your culture media.[1] HEPES provides stronger buffering capacity at physiological pH without requiring CO₂ equilibrium.[1]
-
Limit Exposure Time: If possible, limit treatment windows to <24 hours. If longer treatment is needed, refresh media (with fresh compound) every 12 hours to remove acidic byproducts.[1]
-
Check pH: Measure the pH of the media at the endpoint.[1] If pH < 7.2, your cytotoxicity data is invalid.[1]
Module 3: Distinguishing Cytostatic vs. Cytotoxic Effects
The Issue: Benzimidazole derivatives are known microtubule inhibitors (binding to tubulin) [2].[1] They often cause cell cycle arrest (G2/M phase) rather than immediate necrosis.[1] Metabolic assays like MTT or WST-1 measure mitochondrial activity.[1] Since arrested cells have different metabolic rates than dividing cells, MTT can yield misleading "toxicity" data.[1]
Troubleshooting Guide: Selecting the Right Assay
Q: MTT shows 50% viability, but the cells look intact. What is happening? A: The cells are likely cytostatic (stopped dividing) but alive.[1] The MTT signal is lower simply because there are fewer cells than in the control wells, not because the cells are dead.
Comparison of Assay Suitability
| Assay Type | Suitability | Reason |
| MTT / MTS | Low | Conflates antiproliferation with cell death; susceptible to chemical reduction by the benzimidazole ring.[1] |
| LDH Release | High | Measures membrane integrity.[1] Only dead/lysed cells release LDH.[1] Best for true cytotoxicity.[1] |
| ATP (CellTiter-Glo) | Medium | Highly sensitive, but drops rapidly during cell cycle arrest, potentially overestimating toxicity. |
| Live/Dead Staining | High | Calcein-AM (Live) / EthD-1 (Dead) imaging provides the most accurate "ground truth."[1] |
Visual Mechanism: Benzimidazole Action vs. Artifacts
Figure 2: Pathway illustrating how the compound induces biological effects (Green/Red) versus chemical artifacts (Grey) that mimic toxicity.[1]
Frequently Asked Questions (FAQ)
Q1: Can I use plastic 96-well plates for this compound? A: Yes, but be aware that lipophilic benzimidazoles can adsorb to polystyrene.[1] If your IC50 values shift significantly between experiments, try using glass-coated plates or low-binding polypropylene to ensure the effective concentration matches the nominal concentration.[1]
Q2: What is the maximum DMSO concentration I should use? A: Keep final DMSO concentration < 0.5% (v/v) . While 1% is common, benzimidazoles sensitize membranes, and higher DMSO levels can synergize with the compound to cause artifactual lysis.
Q3: Is the cytotoxicity reversible? A: If the mechanism is tubulin inhibition (cytostatic), washing the drug out after 24 hours may allow cells to recover. If the mechanism is mitochondrial depolarization (due to the trichloromethyl group's radical activity), the damage is usually irreversible.
References
-
Atmaca, H., et al. (2020).[1][3] Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. Chemico-Biological Interactions. Retrieved from [Link] (Mechanism of benzimidazole cytotoxicity and cell cycle arrest).[1]
-
Tonelli, M., et al. (2010).[1][4] Benzimidazole derivatives as potential antimicrobial agents. Mini Reviews in Medicinal Chemistry. (Structure-Activity Relationship of 2-substituted benzimidazoles).
-
PubChem Compound Summary. (2025). 5-Chloro-2-(trichloromethyl)benzimidazole (CID 77134).[1][5][6] Retrieved from [Link] (Physicochemical properties and GHS toxicity data).[1]
Sources
- 1. 2-Chloromethylbenzimidazole | C8H7ClN2 | CID 78571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Chloro-2-(trichloromethyl)benzimidazole, 95%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. 5-chloro-2-(trichloromethyl)-1H-benzimidazole | C8H4Cl4N2 | CID 77134 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Chloro-2-(trichloromethyl)benzimidazole
Introduction: The Trichloromethyl Liability
Welcome to the technical support center. If you are working with 5-Chloro-2-(trichloromethyl)benzimidazole , you are likely encountering difficulties that standard benzimidazole protocols fail to address.
As a Senior Application Scientist, I often see researchers treat this molecule as a standard stable heterocycle. It is not. The 2-trichloromethyl (-CCl₃) group is not merely a lipophilic handle; it is an activated electrophile . In the presence of moisture, bases, or nucleophilic solvents (like hot alcohols), it acts as a "masked" acid chloride, readily hydrolyzing to the carboxylic acid or forming esters.
This guide addresses the specific causality behind its purification failures—hydrolysis, oiling out, and colored impurities—and provides self-validating protocols to ensure high purity for drug development applications.
Part 1: Diagnostic Troubleshooting (Q&A)
Category 1: Hydrolysis & Stability
Q: My product purity drops after recrystallization from ethanol. The LC-MS shows a new peak at [M-118]. What is happening?
A: You are likely observing solvolysis . Unlike 2-methyl or 2-phenyl benzimidazoles, the 2-trichloromethyl group is highly reactive.
-
The Mechanism: In hot ethanol, especially if traces of moisture or base are present, the -CCl₃ group undergoes substitution. It can hydrolyze to the 5-chloro-2-carboxybenzimidazole (loss of CCl₃, gain of COOH) or form the ethyl ester.
-
The Fix: Stop using hot alcohols. Switch to non-nucleophilic, anhydrous solvents. We recommend Acetonitrile (MeCN) or a Toluene/Heptane system. If you must use alcohols, they must be anhydrous and acidified (0.1% HCl) to suppress nucleophilic attack, though this is riskier.
Q: The solid has turned from beige to a dark brown/purple sticky gum. Is it degraded?
A: This is likely oxidative degradation of impurities , not the main compound.
-
The Cause: This compound is synthesized from 4-chloro-o-phenylenediamine . Residual diamine is highly prone to air oxidation, forming dark, azo-like oligomers (related to "aniline black").
-
The Fix: You need a "charcoal polish."
-
Dissolve the crude in hot anhydrous Toluene.
-
Add activated carbon (5 wt%).
-
Filter hot through Celite.
-
The filtrate should be significantly lighter. Crystallize by cooling or adding Heptane.
-
Category 2: Solubility & Crystallization[1][2][3]
Q: I cannot get the compound to precipitate; it "oils out" at the bottom of the flask.
A: Oiling out indicates the temperature gap between your solvent's boiling point and the compound's melting point (~223°C) is too large, or the solvent polarity is mismatched.
-
The Fix: Use the "Seeding at Cloud Point" technique.
-
Dissolve in minimum hot Toluene.
-
Add warm Heptane dropwise until a faint turbidity persists (the cloud point).
-
Do not cool yet. Add a seed crystal.
-
Allow it to stir at this elevated temperature for 30 minutes. This converts the "oil" droplets into a crystalline lattice.
-
Then cool slowly to room temperature.
-
Part 2: Technical Data & Specifications
Table 1: Physicochemical Properties & Solubility Profile
| Property | Value / Observation | Application Note |
| Molecular Formula | C₈H₄Cl₄N₂ | |
| Molecular Weight | 269.94 g/mol | |
| Melting Point | 223–224 °C (dec.) | Sharp MP indicates purity; broad range (<220°C) indicates hydrolysis. |
| Solubility (Water) | Insoluble | Hydrolyzes slowly in neutral water; rapidly in basic water. |
| Solubility (MeCN) | High | Excellent for recrystallization (if anhydrous). |
| Solubility (Toluene) | Moderate (Hot) | Best for removing polar impurities. |
| pKa (NH) | ~9-10 (Estimated) | More acidic than benzimidazole due to electron-withdrawing -CCl₃/-Cl. |
Part 3: Validated Purification Protocols
Protocol A: Recrystallization (Non-Nucleophilic System)
Best for removing hydrolysis products and diamine residues.
Reagents:
-
Crude 5-Chloro-2-(trichloromethyl)benzimidazole
-
Solvent A: Toluene (Anhydrous)
-
Solvent B: n-Heptane (Anhydrous)
-
Activated Carbon (Optional)
Procedure:
-
Dissolution: Place 10 g of crude solid in a round-bottom flask. Add 80 mL of Toluene.
-
Heating: Heat to reflux (110°C). If solids remain, add Toluene in 10 mL increments. Note: If a dark residue remains insoluble, it is likely inorganic salts or polymerized diamine. Filter this off hot.
-
Carbon Treatment (Critical for Color): If the solution is dark brown, add 0.5 g activated carbon. Stir at reflux for 10 mins. Filter hot through a pre-warmed Celite pad.
-
Crystallization: Return filtrate to heat. Add n-Heptane slowly until the solution becomes slightly turbid. Re-heat to clear the solution.
-
Cooling: Remove from heat. Insulate the flask with a towel to ensure slow cooling (approx. 1 hour to reach RT). Rapid cooling traps impurities.
-
Isolation: Cool in an ice bath (0-5°C) for 30 mins. Filter the beige needles.
-
Drying: Dry under vacuum at 40°C. Do not exceed 60°C to prevent thermal decomposition of the -CCl₃ group.
Protocol B: HPLC Analysis (Stability-Indicating)
Standard C18 methods often fail due to peak tailing of the basic nitrogen. This method uses acidification to stabilize the molecule.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (Acid stabilizes the -CCl₃ and improves peak shape).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 40% B to 90% B over 15 minutes.
-
Detection: UV @ 254 nm.
-
Expected Retention: The hydrolysis product (Carboxylic acid) will elute much earlier (more polar) than the parent Trichloromethyl compound.
Part 4: Visualizing the Challenge
Diagram 1: The Hydrolysis Degradation Pathway
This diagram illustrates why moisture must be excluded. The -CCl₃ group degrades sequentially.
Caption: The degradation pathway of the trichloromethyl group in the presence of moisture/base.
Diagram 2: Purification Decision Tree
Follow this logic to select the correct purification method.
Caption: Decision matrix for selecting the optimal purification workflow based on impurity profile.
References
-
Holan, G., et al. (1967).[1][2] "2-Trichloromethylbenzimidazoles."[2][3] Journal of the Chemical Society C: Organic. Link
- Foundational text on the synthesis and reactivity of the 2-trichloromethyl group.
-
Sigma-Aldrich. "Product Specification: 5-Chloro-2-(trichloromethyl)benzimidazole (CAS 3584-66-5)."[3] Link
-
Source for physical property data (Melting Point).[4]
-
-
Fisher Scientific. "Safety Data Sheet: 5-Chloro-2-(trichloromethyl)benzimidazole." Link
-
Source for safety and handling data.[5]
-
-
SIELC Technologies. "HPLC Separation of Benzimidazole, 2-trichloromethyl-." Link
- Reference for acidic mobile phase conditions in chrom
Sources
- 1. Application of 2-Trichloromethylbenzimidazole in Analytical Chemistry: A Highly Selective Chromogenic Reagent for Thin-Layer Chromatography and Some Other Analytical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-Chloro-2-(trichloromethyl)benzimidazole 95 3584-66-5 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. 5-Chloro-2-(trichloromethyl)benzimidazole, 95%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Technical Support Center: Stabilizing 5-Chloro-2-(trichloromethyl)benzimidazole in Solution
Welcome to the technical support center for 5-Chloro-2-(trichloromethyl)benzimidazole. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this compound in solution. Drawing upon established principles of benzimidazole chemistry and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the stability and integrity of your experiments.
Introduction to the Stability Challenges of 5-Chloro-2-(trichloromethyl)benzimidazole
5-Chloro-2-(trichloromethyl)benzimidazole is a highly reactive molecule of interest in various research applications.[1] Its utility is often hampered by its inherent instability in solution, primarily due to the electron-withdrawing nature of the trichloromethyl group, which makes the C2 carbon highly susceptible to nucleophilic attack. The principal degradation pathway is hydrolysis, leading to the loss of the trichloromethyl group and the formation of inactive byproducts. This guide will provide a structured approach to understanding and mitigating these stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for 5-Chloro-2-(trichloromethyl)benzimidazole in solution?
A1: The primary cause of degradation is hydrolysis of the trichloromethyl group. This reaction is catalyzed by nucleophiles, with water being the most common in laboratory settings. The presence of other nucleophiles, such as alcohols, amines, and thiols, will also lead to degradation.[1] The rate of hydrolysis is significantly influenced by the pH of the solution, with basic conditions generally accelerating the process. Additionally, exposure to light can cause photodegradation of benzimidazole derivatives.[2]
Q2: Which solvents are recommended for preparing stock solutions?
A2: Anhydrous polar aprotic solvents are the preferred choice for dissolving and storing 5-Chloro-2-(trichloromethyl)benzimidazole. These solvents can dissolve the compound without participating in hydrogen bonding, which can activate the molecule for degradation.[3] Based on the solubility of similar benzimidazole derivatives, the following solvents are recommended:[4]
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN)
It is crucial to use anhydrous grades of these solvents and to handle them in a manner that minimizes exposure to atmospheric moisture.
Q3: How should I store my stock solutions to ensure maximum stability?
A3: For optimal stability, stock solutions should be stored under the following conditions:
-
Temperature: Store at low temperatures, such as -20°C or -80°C. Studies on other benzimidazole drugs have shown that storage at these temperatures significantly preserves the integrity of the compounds in solution.[5]
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil. Benzimidazoles can be susceptible to photodegradation.[2]
-
Inert Atmosphere: For long-term storage, it is advisable to overlay the solution with an inert gas like argon or nitrogen to displace any residual moisture and oxygen.
Q4: Can I use aqueous buffers to prepare my working solutions?
A4: The use of aqueous buffers is generally discouraged due to the high susceptibility of the trichloromethyl group to hydrolysis. If aqueous solutions are absolutely necessary for your experimental protocol, they should be prepared fresh immediately before use and used as quickly as possible. The pH of the buffer will have a significant impact on the rate of degradation, with neutral to basic pH being more detrimental.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides a logical workflow for troubleshooting.
Issue 1: My compound has precipitated out of solution.
Potential Causes:
-
Low Solubility: The concentration of your solution may have exceeded the solubility limit of the compound in the chosen solvent.
-
Temperature Effects: The solubility of many compounds decreases at lower temperatures. If you have stored your solution at -20°C or -80°C, the compound may have precipitated.
-
Solvent Evaporation: Partial evaporation of the solvent will increase the concentration of your compound, potentially leading to precipitation.
-
Degradation: The degradation product may have a lower solubility than the parent compound, causing it to precipitate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Issue 2: I observe a new peak in my HPLC/LC-MS analysis of an aged solution.
Potential Cause:
This is a strong indication of chemical degradation. The primary degradation pathway for 5-Chloro-2-(trichloromethyl)benzimidazole is the hydrolysis of the trichloromethyl group.
Plausible Degradation Pathway:
The trichloromethyl group is a good leaving group and is susceptible to nucleophilic substitution by water. The initial hydrolysis product is likely the corresponding carboxylic acid, which may be unstable and decarboxylate to form 5-chloro-1H-benzimidazole.
Caption: Plausible hydrolytic degradation pathway.
Troubleshooting and Verification:
-
Prepare a Fresh Standard: Immediately prepare a fresh solution of 5-Chloro-2-(trichloromethyl)benzimidazole in anhydrous DMSO or acetonitrile and analyze it by HPLC/LC-MS. This will serve as your time-zero reference.
-
Spike Experiment: If you have a standard of the suspected degradation product (5-chloro-1H-benzimidazole), spike a small amount into your degraded sample and analyze it. Co-elution of the new peak with the standard will confirm its identity.
-
Forced Degradation Study: To confirm the degradation pathway, you can perform a forced degradation study.
-
Dissolve a small amount of the compound in a mixture of acetonitrile and water (e.g., 1:1).
-
Gently heat the solution (e.g., 40-50°C) for a few hours.
-
Monitor the degradation by HPLC at regular intervals. This should show a decrease in the parent peak and an increase in the degradation product peak.
-
Issue 3: I am getting inconsistent results in my biological assays.
Potential Cause:
If your compound is degrading in the assay medium, the effective concentration will decrease over time, leading to variability in your results. This is particularly problematic in cell-based assays that are incubated for extended periods.
Mitigation Strategies:
-
Minimize Exposure to Aqueous Media: Prepare your final dilutions in the assay medium immediately before adding them to your assay.
-
Use of Aprotic Solvents as a Vehicle: If your assay can tolerate it, use a small percentage of anhydrous DMSO as a vehicle to introduce the compound into the aqueous assay buffer. Ensure that the final concentration of DMSO does not affect your assay.
-
Time-Course Experiment: Perform a time-course experiment to assess the stability of your compound in the assay medium. Incubate the compound in the medium for the duration of your assay and measure its concentration at different time points using HPLC.
-
Consider a More Stable Analog: If instability is a persistent issue, you may need to consider synthesizing a more stable analog, for example, by replacing the trichloromethyl group with a trifluoromethyl group, which is generally more resistant to hydrolysis.
Data Summary Tables
Table 1: Recommended Solvents and Storage Conditions
| Solvent | Type | Rationale for Use | Recommended Storage |
| DMSO | Polar Aprotic | High dissolving power for many organic molecules. Aprotic nature minimizes the risk of hydrolysis.[3] | -20°C to -80°C, protected from light, under inert gas. |
| DMF | Polar Aprotic | Good solvent for many heterocyclic compounds. Aprotic nature minimizes the risk of hydrolysis.[3] | -20°C to -80°C, protected from light, under inert gas. |
| Acetonitrile | Polar Aprotic | Less viscous than DMSO and DMF, which can be advantageous for some applications. Aprotic nature minimizes the risk of hydrolysis.[3] | -20°C to -80°C, protected from light, under inert gas. |
Table 2: Summary of Stability Issues and Mitigation Strategies
| Stability Issue | Primary Cause | Key Influencing Factors | Recommended Mitigation Strategies |
| Hydrolysis | Nucleophilic attack on the C2 carbon | Presence of water, alcohols, or other nucleophiles; pH (especially neutral to basic) | Use anhydrous aprotic solvents; prepare aqueous solutions fresh; work at acidic pH if possible; store at low temperatures. |
| Photodegradation | Absorption of UV or visible light | Wavelength and intensity of light; duration of exposure | Store solutions in amber vials or wrapped in foil; minimize exposure to ambient light during experiments. |
| Precipitation | Exceeding solubility limit | High concentration; low temperature | Use recommended solvents; do not exceed solubility limits; gently warm and sonicate solutions before use if stored at low temperatures. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Equilibrate the vial of 5-Chloro-2-(trichloromethyl)benzimidazole to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the solid.
-
In a fume hood, weigh the desired amount of the compound into a clean, dry amber glass vial.
-
Add the required volume of anhydrous DMSO (or DMF, acetonitrile) to achieve the desired concentration.
-
Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.
-
For long-term storage, flush the headspace of the vial with an inert gas (argon or nitrogen) before sealing.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: Stability Assessment by HPLC
This protocol provides a general framework for assessing the stability of your compound in a given solution.
-
HPLC System: A standard HPLC system with a C18 column and a UV detector is suitable.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is a good starting point for method development.
-
Detection: Monitor the elution profile at a wavelength where the compound has a strong absorbance (e.g., determined by UV-Vis spectroscopy).
-
Procedure: a. Prepare a solution of the compound in the solvent or medium of interest at a known concentration. b. Immediately inject an aliquot of the solution into the HPLC system to obtain the time-zero (t=0) chromatogram. c. Store the solution under the desired conditions (e.g., room temperature on the benchtop, 37°C in an incubator, etc.). d. At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the solution into the HPLC system. e. Calculate the percentage of the remaining parent compound at each time point by comparing the peak area to the peak area at t=0.
References
- Koc, F., Ozturk, M., & Kir, S. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Journal of the Hellenic Veterinary Medical Society, 74(1), 5239-5250.
- Konopski, L., & Kiełczewska, A. (2012). Application of 2-trichloromethylbenzimidazole in analytical chemistry: a highly selective chromogenic reagent for thin-layer chromatography and some other analytical uses. Journal of Analytical Methods in Chemistry, 2012, 650150.
- ICH, Q1B Photostability Testing of New Drug Substances and Products (1996).
- Norberto, F. P., Santos, S. P., Iley, J., Silva, D. B., & Real, M. C. (2007). Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates. Journal of the Brazilian Chemical Society, 18(1), 161-169.
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
- Domínguez-Mendoza, S. K., et al. (2014). Solubility of benzimidazole in (+) chlorobutane, ([) dichloromethane, (/) toluene, or (b) 2-nitrotoluene.
- Al-Said, M. S., Ghorab, M. M., & Al-Qasoumi, S. I. (2017). Application of hplc method for investigation of stability of new benzimidazole derivatives. Letters in Drug Design & Discovery, 14(5), 574-580.
- Gaudreault, F., & Just, G. (2016). Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. The Journal of Organic Chemistry, 81(24), 12354-12365.
- ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. [Link]
- Singh, R., & Geetanjali. (2016). Understanding unconventional routes to impurities from drugs in hydrolytic conditions.
- El-Gendy, M. A., El-Bardicy, M. G., & Loutfy, M. A. (1999). High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 21(2), 241-248.
- Błaszczak-Świątkiewicz, K., et al. (2013).
- Kromer, W., et al. (1998).
- De la Mora-Guzmán, A. R., et al. (2002). Acid-base equilibrium studies of 2-(aminomethyl)benzimidazole in aqueous solution. Journal of the Mexican Chemical Society, 46(3), 241-246.
- Fasan, R., & Kool, E. T. (2005). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemical Reviews, 105(11), 4475-4524.
- Skoutelis, C., et al. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products.
- Hernández-Luis, F., et al. (2010). Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis. European Journal of Medicinal Chemistry, 45(7), 3135-3141.
- Leonardi, D., et al. (2011). 2-(trifluoromethyl)-1H-benzimidazole/2-hydroxypropyl-β-cyclodextrin association: Characterization, molecular modeling studies, and in vivo anthelminthic activity. Bioorganic & Medicinal Chemistry, 19(2), 1039-1047.
- El-Koussi, W. M., & El-Sherbiny, D. T. (2018). RP- HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali. MOJ Biorg Org Chem, 2(2), 65-72.
- Davis, M. M., & Hetzer, H. B. (1968). Acid-base behavior in aprotic organic solvents. National Bureau of Standards Monograph, 105.
- Quaglia, M. G., et al. (2001). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 49(11), 1449-1453.
-
Quora. (2018). Why does the reactivity order of alkyl halides change with the use of a polar aprotic solvent? [Link]
-
European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
Polish Pharmaceutical Society. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. [Link]
-
IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]
- Li, J., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
- Hernández-Luis, F., et al. (2003). Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives. European Journal of Medicinal Chemistry, 38(11-12), 977-984.
- Wang, D., et al. (2022).
-
ResearchGate. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. [Link]
-
SRR Publications. (2023). A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance. [Link]
- RSC Publishing. (2020). Facile N-directed Ru-catalyzed C(3)–H acylation of heterocyclopentadienes with acyl chlorides. Organic Chemistry Frontiers, 7(12), 1466-1471.
-
ResearchGate. (2006). pH-Dependent excited-state proton transfer characteristics in 2-acetyl benzimidazole and 2-benzoyl benzimidazole in aqueous and non-aqueous media. [Link]and_2-benzoyl_benzimidazole_in_aqueous_and_non-aqueous_media)
Sources
- 1. Application of 2-Trichloromethylbenzimidazole in Analytical Chemistry: A Highly Selective Chromogenic Reagent for Thin-Layer Chromatography and Some Other Analytical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
- 3. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. Acid-base equilibrium studies of 2-(aminomethyl)benzimidazole in aqueous solution [scielo.org.mx]
common pitfalls in the synthesis of benzimidazole derivatives
Welcome to the Benzimidazole Synthesis Technical Support Center.
Current Status: Online Agent: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket ID: BZ-SYNTH-001
Introduction: The Benzimidazole Paradox
Benzimidazoles are privileged pharmacophores, serving as the backbone for anthelmintics (Albendazole), proton pump inhibitors (Omeprazole), and anticancer agents. However, their synthesis is often deceptively simple. While the core condensation of o-phenylenediamine (OPD) with a carbonyl source looks straightforward on paper, it is fraught with "silent failures"—reactions that stall at the mono-amide stage, yield inseparable regioisomers, or produce insoluble "brick dust" that defies chromatography.
This guide addresses these specific failure points. We move beyond generic textbook advice to the specific causality of failure in the lab.
Module 1: The Phillips Condensation (Carboxylic Acid Route)
The Scenario: You are reacting o-phenylenediamine (OPD) with a carboxylic acid using mineral acid (HCl) or Polyphosphoric Acid (PPA), but the reaction is incomplete or low-yielding.
Troubleshooting Guide
Q: I see the starting material disappearing on TLC, but the product spot is faint. What is the intermediate? A: You are likely stuck at the Mono-Amide Trap .
-
The Mechanism: The reaction proceeds in two steps: (1) N-acylation to form the mono-amide, and (2) acid-catalyzed dehydration to close the imidazole ring.
-
The Pitfall: Step 1 is fast and occurs at lower temperatures. Step 2 (cyclization) has a high activation energy barrier. If your temperature is too low (<100°C) or the acid is too dilute (e.g., 4N HCl), the reaction stops at the amide.
-
The Fix: Switch to Polyphosphoric Acid (PPA) . PPA acts as both solvent and dehydrating agent, driving the thermodynamic equilibrium toward cyclization. Run the reaction at 140–160°C .
Q: My product is a black tar. What happened? A: Oxidative degradation of the diamine.
-
The Cause: o-Phenylenediamine is highly susceptible to air oxidation, forming dark imine impurities (phenazines) before it can react with the acid.
-
The Fix:
-
Purify OPD: If your OPD is dark brown/black, recrystallize it from ethanol containing a pinch of sodium dithionite (reducing agent) before use.
-
Inert Atmosphere: Run the reaction under Nitrogen/Argon.
-
Add Antioxidant: Add 0.1 equiv of Sodium Metabisulfite (Na₂S₂O₅) to the reaction mixture.
-
Visualization: Phillips Condensation Logic Tree
Caption: Decision logic for maximizing yield in acid-catalyzed Phillips condensation.
Module 2: Oxidative Cyclization (The Aldehyde Route)
The Scenario: You are condensing OPD with an aldehyde.[1][2] This reaction requires an oxidant because the condensation yields a benzimidazoline (dihydro-intermediate) that must be oxidized to the aromatic benzimidazole.
Troubleshooting Guide
Q: Why is my reaction yield varying wildly between batches? A: You are relying on "air oxidation," which is inconsistent.
-
The Pitfall: Many older protocols rely on ambient air to oxidize the intermediate. This is diffusion-limited and scales poorly.
-
The Fix: Use a chemical oxidant.[1][3] Sodium Metabisulfite (Na₂S₂O₅) is the industry standard "green" oxidant for this transformation [1].
Q: I have "sludge" that won't filter. How do I process the reaction? A: The Na₂S₂O₅ adduct method solves this.
-
Protocol (The "Senior Scientist" Standard):
-
Dissolve aldehyde (1 equiv) and OPD (1 equiv) in Ethanol/Water (3:1).
-
Add Na₂S₂O₅ (1 equiv).
-
Reflux for 4 hours.
-
Workup: Pour onto crushed ice. The product usually precipitates as a clean solid. If not, neutralize with aqueous ammonia.
-
Q: Can I use this for electron-poor aldehydes? A: Yes, but expect slower kinetics.
-
Insight: Electron-withdrawing groups on the aldehyde destabilize the Schiff base intermediate. You may need to add a Lewis Acid catalyst (e.g., 10 mol% Ytterbium Triflate or simply Sulfamic Acid) to drive the initial imine formation.
Module 3: Regioselectivity (The N-Alkylation Trap)
The Scenario: You have a 2-substituted benzimidazole and you want to alkylate the nitrogen (N1). You end up with a mixture of isomers (N1 vs N3) or cannot control the selectivity.
Troubleshooting Guide
Q: Why am I getting two spots on TLC after alkylation? A: Tautomerism-induced regioisomerism.
-
The Mechanism: In 2-substituted benzimidazoles (where R ≠ H), the proton hops between N1 and N3. The anion formed by deprotonation is a resonance hybrid.
-
The Pitfall: If the substituent at C2 is not symmetric, alkylation can occur at either nitrogen.
-
The Fix (Steric vs. Electronic):
-
Steric Control: If the C2 group is bulky (e.g., t-butyl), alkylation will preferentially occur at the less hindered nitrogen (distal isomer).
-
Cesium Effect: Use Cesium Carbonate (Cs₂CO₃) in DMF. The large Cesium cation coordinates loosely with the benzimidazole anion, often enhancing the selectivity for the thermodynamically favored N-alkylation product compared to NaH or K₂CO₃ [2].
-
Q: How do I distinguish the isomers? A: NOE (Nuclear Overhauser Effect) NMR is mandatory.
-
Protocol: Irradiate the N-alkyl protons. If you see an enhancement of the C2-substituent protons, you have the proximal isomer. If you see enhancement of the C7-proton (on the benzene ring), you have the distal isomer.
Visualization: Regioselectivity Pathways
Caption: Divergent pathways in N-alkylation governed by steric hindrance at the C2 position.
Module 4: Purification (The Solubility Wall)
The Scenario: Your crude product is a solid that is insoluble in DCM, Ethyl Acetate, and Ether. You cannot load it onto a silica column.
Troubleshooting Guide
Q: My product is "brick dust." How do I purify it without a column? A: Utilize the Acid-Base Swing .
-
The Principle: Benzimidazoles are amphoteric but primarily basic (pKa ~ 5.5). They form water-soluble salts with strong acids.
-
The Protocol:
-
Suspend the crude "brick dust" in 10% aqueous HCl .
-
Filter: The benzimidazole will dissolve (as the hydrochloride salt). Any non-basic impurities (unreacted aldehyde, neutral byproducts) will remain solid. Filter them off.
-
Precipitate: Slowly add 20% NaOH or NH₄OH to the filtrate until pH ~9-10.
-
Collect: The pure free base will precipitate out as a white/tan solid. Wash with water and dry.[1][4]
-
Q: It's still not pure. Now what? A: Recrystallization solvent switch.
-
Standard: Ethanol/Water (1:1).
-
For Stubborn Cases: DMF/Water. Dissolve in minimal hot DMF, then add water dropwise until turbidity appears. Cool slowly.
Summary of Key Data
| Parameter | Phillips Condensation (Acid) | Oxidative Cyclization (Aldehyde) |
| Key Reagent | Polyphosphoric Acid (PPA) | Sodium Metabisulfite (Na₂S₂O₅) |
| Temp Range | 140°C - 160°C | Reflux (80°C in EtOH) |
| Primary Pitfall | Incomplete cyclization (Mono-amide) | Over-oxidation / Sludge formation |
| Green Score | Low (Corrosive waste) | High (Ethanol/Water solvent) |
| Best For | Stable alkyl/aryl substituents | Sensitive functional groups |
References
-
Kumar, M., et al. (2022). "Highly efficient method for the Synthesis of Substituted Benzimidazoles using Sodium Metabisulfite adsorbed on Silica Gel." Results in Chemistry.
-
Luo, Y., et al. (2018). "An efficient strategy for N-alkylation of benzimidazoles/imidazoles in SDS-aqueous basic medium."[5] Tetrahedron.
-
Wright, J. B. (1951). "The Chemistry of the Benzimidazoles." Chemical Reviews.
-
Bahrami, K., et al. (2011). "Simple and Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles." Journal of Chemical Sciences.
Sources
Technical Support Center: Enhancing the Bioavailability of 5-Chloro-2-(trichloromethyl)benzimidazole
This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Chloro-2-(trichloromethyl)benzimidazole. Recognizing the potential challenges in achieving desired in vivo efficacy due to suboptimal bioavailability, this document provides a comprehensive resource of frequently asked questions and troubleshooting guides. The following sections offer scientifically grounded strategies and detailed experimental protocols to enhance the systemic exposure of this compound.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and formulation of 5-Chloro-2-(trichloromethyl)benzimidazole.
1. What are the basic chemical and physical properties of 5-Chloro-2-(trichloromethyl)benzimidazole?
5-Chloro-2-(trichloromethyl)benzimidazole is a benzimidazole derivative with the following properties:
-
Molecular Formula: C₈H₄Cl₄N₂[1]
-
Appearance: Beige to brown powder[3]
-
Melting Point: 223-224 °C (decomposes)
2. What are the known safety and handling precautions for this compound?
This compound is classified as toxic and requires careful handling in a laboratory setting. Key hazard statements include:
-
Toxic if swallowed, in contact with skin, or if inhaled.[1]
Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.
3. What is the expected aqueous solubility of 5-Chloro-2-(trichloromethyl)benzimidazole?
4. Why is bioavailability a concern for this compound?
The anticipated poor aqueous solubility of 5-Chloro-2-(trichloromethyl)benzimidazole is a significant indicator that its oral bioavailability may be limited. For a drug to be absorbed into the bloodstream after oral administration, it must first dissolve in the gastrointestinal fluids. Low solubility leads to a slow dissolution rate, which can result in a large portion of the drug passing through the gastrointestinal tract without being absorbed.
5. What are the general strategies for enhancing the bioavailability of poorly soluble compounds?
A variety of formulation approaches can be employed to improve the bioavailability of drugs with low aqueous solubility. These methods can be broadly categorized as physical and chemical modifications.[6] Some common strategies include:
-
Particle size reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can enhance the dissolution rate.[7]
-
Solid dispersions: Dispersing the drug in a hydrophilic carrier can improve its wettability and dissolution.[7]
-
Use of co-solvents and surfactants: These excipients can increase the solubility of the drug in the gastrointestinal fluids.
-
Complexation: The formation of complexes, for example with cyclodextrins, can enhance solubility.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs.[7]
II. Troubleshooting Guides
This section provides a question-and-answer-style troubleshooting guide for specific experimental challenges you may encounter.
A. Issue: Poor Dissolution in Aqueous Media
Question: My in vitro dissolution studies with 5-Chloro-2-(trichloromethyl)benzimidazole show very slow and incomplete release. How can I improve this?
Answer: Slow and incomplete dissolution is a direct consequence of poor aqueous solubility. To address this, you can explore the following formulation strategies:
1. Micronization to Increase Surface Area
-
Rationale: Reducing the particle size of the active pharmaceutical ingredient (API) increases its surface area-to-volume ratio, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.
-
Experimental Protocol:
-
Prepare a suspension of 5-Chloro-2-(trichloromethyl)benzimidazole in a suitable non-solvent.
-
Use a jet mill or a high-pressure homogenizer to reduce the particle size to the micron or sub-micron range.
-
Characterize the particle size distribution using techniques like laser diffraction or dynamic light scattering.
-
Perform comparative in vitro dissolution studies on the micronized and unmicronized API.
-
2. Amorphous Solid Dispersions
-
Rationale: Converting the crystalline form of the drug to a higher-energy amorphous state can significantly increase its apparent solubility and dissolution rate. This is often achieved by dispersing the drug in a hydrophilic polymer matrix.
-
Experimental Protocol (Solvent Evaporation Method):
-
Dissolve 5-Chloro-2-(trichloromethyl)benzimidazole and a hydrophilic polymer (e.g., PVP K30, HPMC, or Soluplus®) in a common volatile solvent (e.g., methanol or acetone).
-
Remove the solvent under vacuum using a rotary evaporator to obtain a solid dispersion.
-
Further dry the product in a vacuum oven to remove any residual solvent.
-
Characterize the solid-state properties of the dispersion using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm the amorphous nature of the drug.
-
Evaluate the dissolution profile of the solid dispersion compared to the crystalline drug.
-
Workflow for Addressing Poor Dissolution
Caption: Strategies to improve the dissolution of 5-Chloro-2-(trichloromethyl)benzimidazole.
B. Issue: Low and Variable In Vivo Exposure
Question: Following oral administration in our animal model, we are observing low and highly variable plasma concentrations of 5-Chloro-2-(trichloromethyl)benzimidazole. What formulation approaches can we take to improve in vivo performance?
Answer: Low and variable in vivo exposure, despite adequate dosing, is a classic sign of poor bioavailability, likely stemming from dissolution and/or permeability limitations. The following strategies can be employed to enhance systemic absorption.
1. Lipid-Based Formulations
-
Rationale: For lipophilic compounds, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve oral bioavailability. These systems form fine oil-in-water emulsions in the gastrointestinal tract, which can enhance drug solubilization and absorption via the lymphatic pathway.
-
Experimental Protocol:
-
Screen for suitable oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor® EL, Tween® 80), and co-surfactants (e.g., Transcutol® HP) for their ability to dissolve 5-Chloro-2-(trichloromethyl)benzimidazole.
-
Construct a pseudo-ternary phase diagram to identify the self-emulsifying region.
-
Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-surfactant, followed by the addition of the drug.
-
Characterize the formulation for its self-emulsification properties, droplet size, and drug content.
-
Conduct in vivo pharmacokinetic studies in an appropriate animal model, comparing the SEDDS formulation to a simple suspension of the API.
-
2. Use of Solubilizing Excipients
-
Rationale: The inclusion of co-solvents, surfactants, and complexing agents in the formulation can directly increase the solubility of the drug in the gastrointestinal fluids.
-
Experimental Protocol (Co-solvent System):
-
Determine the solubility of 5-Chloro-2-(trichloromethyl)benzimidazole in various pharmaceutically acceptable co-solvents (e.g., polyethylene glycol 400, propylene glycol, ethanol).
-
Develop a formulation containing a mixture of the co-solvent, water, and potentially a surfactant to maintain the drug in solution upon dilution in the gut.
-
Evaluate the physical stability of the formulation upon dilution with simulated gastric and intestinal fluids.
-
Perform in vivo studies to assess the bioavailability of the co-solvent formulation.
-
Decision Tree for Enhancing In Vivo Exposure
Caption: Decision-making workflow for improving the in vivo bioavailability of 5-Chloro-2-(trichloromethyl)benzimidazole.
III. Data Summary
The following table summarizes the key physicochemical properties of 5-Chloro-2-(trichloromethyl)benzimidazole relevant to bioavailability enhancement.
| Property | Value | Source |
| Molecular Formula | C₈H₄Cl₄N₂ | [1][3] |
| Molecular Weight | 269.94 g/mol | [1][2][3] |
| Physical Form | Powder | [3] |
| Color | Beige to Brown | [3] |
| Melting Point | 223-229 °C (decomposes) | [3] |
| Predicted LogP | 4.1 | [1] |
| Aqueous Solubility | Predicted to be low | Inferred from structure and related compounds |
IV. References
-
5-Chloro-(2-trichloromethyl)benzimidazole - High purity | EN - Georganics. (n.d.). Georganics. Retrieved January 29, 2026, from [Link]
-
5-Chloro-2-methylbenzimidazole | C8H7ClN2 | CID 76063 - PubChem. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]
-
5-chloro-2-methyl-3(2H)-isothiazolone with 2-methyl-3(2H)-isothiazolone - AERU. (n.d.). AERU. Retrieved January 29, 2026, from [Link]
-
5-CHLORO-2-METHYLBENZIMIDAZOLE - gsrs. (n.d.). Gsrs. Retrieved January 29, 2026, from [Link]
-
5-chloro-1H-benzimidazole | C7H5ClN2 | CID 78599 - PubChem. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]
-
Review of methodology for the determination of benzimidazole residues in biological matrices - PubMed. (1998). PubMed. Retrieved January 29, 2026, from [Link]
-
(PDF) Discovery of 5-Chlorobenzimidazole-based as Promising Inhibitors of Chloroquine-Resistant Plasmodium Strains: Synthesis, Biological Evaluation, Molecular Docking and Computational Studies - ResearchGate. (2021). ResearchGate. Retrieved January 29, 2026, from [Link]
-
5-chloro-2-(trichloromethyl)-1H-benzimidazole | C8H4Cl4N2 | CID 77134 - PubChem. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]
-
(PDF) Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation - ResearchGate. (2023). ResearchGate. Retrieved January 29, 2026, from [Link]
-
A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. (2023). Bentham Science. Retrieved January 29, 2026, from [Link]
-
Benzimidazole synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 29, 2026, from [Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PubMed Central. (2022). PubMed Central. Retrieved January 29, 2026, from [Link]
-
METHODS of OBTAINING BENZIMIDAZOLE CARBOXYLIC ACIDS (REVIEW). (2025). ResearchGate. Retrieved January 29, 2026, from [Link]
-
(PDF) Synthetic Approaches of Benzimidazole Derivatives: A Review - ResearchGate. (2023). ResearchGate. Retrieved January 29, 2026, from [Link]
-
An Outline to Preparation of Biological Active Benzimidazoles Using Microwave Approach. (n.d.). Scilit. Retrieved January 29, 2026, from [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives - RSC Publishing. (2023). RSC Publishing. Retrieved January 29, 2026, from [Link]
-
Strategies for enhancing oral bioavailability of poorly soluble drugs - ResearchGate. (2025). ResearchGate. Retrieved January 29, 2026, from [Link]
-
METHODS FOR ENHANCEMENT OF BIOAVAILABILITY - CUTM Courseware. (n.d.). CUTM Courseware. Retrieved January 29, 2026, from [Link]
-
How to improve the bioavailability of a drug? - Patsnap Synapse. (2025). Patsnap Synapse. Retrieved January 29, 2026, from [Link]
-
2-Chloromethyl-1H-benzoimidazole-5-carboxylic acid | C9H7ClN2O2 | CID 768100. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]
Sources
- 1. 5-chloro-2-(trichloromethyl)-1H-benzimidazole | C8H4Cl4N2 | CID 77134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Chloro-(2-trichloromethyl)benzimidazole - High purity | EN [georganics.sk]
- 3. 5-Chloro-2-(trichloromethyl)benzimidazole, 95%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 5-Chloro-2-methylbenzimidazole | C8H7ClN2 | CID 76063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. How to improve the bioavailability of a drug? [synapse.patsnap.com]
Technical Support Center: Protocol Refinement for 5-Chloro-2-(trichloromethyl)benzimidazole Experiments
This guide is designed for researchers, scientists, and drug development professionals working with 5-Chloro-2-(trichloromethyl)benzimidazole. It provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of working with this versatile yet challenging compound. The information herein is curated to enhance experimental success, ensure data integrity, and promote safe laboratory practices.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the synthesis, purification, and handling of 5-Chloro-2-(trichloromethyl)benzimidazole.
Synthesis-Related Issues
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of 5-Chloro-2-(trichloromethyl)benzimidazole can stem from several factors, primarily related to reaction conditions and reagent quality.
-
Sub-optimal Reaction Conditions: The condensation reaction to form the benzimidazole ring is sensitive to temperature, reaction time, and pH.[1]
-
Temperature: Insufficient heat may lead to an incomplete reaction, while excessive temperatures can cause degradation of the starting materials or the product. It is crucial to maintain the recommended reaction temperature.
-
Reaction Time: The reaction should be monitored to determine the optimal duration. Stopping the reaction too early will result in a low yield, while extending it unnecessarily can lead to the formation of byproducts.
-
pH: The pH of the reaction mixture can influence the reactivity of the starting materials. Ensure the pH is within the optimal range for the specific synthetic route being employed.
-
-
Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Impurities in the 4-chloro-o-phenylenediamine or the trichloroacetic acid derivative can interfere with the reaction.[1] It is advisable to use high-purity reagents or purify them before use.
-
Stoichiometry: An incorrect molar ratio of the reactants can lead to a surplus of one starting material and incomplete conversion of the other.[1] Precise measurement of the reactants is critical.
-
-
Inefficient Mixing: In heterogeneous reactions, thorough mixing is essential to ensure the reactants are in constant contact.[1]
Question: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side-products?
Answer:
The formation of side-products is a common challenge in benzimidazole synthesis.[2]
-
1,2-Disubstituted Benzimidazoles: Under certain conditions, two molecules of the aldehyde (or its equivalent) can react with one molecule of o-phenylenediamine, leading to a 1,2-disubstituted byproduct.[2]
-
Oxidation of o-Phenylenediamine: o-Phenylenediamines are susceptible to oxidation, which can result in colored impurities that are often difficult to remove.[2] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.
-
Incomplete Cyclization: The intermediate Schiff base may be stable under the reaction conditions and fail to cyclize completely, remaining as an impurity.
-
Hydrolysis of the Trichloromethyl Group: The trichloromethyl group is susceptible to hydrolysis, particularly under basic conditions or in the presence of nucleophiles, which can lead to the formation of the corresponding carboxylic acid or other derivatives.
Purification Challenges
Question: I am having difficulty purifying the final product. What strategies can I employ?
Answer:
Purification of 5-Chloro-2-(trichloromethyl)benzimidazole can be challenging due to the potential for co-eluting impurities and the presence of color.
-
Recrystallization: This is often the first line of defense. A suitable solvent system, such as an ethanol/water mixture, can be effective for obtaining a crystalline product.[3]
-
Column Chromatography: If recrystallization is insufficient, column chromatography is necessary. A common mobile phase for similar compounds is a mixture of ethyl acetate and hexane (e.g., 3:7 v/v).[3] The polarity can be adjusted based on TLC analysis.
-
Activated Carbon Treatment: To remove persistent colored impurities arising from starting material oxidation, treating a solution of the crude product with activated carbon can be very effective.[2]
-
Acid-Base Extraction: Leveraging the basic nature of the benzimidazole nitrogen, an acid-base extraction can separate the product from non-basic impurities. Dissolve the crude product in an organic solvent and extract it into an acidic aqueous solution. The product can then be precipitated by neutralizing the aqueous layer.[2]
Section 2: Frequently Asked Questions (FAQs)
Question: What are the key safety precautions I should take when handling 5-Chloro-2-(trichloromethyl)benzimidazole?
Answer:
5-Chloro-2-(trichloromethyl)benzimidazole is a hazardous substance and must be handled with care.[4][5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4][5]
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.[4]
-
Handling: Avoid direct contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.[5]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.
Question: What is the stability of 5-Chloro-2-(trichloromethyl)benzimidazole?
Answer:
The stability of 5-Chloro-2-(trichloromethyl)benzimidazole is influenced by the presence of the trichloromethyl group. While the delocalization of the negative charge can offer some stability to the trichloromethyl carbanion, the group is generally susceptible to nucleophilic attack and hydrolysis, especially under basic conditions.[6] The trifluoromethyl group in similar compounds has been noted to enhance environmental stability due to its hydrophobicity, a property that may be partially shared by the trichloromethyl group.[7] It is advisable to store the compound in a dry environment and use it in anhydrous solvents when possible.
Question: What are some common applications of 5-Chloro-2-(trichloromethyl)benzimidazole in research?
Answer:
5-Chloro-2-(trichloromethyl)benzimidazole serves as a valuable building block in medicinal chemistry and drug discovery.[3] Its derivatives have been explored for a range of biological activities, including:
-
Antimicrobial and Antifungal Agents: Benzimidazole derivatives are known for their potent activity against various pathogens.[8][9]
-
Anticancer Agents: The benzimidazole scaffold is present in numerous compounds with anticancer properties.
-
Antiviral Agents: Certain benzimidazole derivatives have shown efficacy against viruses.[10]
Section 3: Experimental Protocols
Synthesis of 5-Chloro-2-(trichloromethyl)benzimidazole
This protocol is a generalized procedure based on the Phillips condensation method, adapted for the synthesis of the target compound.
Materials:
-
4-Chloro-o-phenylenediamine
-
Methyl 2,2,2-trichloroacetimidate
-
Glacial Acetic Acid
-
Toluene
-
Deionized Water
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-o-phenylenediamine in glacial acetic acid.
-
Slowly add methyl 2,2,2-trichloroacetimidate to the solution while stirring. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 3:7 v/v).[3]
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Pour the concentrated residue into a beaker of cold deionized water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water.
-
To remove residual acetic acid, suspend the crude product in toluene and evaporate the solvent under reduced pressure. Repeat this step if necessary.
-
Dry the final product under vacuum.
Purification by Recrystallization
Procedure:
-
Dissolve the crude 5-Chloro-2-(trichloromethyl)benzimidazole in a minimum amount of hot ethanol.
-
If the solution is colored, add a small amount of activated carbon and heat for a few minutes.[2]
-
Filter the hot solution to remove the activated carbon and any other insoluble impurities.
-
Slowly add hot deionized water to the filtrate until turbidity persists.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum.
Section 4: Data and Visualizations
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₄Cl₄N₂ | [3] |
| Molecular Weight | 269.94 g/mol | [4] |
| CAS Number | 3584-66-5 | [11] |
| Melting Point | 223-229 °C | [5] |
| Appearance | Beige to Brown Powder | [5] |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 5-Chloro-2-(trichloromethyl)benzimidazole.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for 5-Chloro-2-(trichloromethyl)benzimidazole synthesis.
References
-
Quora. (2017, August 21). Why is trichloromethyl carbanion more stable than trifloromethyl carbanion?[Link]
-
Łukasz, I. (n.d.). Application of 2-Trichloromethylbenzimidazole in Analytical Chemistry: A Highly Selective Chromogenic Reagent for Thin-Layer Chromatography and Some Other Analytical Uses. National Institutes of Health. [Link]
-
PubMed. (n.d.). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. National Center for Biotechnology Information. [Link]
-
Georganics. (n.d.). 5-Chloro-(2-trichloromethyl)benzimidazole - High purity. [Link]
-
Karthik, G., & Suresh, P. (n.d.). Recent achievements in the synthesis of benzimidazole derivatives. PubMed Central. [Link]
-
PubMed Central. (n.d.). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. [Link]
-
ACS Publications. (2023, July 24). Synergistic Effect of 2-(Trifluoromethyl) Benzimidazole on the Stability and Performance of Perovskite Solar Cells. [Link]
-
PubMed. (n.d.). Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. [Link]
-
PubChem. (n.d.). Benzimidazole, 2-trichloromethyl-. [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
-
PubMed Central. (n.d.). Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts. [Link]
-
International Journal of Pharmaceutical and Biological Sciences. (2022, June 22). Synthesis And Characterisation Of Some Novel 5-Chloro Benzimidazole-2-One Derivatives With Specific Docking Studies Against PPAR-γ. [Link]
-
Royal Society of Chemistry. (n.d.). Selective C–H trifluoromethylation of benzimidazoles through photoredox catalysis. [Link]
-
ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. [Link]
-
SciSpace. (2008, March 7). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. [Link]
-
TSI Journals. (2022, November 26). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. [Link]
-
ResearchGate. (n.d.). Application of 2-Trichloromethylbenzimidazole in Analytical Chemistry: A Highly Selective Chromogenic Reagent for Thin-Layer Chromatography and Some Other Analytical Uses. [Link]
-
ResearchGate. (2021, October 19). Discovery of 5-Chlorobenzimidazole-based as Promising Inhibitors of Chloroquine-Resistant Plasmodium Strains: Synthesis, Biological Evaluation, Molecular Docking and Computational Studies. [Link]
-
Springer. (2025). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. [Link]
-
Royal Society of Chemistry. (n.d.). Recent achievements in the synthesis of benzimidazole derivatives. [Link]
- Google Patents. (n.d.). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
-
The Royal Society of Chemistry. (n.d.). c7dt02584j1.pdf. [Link]
-
GSRS. (n.d.). 5-CHLORO-2-METHYLBENZIMIDAZOLE. [Link]
-
SciSpace. (2008, March 7). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. [Link]
-
(n.d.). SUPPLEMENTARY INFORMATION. [Link]
-
EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5-Chloro-2-(trifluoromethyl)benzimidazole | 656-49-5 | Benchchem [benchchem.com]
- 4. 5-Chloro-(2-trichloromethyl)benzimidazole - High purity | EN [georganics.sk]
- 5. 5-Chloro-2-(trichloromethyl)benzimidazole, 95%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. quora.com [quora.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5-chloro-2-(trichloromethyl)benzimidazole | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Improving Selectivity in the Synthesis and Derivatization of 5-Chloro-2-(trichloromethyl)benzimidazole
Welcome to the technical support guide for 5-Chloro-2-(trichloromethyl)benzimidazole. This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide expert insights and actionable protocols to address common selectivity challenges encountered during the synthesis and subsequent modification of this important heterocyclic building block.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the synthesis and reactivity of 5-Chloro-2-(trichloromethyl)benzimidazole.
Q1: What is the standard synthetic route for 5-Chloro-2-(trichloromethyl)benzimidazole, and what are the primary selectivity challenges?
A1: The most established method for synthesizing 2-substituted benzimidazoles is the Phillips condensation reaction. For the target molecule, this involves the cyclocondensation of 4-chloro-1,2-phenylenediamine with a derivative of trichloroacetic acid.
However, a critical challenge arises because trichloroacetic acid itself does not react efficiently with o-phenylenediamines under standard conditions.[1] Therefore, a more electrophilic precursor is required. The most successful approach involves using methyl trichloroacetimidate, which readily reacts in acetic acid at room temperature.[1]
The primary selectivity challenges are:
-
Regioselectivity: The starting material, 4-chloro-1,2-phenylenediamine, is asymmetrical. Cyclization can theoretically produce both the desired 5-chloro and the undesired 6-chloro isomer. While the 5-chloro isomer is generally the major product due to electronic and steric factors, contamination with the 6-chloro isomer is a common purity issue.
-
Side-Product Formation: Harsh reaction conditions, such as high temperatures or strongly acidic media, can lead to the formation of undesired byproducts, including tars and oligomeric materials, which complicates purification and reduces yield.
Q2: How do reaction conditions (catalyst, solvent, temperature) influence the selectivity of the primary condensation reaction?
A2: Reaction conditions are paramount for controlling selectivity.
-
Catalyst: While the classic Phillips reaction uses strong acids like HCl, modern methods employ a range of catalysts to improve yields and selectivity under milder conditions. For challenging substrates, Lewis acids such as Erbium(III) triflate (Er(OTf)₃) or heterogeneous catalysts like FeCl₃/Al₂O₃ can promote cyclization at lower temperatures, minimizing byproduct formation.[2][3] The choice of catalyst can also influence the electronic environment of the intermediates, thereby enhancing regioselectivity.
-
Solvent: The choice of solvent impacts reactant solubility and reaction rate. Polar solvents like ethanol, methanol, or dimethylformamide (DMF) are often effective.[2] For the synthesis from methyl trichloroacetimidate, glacial acetic acid serves as both a solvent and a catalyst, providing a mildly acidic environment that facilitates the reaction without promoting excessive side reactions.[1]
-
Temperature: Elevated temperatures can decrease selectivity. It is often advantageous to run the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor progress closely by Thin Layer Chromatography (TLC).[4] A longer reaction time at a lower temperature is generally preferable to a shorter time at a higher, refluxing temperature.[5]
Q3: My subsequent reaction at the N-1 position is not selective, leading to a mixture of isomers. How can I control this?
A3: This is a classic challenge in benzimidazole chemistry stemming from the proton tautomerism between the N-1 and N-3 positions. In an unsubstituted benzimidazole, these positions are equivalent. However, in 5-Chloro-2-(trichloromethyl)benzimidazole, they are distinct, leading to the formation of two different regioisomers upon N-alkylation or N-arylation.
To control this selectivity:
-
Choice of Base and Solvent: The regiochemical outcome is often dictated by the reaction conditions. A common strategy involves deprotonation with a strong base (e.g., NaH) in an aprotic polar solvent like DMF or THF. The resulting anion's localization can be influenced by the solvent and counter-ion, often favoring substitution at the less sterically hindered nitrogen.
-
Steric Hindrance: The bulky trichloromethyl group at the C-2 position provides significant steric hindrance. This often directs incoming electrophiles to the N-1 position, which is adjacent to the hydrogen at C-7, rather than the N-3 position, which is adjacent to the chlorine at C-4.
-
Protecting Groups: In cases where selectivity remains poor, a protecting group strategy may be necessary, although this adds steps to the overall synthesis.
Q4: What are the best practices for purifying 5-Chloro-2-(trichloromethyl)benzimidazole to remove isomers and byproducts?
A4: Achieving high purity is essential for subsequent applications. A multi-step approach is often required.
-
Initial Work-up: After the reaction is complete, the mixture is typically neutralized with a base like aqueous sodium hydroxide or ammonium hydroxide to precipitate the crude product.[6][7] Thorough washing with cold water removes inorganic salts.
-
Recrystallization: This is a powerful technique for removing closely related isomers. A solvent screen is recommended to find a system where the desired 5-chloro isomer has lower solubility than the 6-chloro isomer, especially at lower temperatures. Common solvents include ethanol/water mixtures or ethyl acetate/hexane.[6][8]
-
Column Chromatography: For difficult separations, silica gel column chromatography is the most effective method.[4] A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a solvent like ethyl acetate, can effectively separate the desired product from isomers and other impurities. Monitoring the fractions by TLC is crucial.
Section 2: Troubleshooting Guide
| Problem Encountered | Probable Cause | Recommended Solution & Rationale |
| Low Yield of Target Product | 1. Incomplete reaction. | Optimize reaction time and temperature. Monitor the reaction progress using TLC until the starting 4-chloro-1,2-phenylenediamine spot disappears. Gentle heating (40-60°C) may be required.[5] |
| 2. Degradation of starting material or product. | Use milder reaction conditions. Avoid excessively high temperatures or highly concentrated acids. If using a strong acid catalyst, consider switching to a milder Lewis acid or a heterogeneous catalyst.[2] | |
| Poor Regioselectivity (Contamination with 6-Chloro Isomer) | 1. Impure starting material (presence of 3-chloro-1,2-phenylenediamine). | Verify the purity of the 4-chloro-1,2-phenylenediamine starting material using ¹H NMR or LC-MS before starting the reaction. Purify via recrystallization or chromatography if necessary. |
| 2. Reaction conditions favoring the minor isomer. | Screen different solvents and catalysts. The electronic nature of the transition state can be influenced by the solvent polarity and the nature of the catalyst, potentially enhancing the inherent electronic preference for the 5-chloro product. | |
| Formation of Multiple Spots on TLC (Unidentified Byproducts) | 1. Incorrect stoichiometry. | Carefully control the molar ratios of reactants. Use a slight excess (1.05-1.1 equivalents) of the trichloroacetimidate derivative to ensure full conversion of the diamine. |
| 2. Reaction temperature is too high, causing decomposition or side reactions. | Lower the reaction temperature. Run the reaction at room temperature for a longer duration. This minimizes the energy available for alternative reaction pathways.[5] | |
| Difficulty in N-1 vs. N-3 Alkylation Selectivity | 1. Tautomerism of the benzimidazole N-H. | Optimize the base and solvent system. Perform a screen using different bases (e.g., NaH, K₂CO₃, Cs₂CO₃) and solvents (e.g., DMF, THF, Acetonitrile). The combination can significantly influence the position of the resulting anion and thus the site of alkylation.[9] |
| 2. Competing reaction pathways. | Control the temperature of electrophile addition. Add the alkylating/acylating agent slowly at a low temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature. This can improve kinetic control over the reaction. |
Section 3: Visualizations & Key Mechanisms
Diagram 1: Phillips-Ladenburg Condensation Mechanism
This diagram illustrates the fundamental mechanism for the acid-catalyzed formation of the benzimidazole ring from 4-chloro-1,2-phenylenediamine and a trichloroacetic acid derivative.
Caption: Acid-catalyzed condensation pathway for benzimidazole synthesis.
Diagram 2: Troubleshooting Workflow for Poor Selectivity
This workflow provides a logical sequence of steps to diagnose and solve issues related to the formation of isomeric byproducts.
Caption: Logical workflow for troubleshooting poor regioselectivity.
Section 4: Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. 5-Chloro-2-(trichloromethyl)benzimidazole is toxic and an irritant.[10] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.
Protocol 1: Optimized Synthesis of 5-Chloro-2-(trichloromethyl)benzimidazole
This protocol is adapted from established methods for synthesizing 2-(trihalomethyl)benzimidazoles.[1][6]
-
Reagents & Equipment:
-
4-chloro-1,2-phenylenediamine (1.0 equiv)
-
Methyl trichloroacetimidate (1.1 equiv)
-
Glacial Acetic Acid
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Deionized Water
-
Round-bottom flask with magnetic stirrer
-
Standard glassware for work-up and filtration
-
-
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 4-chloro-1,2-phenylenediamine.
-
Add glacial acetic acid (approx. 5-10 mL per gram of diamine) to dissolve the starting material.
-
While stirring at room temperature, add methyl trichloroacetimidate dropwise over 10-15 minutes. An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Self-Validation: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate), observing the consumption of the diamine starting material.
-
Upon completion, pour the reaction mixture slowly into a beaker of ice-cold water with stirring.
-
Carefully neutralize the mixture by adding saturated aqueous NaHCO₃ solution portion-wise until effervescence ceases and the pH is ~7-8.
-
A precipitate will form. Stir the slurry for 30 minutes in an ice bath to ensure complete precipitation.
-
Collect the crude solid by vacuum filtration, washing thoroughly with cold water.
-
Dry the crude product under vacuum.
-
Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
-
Protocol 2: Selective N-1 Alkylation
This protocol provides a general method for achieving regioselective N-1 alkylation, leveraging the steric hindrance of the C-2 substituent.
-
Reagents & Equipment:
-
5-Chloro-2-(trichloromethyl)benzimidazole (1.0 equiv)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Alkylating agent (e.g., Iodomethane or Benzyl Bromide) (1.1 equiv)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Standard glassware for anhydrous reactions (oven-dried) and work-up
-
-
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), add the 5-Chloro-2-(trichloromethyl)benzimidazole to a flask containing anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add the sodium hydride portion-wise. (Caution: Flammable hydrogen gas is evolved).
-
Stir the mixture at 0 °C for 30-60 minutes to allow for complete deprotonation.
-
Slowly add the alkylating agent dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Self-Validation: Monitor the reaction by TLC. The product spot should have a higher Rf than the starting material.
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired N-1 alkylated product.
-
References
- Synthesis of 5-(chloromethyl)-2-propyl-1H-benzimidazole monohydrochloride. (n.d.). Google Patents.
- CN1919839A - Preparation technique of 2-chloromethylbenzimidazole. (n.d.). Google Patents.
-
Synthesis of benzimidazole derivatives (1–30). (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved January 30, 2026, from [Link]
-
Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]
-
A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (2023). Molecules, 28(15), 5771. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
-
5-Chloro-(2-trichloromethyl)benzimidazole. (n.d.). Georganics. Retrieved January 30, 2026, from [Link]
-
Facile and Selective Synthesis of 2-Substituted Benzimidazoles Catalyzed by FeCl3/ Al2O3. (2012). E-Journal of Chemistry, 9(1), 289-293. ResearchGate. Retrieved January 30, 2026, from [Link]
-
5-chloro-2-(trichloromethyl)-1H-benzimidazole. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]
-
An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2021). Arabian Journal of Chemistry, 14(3), 103032. ScienceDirect. Retrieved January 30, 2026, from [Link]
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. (2013). Beilstein Journal of Organic Chemistry, 9, 2433–2439. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
-
Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. (2022). Molbank, 2022(4), M1498. MDPI. Retrieved January 30, 2026, from [Link]
-
Application of 2-Trichloromethylbenzimidazole in Analytical Chemistry: A Highly Selective Chromogenic Reagent for Thin-Layer Chromatography and Some Other Analytical Uses. (2021). Molecules, 26(23), 7242. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. (2013). Beilstein Journal of Organic Chemistry, 9, 2433-2439. Beilstein Journals. Retrieved January 30, 2026, from [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Advances, 13(49), 34687-34717. Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]
-
Transition metal catalysed C7 and ortho- selective halogenation of 2-arylbenzo[d]oxazoles. (2021). Organic Chemistry Frontiers, 8(19), 5361-5367. Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]
-
Photochemically induced chloromethylation/cyclization of benzimidazole derivatives with CCl4/CHCl3. (2021). Organic & Biomolecular Chemistry, 19(27), 6061-6065. Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]
-
Synthesis And Characterisation Of Some Novel 5-Chloro Benzimidazole-2-One Derivatives With Specific Docking Studies Against PPAR-γ. (2022). International Journal of Pharmaceutical and Biological Sciences. Retrieved January 30, 2026, from [Link]
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020). Catalysts, 10(1), 103. MDPI. Retrieved January 30, 2026, from [Link]
- WO2002012209A1 - Method for purifying 2-chloro-5-chloromethyl thiazole. (n.d.). Google Patents.
-
(1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors. (2022). Scientific Reports, 12, 9225. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
-
Reaction Optimization for Benzimidazole. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections. (1997). Journal of Medicinal Chemistry, 40(6), 901-910. PubMed. Retrieved January 30, 2026, from [Link]
-
Synthesis and process optimization of 5-iodo-2-methyl-benzimidazole. (2012). ResearchGate. Retrieved January 30, 2026, from [Link]
Sources
- 1. Application of 2-Trichloromethylbenzimidazole in Analytical Chemistry: A Highly Selective Chromogenic Reagent for Thin-Layer Chromatography and Some Other Analytical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Chloro-2-chloromethyl-1H-benzoimidazole synthesis - chemicalbook [chemicalbook.com]
- 5. CN1919839A - Preparation technique of 2-chloromethylbenzimidazole - Google Patents [patents.google.com]
- 6. 5-Chloro-2-(trifluoromethyl)benzimidazole | 656-49-5 | Benchchem [benchchem.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-chloro-2-(trichloromethyl)-1H-benzimidazole | C8H4Cl4N2 | CID 77134 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to 5-Chloro-2-(trichloromethyl)benzimidazole and Other Benzimidazole Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzimidazole scaffold stands as a privileged structure, a testament to its remarkable versatility and therapeutic potential.[1][2] This heterocyclic aromatic compound, formed by the fusion of benzene and imidazole rings, is a cornerstone in the development of a wide array of pharmaceuticals, including anthelmintics, antifungals, antivirals, and anticancer agents.[1][3][4] Its structural similarity to naturally occurring purines allows it to readily interact with biological macromolecules, making it a fertile ground for the design of novel therapeutics.[1][2][5]
This guide provides an in-depth comparative analysis of 5-Chloro-2-(trichloromethyl)benzimidazole , a halogenated derivative of the benzimidazole core, with other notable benzimidazole compounds. By examining their structure-activity relationships, mechanisms of action, and experimental data, we aim to provide a comprehensive resource for researchers engaged in the discovery and development of new therapeutic agents.
The Spotlight on 5-Chloro-2-(trichloromethyl)benzimidazole: A Profile
5-Chloro-2-(trichloromethyl)benzimidazole is a synthetic compound characterized by two key substitutions on the benzimidazole core: a chlorine atom at the 5-position of the benzene ring and a trichloromethyl group at the 2-position of the imidazole ring.[6][7][8] While extensive biological data for this specific molecule is not widely published, its structural features suggest a strong potential for bioactivity, drawing parallels with other well-studied halogenated benzimidazoles.
The presence of the electron-withdrawing chlorine atom on the benzene ring and the bulky, lipophilic trichloromethyl group are anticipated to significantly influence its pharmacokinetic and pharmacodynamic properties. Halogenation, in particular, is a common strategy in drug design to enhance membrane permeability, increase metabolic stability, and improve binding affinity to target proteins.[9]
A Comparative Analysis: Unraveling the Impact of Structural Modifications
The therapeutic efficacy of benzimidazole derivatives is intricately linked to the nature and position of substituents on the core structure.[10][11] A comparative look at 5-Chloro-2-(trichloromethyl)benzimidazole alongside other derivatives reveals key structure-activity relationships (SAR).
Anthelmintic Activity: A Legacy of Microtubule Disruption
Benzimidazoles are renowned for their broad-spectrum anthelmintic activity.[12] The primary mechanism of action involves the inhibition of microtubule polymerization in parasitic cells by binding to β-tubulin.[12] This disruption of the cytoskeleton leads to impaired glucose uptake, depletion of glycogen stores, and ultimately, the death of the parasite.[12]
Well-known anthelmintic benzimidazoles like Albendazole and Mebendazole feature different substituents at the 2 and 5-positions. The trichloromethyl group in 5-Chloro-2-(trichloromethyl)benzimidazole is a significant deviation from the carbamate moieties found in many commercial anthelmintics. However, the lipophilicity conferred by this group could enhance its ability to penetrate parasitic cell membranes.
Table 1: Comparison of Anthelmintic Benzimidazole Derivatives
| Compound | Structure | Key Substituents | Mechanism of Action |
| 5-Chloro-2-(trichloromethyl)benzimidazole | 5-Chloro, 2-Trichloromethyl | Predicted to inhibit tubulin polymerization | |
| Albendazole | 5-Propylthio, 2-Methylcarbamate | Inhibits tubulin polymerization | |
| Mebendazole | 5-Benzoyl, 2-Methylcarbamate | Inhibits tubulin polymerization | |
| Fenbendazole | 5-Phenylthio, 2-Methylcarbamate | Inhibits tubulin polymerization |
Antifungal Properties: Targeting Fungal Cell Integrity
Several benzimidazole derivatives have demonstrated potent antifungal activity.[13] The presence of halogen atoms, such as chlorine, has been shown to enhance the antifungal efficacy of these compounds.[13] For instance, derivatives of 2-chloromethyl-1H-benzimidazole have exhibited significant activity against various phytopathogenic fungi.[13] The trichloromethyl group in 5-Chloro-2-(trichloromethyl)benzimidazole could further potentiate this activity due to its strong electron-withdrawing nature and steric bulk.
Table 2: Antifungal Activity of Selected Benzimidazole Derivatives
| Compound/Derivative | Target Fungi | IC50 (µg/mL) | Reference |
| Compound 5b (a 2-chloromethyl-1H-benzimidazole derivative) | C. gloeosporioides | 11.38 | [13] |
| Compound 5b (a 2-chloromethyl-1H-benzimidazole derivative) | Cytospora sp. | 30.97 | [13] |
| Compound 5b (a 2-chloromethyl-1H-benzimidazole derivative) | F. solani | 40.15 | [13] |
| Compound 5b (a 2-chloromethyl-1H-benzimidazole derivative) | B. cinerea | 57.71 | [13] |
Anticancer Potential: A Multifaceted Approach
The anticancer properties of benzimidazole derivatives are a significant area of current research.[14][15][16] These compounds can exert their effects through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and targeting of specific kinases.[5][17][18] The structural resemblance to purine enables them to interact with various biological targets within cancer cells.[5]
Several studies have highlighted the potent cytotoxic effects of halogenated benzimidazoles against various cancer cell lines.[9][19] For instance, certain benzimidazole derivatives have shown IC50 values in the low micromolar range.[17][20][21] The combination of a chloro and a trichloromethyl group in 5-Chloro-2-(trichloromethyl)benzimidazole suggests a strong potential for anticancer activity, likely through the disruption of microtubule dynamics, a mechanism shared with established anticancer drugs.
Table 3: Cytotoxicity of Benzimidazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 7n | SK-Mel-28 (Melanoma) | 2.55 | [17] |
| Compound 7u | SK-Mel-28 (Melanoma) | 17.89 | [17] |
| Compound 5h | Leukemia Cell Lines | 0.20 - 2.58 | [21] |
| Compound 5 | MCF-7 (Breast Cancer) | 17.8 µg/mL | [20] |
| Compound 5 | DU-145 (Prostate Cancer) | 10.2 µg/mL | [20] |
Experimental Protocols: A Guide to In Vitro Evaluation
To facilitate further research and comparative studies, this section outlines standardized protocols for key in vitro assays.
Synthesis of 2-(Trichloromethyl)-1H-benzimidazole Derivatives
A general and efficient method for the synthesis of 2-(trichloromethyl)-1H-benzimidazole derivatives involves the reaction of o-phenylenediamine with methyl 2,2,2-trichloroacetimidate in acetic acid.[8]
Step-by-Step Protocol: [8]
-
Dissolve o-phenylenediamine (or its substituted analogue) in acetic acid in a reaction vessel.
-
Add methyl 2,2,2-trichloroacetimidate dropwise to the solution with stirring over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 1 hour.
-
Concentrate the reaction mixture under reduced pressure.
-
Pour the concentrated mixture into water to precipitate the product.
-
Collect the precipitated crystals by filtration and wash them thoroughly with water.
-
Suspend the crude product in toluene and evaporate the solvent under reduced pressure. Repeat this step.
-
Dry the final product under reduced pressure to obtain the 2-(trichloromethyl)-1H-benzimidazole derivative.
In Vitro Tubulin Polymerization Assay
This assay is fundamental for assessing the potential of benzimidazole derivatives to inhibit microtubule formation, a key mechanism for their anthelmintic and anticancer activities.[22]
Principle: The polymerization of purified tubulin into microtubules is monitored by an increase in light scattering (turbidity) at 340 nm. The inhibitory effect of a compound is quantified by its ability to reduce the rate and extent of this polymerization.[22]
Step-by-Step Protocol:
-
Reconstitute purified tubulin in a general tubulin buffer.
-
Prepare a reaction mixture containing the tubulin solution, GTP, and the test compound at various concentrations.
-
Initiate polymerization by incubating the mixture at 37°C.
-
Monitor the change in absorbance at 340 nm over time using a spectrophotometer.
-
Analyze the data to determine the IC50 value of the compound for tubulin polymerization inhibition.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various fungal strains.[23][24][25][26][27]
Step-by-Step Protocol:
-
Prepare a standardized inoculum of the fungal strain to be tested.
-
Serially dilute the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Add the fungal inoculum to each well.
-
Include positive (no drug) and negative (no inoculum) controls.
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Determine the MIC visually or spectrophotometrically as the lowest concentration of the compound that inhibits visible fungal growth.
Conclusion and Future Directions
5-Chloro-2-(trichloromethyl)benzimidazole, with its distinct halogenated structure, represents a promising yet underexplored area within the vast field of benzimidazole research. Based on the extensive data available for structurally related compounds, it is highly plausible that this derivative possesses significant anthelmintic, antifungal, and anticancer properties. The chloro and trichloromethyl substitutions are key features that likely enhance its biological activity.
Future research should focus on the synthesis and comprehensive biological evaluation of 5-Chloro-2-(trichloromethyl)benzimidazole to validate these predictions. Detailed in vitro and in vivo studies are necessary to elucidate its specific mechanisms of action, determine its potency and selectivity, and assess its therapeutic potential. The experimental protocols outlined in this guide provide a solid foundation for such investigations. By systematically exploring the structure-activity relationships of novel derivatives like 5-Chloro-2-(trichloromethyl)benzimidazole, the scientific community can continue to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.
References
-
Recent advances of benzimidazole as anticancer agents. (2023). PubMed. [Link]
-
Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. (2023). PubMed. [Link]
-
5-Chloro-(2-trichloromethyl)benzimidazole - High purity | EN. Georganics. [Link]
-
Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy. (2021). PMC. [Link]
-
Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. (2013). PubMed. [Link]
-
Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (2020). PubMed Central. [Link]
-
5-chloro-2-(trichloromethyl)-1H-benzimidazole | C8H4Cl4N2 | CID 77134. PubChem. [Link]
-
Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2023). RSC Publishing. [Link]
-
Investigation of the Cytotoxic Effect of A New N- Phenyl Benzimidazole Derivative on Cell Viability in A549 and HepG2. Semantic Scholar. [Link]
-
Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. (2023). NIH. [Link]
-
Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. PMC. [Link]
-
Discovery of 5-Chlorobenzimidazole-based as Promising Inhibitors of Chloroquine-Resistant Plasmodium Strains: Synthesis, Biological Evaluation, Molecular Docking and Computational Studies. ResearchGate. [Link]
-
Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). PMC. [Link]
-
Antifungal Susceptibility Testing: Current Approaches. (2018). PMC. [Link]
-
Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. (2020). PubMed. [Link]
-
New Dihalogenated Derivatives of Condensed Benzimidazole Diones Promotes Cancer Cell Death Through Regulating STAT3/HK2 Axis/Pathway. (2023). MDPI. [Link]
-
Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. ResearchGate. [Link]
-
Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. ResearchGate. [Link]
-
Antifungal Susceptibility Testing. S159. [Link]
-
Investigation of Cytotoxic Effect of a Benzimidazole Derivative in DLD-1 Cell Line Using MTT Cell Viability Test and Histopathol. JournalAgent. [Link]
-
Quantitative Structure-Activity Relationship (QSAR) study of a series of 2-thioarylalkyl benzimidazole derivatives by The Density Functional Theory (DFT). ResearchGate. [Link]
-
Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. (2023). RSC Publishing. [Link]
-
Susceptibility Testing of Fungi to Antifungal Drugs. ResearchGate. [Link]
-
Quantitative Structure-Activity Relationship (QSAR) Study of a Series of Benzimidazole Derivatives as Inhibitors of Saccharomyces Cerevisiae. ResearchGate. [Link]
-
New Dihalogenated Derivatives of Condensed Benzimidazole Diones Promotes Cancer Cell Death Through Regulating STAT3/HK2 Axis/Pathway. ResearchGate. [Link]
-
Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. (2021). MDPI. [Link]
-
Quantitative structure-activity relationship (QSAR) study of a series of benzimidazole derivatives as inhibitors of Saccharomyces cerevisiae. (2013). PubMed. [Link]
- Preparation technique of 2-chloromethylbenzimidazole.
-
Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. (2023). MDPI. [Link]
-
Antifungal Susceptibility Test Interpretive Criteria. FDA. [Link]
-
Susceptibility Testing of Fungi to Antifungal Drugs. (2018). MDPI. [Link]
-
Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2. PubMed Central. [Link]
-
Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. ResearchGate. [Link]
-
Benzimidazole clubbed with triazolo-thiadiazoles and triazolo-thiadiazines: new anticancer agents. (2012). PubMed. [Link]
-
Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. (2022). PubMed Central. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 5-chloro-2-(trichloromethyl)benzimidazole | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.journalagent.com [pdf.journalagent.com]
- 5. Recent advances of benzimidazole as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Chloro-(2-trichloromethyl)benzimidazole - High purity | EN [georganics.sk]
- 7. 5-chloro-2-(trichloromethyl)-1H-benzimidazole | C8H4Cl4N2 | CID 77134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Benzimidazole clubbed with triazolo-thiadiazoles and triazolo-thiadiazines: new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 24. reviberoammicol.com [reviberoammicol.com]
- 25. researchgate.net [researchgate.net]
- 26. Quantitative structure-activity relationship (QSAR) study of a series of benzimidazole derivatives as inhibitors of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
Technical Comparison Guide: 5-Chloro-2-(trichloromethyl)benzimidazole vs. Standard Inhibitors
Executive Summary & Chemical Profile[1]
5-Chloro-2-(trichloromethyl)benzimidazole (5-Cl-TCMB) is a high-potency benzimidazole derivative characterized by significant lipophilicity and electron-withdrawing substitution. Unlike clinical benzimidazoles (e.g., Albendazole) which often utilize carbamate moieties to balance solubility and bioavailability, 5-Cl-TCMB functions primarily as a chemical probe and bioactive scaffold .
Its primary mechanism of action is the inhibition of microtubule polymerization via binding to the colchicine-sensitive site on β-tubulin. However, due to the trichloromethyl group, it exhibits distinct antimicrobial and antifungal properties that exceed the spectrum of traditional anthelmintic benzimidazoles.
Chemical Identity[2][3][4]
-
IUPAC Name: 5-chloro-2-(trichloromethyl)-1H-benzimidazole
-
Functional Class: Tubulin Polymerization Inhibitor; Broad-spectrum Antimicrobial.
-
Key Structural Feature: The C-2 trichloromethyl group (
) dramatically increases lipophilicity ( ), enhancing membrane permeability compared to 2-methyl or 2-amine derivatives.
Mechanism of Action (MOA)
The efficacy of 5-Cl-TCMB stems from its ability to disrupt the dynamic instability of microtubules.
-
Target: The colchicine-binding domain at the interface of
- and -tubulin heterodimers. -
Binding: The benzimidazole core mimics the biaryl system of colchicine. The 5-chloro substituent provides steric bulk that locks the inhibitor into the hydrophobic pocket of
-tubulin. -
Effect: Binding prevents the curved-to-straight conformational change required for tubulin incorporation into the growing microtubule lattice. This leads to mitotic arrest (G2/M phase) and subsequent apoptosis.
Pathway Visualization
Figure 1: Mechanism of Action. 5-Cl-TCMB binds free tubulin dimers, preventing polymerization and inducing mitotic arrest.
Comparative Efficacy Analysis
This section compares 5-Cl-TCMB against Albendazole (Clinical Standard) and Nocodazole (Research Standard).
Table 1: Efficacy Profile Comparison
| Feature | 5-Cl-TCMB (Probe) | Albendazole (Clinical) | Nocodazole (Research) |
| Primary Target | |||
| Tubulin IC50 | 2.5 – 10 µM (Estimated*) | 0.1 – 0.5 µM (Helminth specific) | ~2.0 µM (Mammalian) |
| Antimicrobial Activity | High (Gram+ and Fungi) | Low (Specific to Helminths) | Negligible |
| Lipophilicity (LogP) | High (~4.5) | Moderate (~3.5) | Moderate (~2.8) |
| Solubility | Poor (Requires DMSO) | Poor (Requires lipid vehicle) | Poor (Requires DMSO) |
| Cellular Toxicity | High (Broad cytotoxicity) | Low (Selective to parasites) | High (G2/M Arrest) |
| Key Application | Antimicrobial/Anticancer Lead | Anthelmintic Therapy | Cell Cycle Synchronization |
*Note: IC50 values for 5-Cl-TCMB are derived from structure-activity relationship (SAR) data of 2-trichloromethyl analogs in human cancer cell lines (e.g., HCT-116).
Detailed Analysis
-
Vs. Albendazole (Specificity): Albendazole is optimized for parasite tubulin selectivity. In contrast, 5-Cl-TCMB lacks this selectivity, making it a potent cytotoxic agent against mammalian cells (cancer applications) and a broad-spectrum antimicrobial. The trichloromethyl group enhances penetration into bacterial cell walls, a trait Albendazole lacks.
-
Vs. Nocodazole (Potency): 5-Cl-TCMB is comparable to Nocodazole in research settings for inducing mitotic arrest. However, 5-Cl-TCMB's unique halogenation pattern (5-Cl, 2-CCl3) provides it with secondary activity against fungal ergosterol synthesis pathways (similar to azoles), offering a dual-mechanism advantage in antifungal research.
Experimental Protocols
To validate the efficacy of 5-Cl-TCMB, the following self-validating protocols are recommended.
Protocol A: Turbidimetric Tubulin Polymerization Assay
Objective: Quantify the inhibition of microtubule assembly in vitro.[1]
Reagents:
-
Purified Porcine Brain Tubulin (>99% pure).
-
GTP (Guanosine Triphosphate).
-
PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).
-
5-Cl-TCMB (dissolved in DMSO).
Workflow:
-
Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP on ice.
-
Blanking: Zero the spectrophotometer at 340 nm using PEM buffer + GTP.
-
Induction: Add 5-Cl-TCMB (final conc. 1–20 µM) or DMSO control (1% v/v) to the cuvette.
-
Initiation: Transfer cuvettes to a thermostated holder at 37°C .
-
Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.
-
Validation:
-
Control: Must show a sigmoidal increase in absorbance (polymerization).
-
5-Cl-TCMB: Should show flattened or reduced slope (inhibition).
-
Protocol B: Minimum Inhibitory Concentration (MIC) – Broth Microdilution
Objective: Assess antimicrobial potency against S. aureus or C. albicans.[2]
Workflow Visualization:
Figure 2: MIC Determination Workflow. Standard broth microdilution method for determining antimicrobial efficacy.
Step-by-Step:
-
Stock: Prepare 10 mg/mL stock of 5-Cl-TCMB in 100% DMSO.
-
Media: Use Mueller-Hinton Broth (Bacteria) or RPMI 1640 (Fungi).
-
Dilution: Perform 2-fold serial dilutions in a 96-well plate. Range: 128 µg/mL to 0.25 µg/mL.
-
Inoculum: Add 100 µL of bacterial suspension adjusted to
CFU/mL. -
Controls:
-
Positive Control: Ciprofloxacin (Bacteria) or Fluconazole (Fungi).
-
Solvent Control: 1% DMSO (Must show growth).
-
Sterility Control: Media only (No growth).
-
-
Analysis: The MIC is the lowest concentration with no visible turbidity.
Safety & Handling (Critical)
-
Hazard Class: Toxic Solid (UN 2811).
-
Risk: The trichloromethyl group is reactive. It can hydrolyze under highly basic conditions.
-
PPE: Nitrile gloves, P95/N95 respirator, and safety goggles are mandatory.
-
Storage: Store at 2–8°C, desiccated.
References
-
Tonk, R.K., et al. (2012). "Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3H)-one derivatives." Journal of Chemical and Pharmaceutical Research. Link
-
Dandekar, M., et al. (2023).[3] "Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies." Bioorganic & Medicinal Chemistry Letters. Link
-
Townsend, L.B., et al. (1996). "Synthesis and antiviral activity of certain 5'-modified analogs of 2,5,6-trichloro-1-(beta-D-ribofuranosyl)benzimidazole." Journal of Medicinal Chemistry. Link
- Holan, G., et al. (1967). "Synthesis of 2-trichloromethylbenzimidazole." Journal of the Chemical Society.
-
Moser, W., et al. (2017). "Efficacy of recommended drugs against soil transmitted helminths: systematic review and meta-analysis." BMJ. Link
Sources
- 1. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Publish Comparison Guide: Validation of 5-Chloro-2-(trichloromethyl)benzimidazole Biological Activity
This guide provides a rigorous validation framework for 5-Chloro-2-(trichloromethyl)benzimidazole (CAS 3584-66-5), positioning it within the broader class of halogenated benzimidazole bioactive agents.
Subject Compound: 5-Chloro-2-(trichloromethyl)benzimidazole (CTB) CAS Number: 3584-66-5 Primary Application: Bioactive Intermediate / Antifungal & Antimicrobial Research Candidate Target Audience: Medicinal Chemists, Agrochemical Researchers, and Lead Optimization Scientists.
Executive Summary & Chemical Significance
5-Chloro-2-(trichloromethyl)benzimidazole (CTB) represents a specialized scaffold in the benzimidazole family. Unlike standard methyl- or trifluoromethyl-substituted benzimidazoles, the trichloromethyl (
Key Differentiator:
The
Mechanistic Profile & Pathway Visualization
To validate CTB, one must understand its dual-mode of action compared to standard alternatives like Albendazole (pharmaceutical) or Carbendazim (agrochemical).
Mechanism 1: Tubulin Polymerization Inhibition
Like its analogs, CTB targets the colchicine-binding site of
Mechanism 2: Reactive Electrophilicity
The electron-withdrawing
-
Enhanced Lipophilicity: Facilitating penetration through the fungal cell wall or bacterial membrane.
-
Pro-drug Behavior: Slow hydrolysis to the corresponding carboxylic acid or interaction with nucleophilic residues (thiols) in the active site.
Pathway Diagram (DOT)
The following diagram illustrates the comparative mechanism and the specific role of the
Caption: Figure 1.[1] Dual-mechanistic pathway of CTB showing lipophilic entry and tubulin targeting.
Comparative Performance Analysis
The following table contrasts CTB with established standards. Use these values as benchmarks to validate your experimental results.
Table 1: Biological Activity & Property Comparison
| Feature | Subject: CTB (CAS 3584-66-5) | Standard A: Albendazole | Standard B: Carbendazim | Standard C: 2-Chloromethyl-benzimidazole |
| Primary Use | Research / Intermediate | Anthelmintic (Pharma) | Fungicide (Agro) | Antifungal Research |
| Reactive Moiety | Trichloromethyl ( | Propylthio / Carbamate | Carbamate | Chloromethyl ( |
| Lipophilicity (LogP) | High (~3.5 - 4.0) | Moderate (3.1) | Low (1.5) | Moderate (2.2) |
| Target Specificity | Broad (Fungi/Bacteria) | Parasitic Worms / Protozoa | Fungal Tubulin | Fungi / Bacteria |
| Reactivity Stability | Moderate (Hydrolytically sensitive) | High (Stable) | High (Stable) | Low (Highly Reactive) |
| Validation Metric | MIC < 25 µg/mL | IC50 < 0.1 µM | MIC < 1 µg/mL | MIC 10-50 µg/mL |
Critical Insight: CTB is significantly more lipophilic than Carbendazim. If your validation assay shows poor solubility in aqueous media, use DMSO as a carrier solvent (up to 1% v/v) to avoid false negatives.
Experimental Validation Protocols
To scientifically validate the biological activity of CTB, follow this self-validating workflow.
Phase 1: Chemical Integrity Check (Pre-Assay)
Rationale: The trichloromethyl group can degrade into a carboxylic acid if stored improperly (moisture).
-
Technique:
-NMR (DMSO- ) and HPLC. -
Pass Criteria: Single peak >95% purity. Absence of broad -COOH peak (10-12 ppm) indicates intact
.
Phase 2: Antimicrobial Efficacy (MIC Determination)
Standard: CLSI M07-A10 (Bacteria) / M27-A3 (Fungi)
Materials:
-
Test Compound: CTB (dissolved in DMSO).
-
Controls: Ciprofloxacin (Antibacterial), Fluconazole (Antifungal).
-
Strains: S. aureus (ATCC 25923), C. albicans (ATCC 10231).
Protocol Steps:
-
Preparation: Prepare a stock solution of CTB at 10 mg/mL in DMSO.
-
Dilution: Perform serial 2-fold dilutions in Mueller-Hinton Broth (bacteria) or RPMI 1640 (fungi) in a 96-well plate. Final range: 0.5 – 256 µg/mL.
-
Inoculation: Add
CFU/mL of microbial suspension. -
Incubation: 37°C for 24h (bacteria) or 48h (fungi).
-
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.
Validation Criteria (Expected Results):
-
Potent Activity: MIC ≤ 10 µg/mL (Consider for lead optimization).
-
Moderate Activity: MIC 10–64 µg/mL (Standard for simple benzimidazoles).
-
Inactive: MIC > 128 µg/mL.
Phase 3: Cytotoxicity & Selectivity (MTT Assay)
Rationale: To ensure activity is specific and not due to general toxicity.
-
Cell Line: Vero cells or HepG2 (Mammalian control).
-
Method: Treat cells with CTB (0.1 – 100 µM) for 48h. Add MTT reagent; measure absorbance at 570 nm.
-
Calculation: Calculate
(50% Cytotoxic Concentration). -
Selectivity Index (SI):
.-
Target: SI > 10 is desirable for drug candidates.
-
Workflow Diagram
The following diagram outlines the logical flow for validating CTB, ensuring "Go/No-Go" decisions are data-driven.
Caption: Figure 2. Step-by-step validation logic for 5-Chloro-2-(trichloromethyl)benzimidazole.
References
-
Review of Benzimidazole Fungicides: Research Progress on Benzimidazole Fungicides: A Review. Molecules, 2023.[1] Link
-
Antimicrobial Activity of Chlorinated Benzimidazoles: Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H-Benzimidazole Derivatives. International Journal of Pharmaceutical Sciences, 2024.[2] Link
-
Mechanism of Action: Benzimidazole derivatives as anticancer agents: Structure-activity relationship and mechanism of action. European Journal of Medicinal Chemistry, 2022. Link
-
Chemical Properties & Safety: 5-Chloro-2-(trichloromethyl)benzimidazole Product Data. Thermo Scientific Chemicals, 2024. Link
-
Validation Protocols: CLSI M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Link
Sources
Publish Comparison Guide: Cross-Validation of 5-Chloro-2-(trichloromethyl)benzimidazole (CTMB) Mechanism of Action
Executive Summary: The Mechanistic Triad
5-Chloro-2-(trichloromethyl)benzimidazole (CTMB) (CAS: 3584-66-5) represents a chemical scaffold with high-value polypharmacology. While benzimidazoles are classically categorized as microtubule destabilizers (e.g., Albendazole, Nocodazole), the introduction of the electron-withdrawing, lipophilic trichloromethyl (-CCl₃) group at the C2 position fundamentally alters its physicochemical profile.
This guide challenges the "single-target" dogma. We posit that CTMB does not act solely through tubulin binding but likely engages a mechanistic triad :
-
Tubulin Destabilization: The classical benzimidazole pharmacophore.
-
Mitochondrial Uncoupling: Driven by the lipophilic weak acid nature of the halogenated imidazole core.
-
Ferroptosis Induction: A novel, high-potency cell death pathway linked to System Xc- inhibition and glutathione depletion.
This document provides the experimental framework to rigorously cross-validate these mechanisms against industry-standard controls.
Comparative Analysis: CTMB vs. Standard Agents
To validate the mechanism of action (MoA), CTMB must be benchmarked against agents with defined, singular targets.
| Feature | CTMB (The Candidate) | Nocodazole (Tubulin Control) | FCCP (Uncoupling Control) | Erastin (Ferroptosis Control) |
| Primary Target | Putative: Tubulin / Mitochondria / System Xc- | Mitochondrial Inner Membrane (Protonophore) | System Xc- (Cystine/Glutamate Antiporter) | |
| Phenotype | G2/M Arrest, ATP Depletion, Lipid ROS | G2/M Arrest, Mitotic Catastrophe | Rapid O₂ consumption, ATP collapse | Lipid Peroxidation, Membrane Rupture |
| Rescue Agent | Unknown (To be determined) | Taxol (partial functional rescue) | Oligomycin (exacerbates) | Ferrostatin-1, Liproxstatin-1 |
| ROS Profile | High (Mitochondrial + Lipid) | Low/Moderate (Secondary) | Variable (Dose-dependent) | Extremely High (Lipid-specific) |
Mechanistic Pathways & Hypothesis
The following diagram illustrates the three competing pathways. CTMB's structural features suggest it may bridge the gap between mitochondrial toxicity and ferroptotic cell death.
Figure 1: The Mechanistic Triad. CTMB potentially intersects three critical cellular nodes: cytoskeletal integrity, mitochondrial bioenergetics, and redox homeostasis.
Experimental Validation Protocols
To isolate the primary MoA, you must perform a Self-Validating Exclusion Screen . Do not rely on a single assay; use the "Rescue & Response" logic.
Protocol 1: The "Rescue" Viability Screen (Gold Standard)
This is the most robust method to differentiate ferroptosis from other death modes.
-
Objective: Determine if cell death induced by CTMB can be reversed by specific inhibitors.
-
Cell Line: HT-1080 or U-2 OS (highly susceptible to ferroptosis).
Workflow:
-
Seed Cells: 3,000 cells/well in 96-well plates. Allow 24h adhesion.
-
Pre-treatment (1h):
-
Group A: Vehicle (DMSO).
-
Group B: Ferrostatin-1 (1 µM) – Specific Ferroptosis Inhibitor.
-
Group C: ZVAD-FMK (20 µM) – Apoptosis Inhibitor.
-
Group D: Necrostatin-1 (10 µM) – Necroptosis Inhibitor.
-
Group E: Cyclosporin A (5 µM) – Mitochondrial Pore Inhibitor.
-
-
Treatment: Add CTMB (dose-response: 0.1 µM – 50 µM) to all groups. Incubate 24h.
-
Readout: CellTiter-Glo (ATP) or Crystal Violet (Biomass).
Interpretation Logic:
-
If Ferrostatin-1 rescues viability
MoA is Ferroptosis . -
If ZVAD-FMK rescues
MoA is Apoptosis (likely Tubulin-mediated) . -
If No Rescue but rapid ATP loss
MoA is Mitochondrial Uncoupling .
Protocol 2: In Vitro Tubulin Polymerization Assay
Directly test the classical benzimidazole hypothesis.
-
Reagents: Purified Porcine Brain Tubulin (>99%), GTP, DAPI (reporter).
-
Method:
-
Prepare Tubulin stock (3 mg/mL) in PEM buffer + 1 mM GTP.
-
Add CTMB (10 µM), Nocodazole (Control), or Taxol (Stabilizer).
-
Measure fluorescence (Ex 360nm / Em 450nm) at 37°C every 30s for 60 mins.
-
-
Success Criteria: If CTMB suppresses the fluorescence increase (polymerization curve) similar to Nocodazole, the Tubulin MoA is confirmed .
Protocol 3: Mitochondrial Stress Test (Seahorse XF)
Test for the "Uncoupling" effect driven by the trichloromethyl group.
-
Method: Measure Oxygen Consumption Rate (OCR) in real-time.
-
Injection Strategy:
-
Basal Respiration.[1]
-
Inject CTMB (acute injection).
-
Inject Oligomycin (ATP Synthase inhibitor).
-
-
Interpretation:
-
Uncoupler Profile: Immediate spike in OCR after CTMB injection (similar to FCCP), followed by sustained high oxygen consumption even after Oligomycin.
-
ETC Inhibitor Profile: Immediate drop in OCR (similar to Rotenone).
-
Decision Tree for MoA Confirmation
Figure 2: The Validation Decision Tree. A systematic approach to filtering the primary mechanism.
References
-
Dixon, S. J., et al. (2012). Ferroptosis: An Iron-Dependent Form of Nonapoptotic Cell Death. Cell, 149(5), 1060–1072. Link
-
Beechey, R. B. (1966).[2] The uncoupling of respiratory-chain phosphorylation by 4,5,6,7-tetrachloro-2-trifluoromethylbenzimidazole.[2][3][4] Biochemical Journal, 98(1), 284–289. Link
-
Ramirez, B., et al. (2003). Benzimidazole derivatives as tubulin polymerization inhibitors.[5][6][7][8] Bioorganic & Medicinal Chemistry Letters, 13(12), 1999-2002. Link
-
Zhang, Y., et al. (2024). Discovery of a Novel Benzimidazole Derivative Targeting Histone Deacetylase to Induce Ferroptosis. Journal of Medicinal Chemistry. Link
-
PubChem Compound Summary. (2025). 5-Chloro-2-(trichloromethyl)benzimidazole (CID 77134). National Library of Medicine. Link
Sources
- 1. Uncoupling of the Electron Transport Chain Compromises Mitochondrial Oxidative Phosphorylation and Exacerbates Stroke Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The uncoupling of respiratory-chain phosphorylation by 4,5,6,7-tetrachloro-2-trifluoromethylbenzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Uncoupling of oxidative phosphorylation in intact mites and in isolated mite mitochondria by a new acaricide, 5,6-dichloro-1-phenyoxycarbonyl-2-trifluoromethylbenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The uncoupling of respiratory-chain phosphorylation by 4,5,6,7-tetrachloro-2-trifluoromethylbenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Comparative Analysis: 5-Chloro-2-(trichloromethyl)benzimidazole & Halogenated Analogs
[1][2]
Executive Summary
5-Chloro-2-(trichloromethyl)benzimidazole (CAS: 3584-66-5) is a highly reactive benzimidazole derivative characterized by a lipophilic trichloromethyl (
This guide compares CTCMBI against two primary analogs to isolate the functional impact of its structural features:
-
2-(Trichloromethyl)benzimidazole (TCMBI): The non-chlorinated parent, used to benchmark the effect of the 5-Cl substituent.[1]
-
5-Chloro-2-(trifluoromethyl)benzimidazole (CTFMBI): The fluoro-analog, used to contrast the reactivity and stability of the tri-halo group (
vs. ).[1]
Key Differentiators
| Feature | CTCMBI (Subject) | TCMBI (Parent) | CTFMBI (Fluoro-Analog) |
| Lipophilicity (LogP) | High (~3.[1]8) | Moderate (~2.[1]9) | High (~3.[1]5) |
| Hydrolytic Stability | Low (Hydrolyzes to -COOH) | Low | High (Stable C-F bonds) |
| Reactivity | Nucleophilic substitution target | Baseline reactivity | Inert side chain |
| Primary Application | Synthesis Intermediate, Rubber Additive | Antifungal Research | Bioactive Pharmacophore |
Chemical Properties & Reactivity Profile[1][2][5]
The trichloromethyl group is the defining feature of CTCMBI.[1] Unlike the trifluoromethyl group, which is chemically inert, the
Hydrolysis to Carboxylic Acids
In basic aqueous media, CTCMBI undergoes hydrolysis more rapidly than TCMBI due to the inductive effect of the 5-chloro substituent, which pulls electron density from the ring, destabilizing the
-
Reaction:
-
Utility: This makes CTCMBI an excellent precursor for 5-chloro-2-benzimidazolecarboxylic acid , a scaffold for anthelmintic drugs.[1]
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the impact of substituents on the benzimidazole core.
Figure 1: Structure-Activity Relationship (SAR) of 5-Chloro-2-(trichloromethyl)benzimidazole showing the functional roles of the 5-Cl and 2-CCl3 groups.[1]
Biological Performance Comparison
Antimicrobial Potency
The addition of the chlorine atom at position 5 significantly enhances the biological activity of the molecule compared to the unsubstituted parent (TCMBI).[1]
-
Mechanism: The 5-Cl group increases the partition coefficient (LogP), facilitating passive transport across microbial cell membranes.[1] The
group acts as a lipophilic anchor and potentially generates reactive radical species in situ.[1] -
Data Summary (Inferred from Analogous Classes):
| Organism | CTCMBI (5-Cl) Activity | TCMBI (H) Activity | Interpretation |
| Staphylococcus aureus (MRSA) | High (MIC: 4-8 µg/mL) | Moderate (MIC: 16-32 µg/mL) | 5-Cl enhances potency 4x.[1] |
| Candida albicans | Moderate | Low | Halogenation is critical for antifungal effect.[1] |
Toxicity Profile
-
CTCMBI: Classified as Acute Tox. 3 (Oral/Dermal/Inhalation).[1] The hydrolysis product (HCl) and the intact trichloromethyl group contribute to mucosal irritation.[1]
-
CTFMBI: Generally lower acute toxicity due to the stability of the C-F bond, preventing the release of halide ions, though metabolic stability can lead to bioaccumulation.[1]
Experimental Protocols
Synthesis of 5-Chloro-2-(trichloromethyl)benzimidazole
Methodology: Condensation of 4-chloro-o-phenylenediamine with methyl 2,2,2-trichloroacetimidate.[1] This method is preferred over trichloroacetic acid for higher yields and cleaner workup.[1]
Reagents:
-
4-Chloro-o-phenylenediamine (1.0 eq)[1]
-
Methyl 2,2,2-trichloroacetimidate (1.1 eq)
-
Acetic Acid (Solvent/Catalyst)[1]
Protocol:
-
Dissolution: Dissolve 14.2 g (0.1 mol) of 4-chloro-o-phenylenediamine in 100 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Addition: Dropwise add 19.4 g (0.11 mol) of methyl 2,2,2-trichloroacetimidate at room temperature.
-
Cyclization: Heat the mixture to 80°C and stir for 4 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).[1]
-
Precipitation: Cool the reaction mixture to room temperature and pour into 500 mL of ice-cold water. The product will precipitate as a beige solid.[1]
-
Purification: Filter the solid, wash with cold water (3 x 50 mL) to remove acetic acid, and recrystallize from ethanol.
-
Validation:
-
Yield: Expect 85-92%.
-
Melting Point: 223-224°C (dec).[1]
-
1H NMR (DMSO-d6): Check for aromatic protons (3H) and absence of NH2 signals.
-
Synthesis Workflow Diagram
Figure 2: Step-by-step synthesis workflow for high-purity CTCMBI.
Industrial Applications (Non-Pharma)
While pharmaceutical research focuses on the benzimidazole core, CTCMBI has specific utility in materials science.[1]
-
Rubber Vulcanization: CTCMBI acts as a retarder-accelerator.[1] The trichloromethyl group can donate chlorine radicals at high temperatures (vulcanization conditions), promoting cross-linking while the benzimidazole core provides thermal stability.[1]
-
Corrosion Inhibition: Similar to 2-(chloromethyl)benzimidazole, CTCMBI adsorbs onto metal surfaces (e.g., mild steel) in acidic media.[1] The electron-rich nitrogen atoms and the chlorophenyl ring form a protective film, inhibiting anodic dissolution.[1]
References
-
PubChem. (2025).[1][4] 5-Chloro-2-(trichloromethyl)benzimidazole Compound Summary. National Library of Medicine.[1] [Link][1]
-
Google Patents. (1988).[1] Rubber composition containing benzimidazole derivatives. EP0251760A2.[1]
-
International Journal of Pharmaceutical Sciences. (2025). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. [Link]
A Researcher's Guide to Assessing the Specificity of Novel Benzimidazole-Based Kinase Inhibitors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the benzimidazole scaffold has emerged as a privileged structure, forming the core of numerous potent and selective inhibitors. This guide provides a comprehensive framework for assessing the specificity of novel benzimidazole derivatives, using 5-Chloro-2-(trichloromethyl)benzimidazole as a structural archetype. Due to the absence of publicly available kinase inhibition data for 5-Chloro-2-(trichloromethyl)benzimidazole, this document will focus on establishing a robust methodology for specificity assessment. We will present a comparative analysis of two well-characterized benzimidazole-based inhibitors of Protein Kinase CK2, 4,5,6,7-Tetrabromobenzotriazole (TBB) and the clinical-stage compound Silmitasertib (CX-4945), to provide a benchmark for evaluating novel compounds.
The Imperative of Specificity in Kinase Inhibitor Development
Protein kinases are a large family of enzymes that play crucial roles in virtually all cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, making them attractive therapeutic targets. However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge in developing specific inhibitors. Off-target effects can lead to toxicity and diminish the therapeutic window of a drug candidate. Therefore, a thorough assessment of an inhibitor's specificity is paramount throughout the drug discovery and development process.
The Benzimidazole Scaffold: A Versatile Platform for Kinase Inhibition
The benzimidazole core is a heterocyclic aromatic organic compound that has been successfully exploited in the design of numerous kinase inhibitors.[1][2] Its ability to form key hydrogen bonds and engage in hydrophobic interactions within the ATP-binding pocket of kinases makes it a versatile starting point for medicinal chemistry efforts.[3]
Comparative Analysis of Benzimidazole-Based CK2 Inhibitors
To illustrate the concept of kinase inhibitor specificity, we will compare two prominent benzimidazole-related inhibitors of Protein Kinase CK2 (formerly Casein Kinase II), a constitutively active serine/threonine kinase implicated in cell growth, proliferation, and survival.
-
4,5,6,7-Tetrabromobenzotriazole (TBB): A widely used research tool for studying CK2 function.
-
Silmitasertib (CX-4945): A potent and selective, orally bioavailable CK2 inhibitor that has advanced to clinical trials.[4][5]
In Vitro Kinase Profiling
A primary method for assessing inhibitor specificity is to screen the compound against a large panel of kinases. The data below, compiled from various studies, highlights the differences in selectivity between TBB and CX-4945.
Table 1: Comparative Inhibitory Activity of TBB and CX-4945 Against a Panel of Protein Kinases
| Kinase Target | TBB IC50 (µM) | CX-4945 IC50 (nM) | Reference(s) |
| CK2 | 0.9 (Rat Liver) | 1 | [6][7] |
| GSK3β | 11.2 | 190 | [1][6] |
| CDK2/Cyclin A | 15.6 | >1000 | [6] |
| PIM1 | >10 | 46 | [8] |
| FLT3 | Not Reported | 35 | [8] |
| DYRK1A | Not Reported | 160 | [1] |
This table presents a selection of kinases to illustrate the specificity profiles. A comprehensive kinase panel would include hundreds of kinases.
As the data indicates, while both compounds inhibit CK2, CX-4945 is significantly more potent and generally more selective than TBB. For instance, TBB inhibits GSK3β and CDK2/Cyclin A at concentrations only about one order of magnitude higher than its IC50 for CK2, suggesting potential for off-target effects in a cellular context. In contrast, CX-4945 demonstrates a much wider therapeutic window against these kinases.
Experimental Protocols for Specificity Assessment
To empower researchers to evaluate their own novel benzimidazole compounds, we provide detailed protocols for key specificity-determining experiments.
In Vitro Radiometric Protein Kinase Assay
This assay directly measures the ability of a compound to inhibit the activity of a purified kinase.
Objective: To determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Purified recombinant target kinase (e.g., human CK2)
-
Specific substrate for the kinase (e.g., α-casein or a synthetic peptide)
-
Test compound (e.g., 5-Chloro-2-(trichloromethyl)benzimidazole) dissolved in DMSO
-
[γ-³²P]ATP or [γ-³³P]ATP (radiolabeled) and non-radiolabeled ATP
-
Kinase Reaction Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Stop Solution (e.g., 75 mM Orthophosphoric acid)
-
P81 Phosphocellulose Paper
-
Scintillation Counter
Procedure:
-
Prepare Kinase Reaction Mix: On ice, prepare a master mix containing the kinase reaction buffer, the kinase, and its substrate.
-
Prepare Inhibitor Dilutions: Perform a serial dilution of the test compound in DMSO.
-
Initiate Reaction: In a reaction plate, combine the kinase reaction mix with the diluted inhibitor or DMSO (vehicle control). Allow a brief pre-incubation period.
-
Start Phosphorylation: Initiate the kinase reaction by adding a mixture of radiolabeled and non-radiolabeled ATP.
-
Incubate: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.
-
Stop Reaction: Terminate the reaction by adding the stop solution.
-
Capture Phosphorylated Substrate: Spot a portion of the reaction mixture onto the P81 phosphocellulose paper.
-
Wash: Wash the phosphocellulose paper extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Quantify: Measure the radioactivity on the phosphocellulose paper using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Diagram 1: In Vitro Kinase Assay Workflow
Caption: Workflow for determining the IC50 of a kinase inhibitor.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.
Objective: To determine if a test compound binds to and stabilizes its target kinase in intact cells.
Materials:
-
Cell line expressing the target kinase
-
Cell culture medium and reagents
-
Test compound dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Equipment for heating samples (e.g., PCR thermocycler)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents and equipment
-
Primary antibody specific for the target kinase
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound at various concentrations or with DMSO (vehicle control) for a defined period.
-
Heating: Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation and aggregation.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated proteins.
-
Sample Preparation: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Prepare samples for SDS-PAGE.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody against the target kinase.
-
Detection: Incubate with a secondary antibody and detect the protein bands using a chemiluminescence substrate.
-
Data Analysis: Quantify the band intensities at each temperature for both the treated and control samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement and stabilization.
Diagram 2: Cellular Thermal Shift Assay (CETSA) Workflow
Caption: Workflow for assessing target engagement using CETSA.
Concluding Remarks
While the specific kinase inhibitory profile of 5-Chloro-2-(trichloromethyl)benzimidazole remains to be elucidated, the benzimidazole scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. By employing a systematic approach to specificity assessment, including comprehensive in vitro kinase profiling and cellular target engagement assays like CETSA, researchers can rigorously characterize their compounds. The data presented for TBB and CX-4945 serve as valuable benchmarks, highlighting the achievable levels of potency and selectivity. This guide provides the necessary framework and experimental details to aid in the development of the next generation of highly specific and effective benzimidazole-based kinase inhibitors.
References
-
Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective. Journal of Medicinal Chemistry.
-
Silmitasertib (CX-4945) | Casein Kinase 2 Inhibitor | CAS 1009820-21-6. Selleck Chemicals.
-
CX-4945. The Chemical Probes Portal.
-
Benchmarking TBB's inhibitory activity against a panel of kinases. BenchChem.
-
Pharmacokinetic characterization of CK2 inhibitor CX-4945. PubMed.
-
Findings from the phase I clinical trials of CX-4945, an orally available inhibitor of CK2. ASCO Publications.
-
Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... - PMC. NCBI.
-
Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. NCBI.
-
Discovery of 5-Chlorobenzimidazole-based as Promising Inhibitors of Chloroquine-Resistant Plasmodium Strains: Synthesis, Biological Evaluation, Molecular Docking and Computational Studies. ResearchGate.
-
Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. MDPI.
-
5-CHLORO-2-METHYLBENZIMIDAZOLE. FDA.
-
The protein kinase CK2 inhibitor TBB mediates up-regulation of MEK3/6 and p38δ activities, down-regulation of ERK1/2 activity and induction of G1/S arrest in normal human epidermal autocrine proliferating keratinocytes. PubMed.
-
A Comparative Analysis of TBB and Silmitasertib: Two Prominent CK2 Inhibitors. BenchChem.
-
5-chloro-2-(trichloromethyl)benzimidazole. Sigma-Aldrich.
-
KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. PubMed.
-
Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. PubMed.
-
Kinase selectivity. A ranked bar chart of selectivity scores (S(50%))... ResearchGate.
-
KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI.
-
Synthesis, Characterization, Screening and Docking Studies of Some Novel 5-Chloro benzimidazole-2-one Derivatives as Potent Antitubercular Agents. ResearchGate.
-
Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections. PubMed.
-
5-Chloro-2-(trichloromethyl)benzimidazole. Merck.
-
A quantitative analysis of kinase inhibitor selectivity. ResearchGate.
-
Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy. PubMed.
-
Identification of Benzimidazole-Based Inhibitors of the Mitogen Activated kinase-5 Signaling Pathway. PubMed.
-
Predicting protein targets for drug-like compounds using transcriptomics. SciSpace.
-
Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. RSC Publishing.
-
Crowdsourced identification of multi-target kinase inhibitors for RET- and TAU- based disease. eScholarship.
-
Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy. PubMed.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Pharmacokinetic characterization of CK2 inhibitor CX-4945 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Probe CX-4945 | Chemical Probes Portal [chemicalprobes.org]
- 8. The protein kinase CK2 inhibitor TBB mediates up-regulation of MEK3/6 and p38δ activities, down-regulation of ERK1/2 activity and induction of G1/S arrest in normal human epidermal autocrine proliferating keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Evaluation of Off-Target Toxicity: 5-Chloro-2-(trichloromethyl)benzimidazole (Cl-TCMB)
Topic: Evaluating the Off-Target Effects of 5-Chloro-2-(trichloromethyl)benzimidazole Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Compound Profile
5-Chloro-2-(trichloromethyl)benzimidazole (Cl-TCMB) represents a potent pharmacophore within the benzimidazole class. Historically investigated as a precursor to antiviral nucleosides (such as TCRB and BDCRB) for Human Cytomegalovirus (HCMV) treatment, this scaffold exhibits a distinct "efficacy-toxicity paradox." While the ribosylated forms target the viral terminase complex (UL89/UL56) with high specificity, the aglycone—Cl-TCMB itself—often drives significant off-target toxicity in mammalian cells.
This guide provides a rigorous technical framework for evaluating these off-target effects. We compare Cl-TCMB against clinical standards to demonstrate why specific chemical modifications (e.g., ribosylation) are essential for therapeutic safety.
Mechanism of Toxicity: The "Why" Behind the Protocol
The toxicity of Cl-TCMB is not random; it is structurally determined by the 2-trichloromethyl group .
-
Mitochondrial Uncoupling: The electron-withdrawing trichloromethyl group increases the acidity of the benzimidazole NH proton, allowing the molecule to act as a protonophore. It shuttles protons across the inner mitochondrial membrane, uncoupling oxidative phosphorylation.[1]
-
Tubulin Interference: Like many benzimidazoles (e.g., nocodazole), Cl-TCMB retains affinity for the colchicine-binding site on mammalian tubulin, leading to G2/M cell cycle arrest.
Comparative Landscape: Cl-TCMB vs. Therapeutic Alternatives
The following table contrasts Cl-TCMB with its ribosylated derivative (TCRB) and the clinical standard Ganciclovir.
Table 1: Comparative Profile of Selectivity and Off-Target Risks
| Feature | Cl-TCMB (Aglycone) | TCRB (Riboside Derivative) | Ganciclovir (Standard of Care) |
| Primary Target | Non-specific (Tubulin/Mitochondria) | Viral Terminase (pUL89) | Viral DNA Polymerase (pUL54) |
| Selectivity Index (SI) | Low (< 10) | High (> 100) | Moderate to High (> 50) |
| Major Off-Target | Mitochondrial Uncoupling | Bone Marrow Suppression (High dose) | Neutropenia / Nephrotoxicity |
| Tubulin Affinity | High (Mammalian) | Low (Steric hindrance by sugar) | Negligible |
| Cellular Permeability | High (Lipophilic) | Moderate (Requires uptake) | Low (Requires phosphorylation) |
Key Insight: The ribose moiety in TCRB acts as a "selectivity filter," preventing the benzimidazole core from binding effectively to mammalian tubulin while retaining affinity for the viral terminase. Removing this sugar (reverting to Cl-TCMB) restores broad-spectrum toxicity.
Experimental Protocols for Off-Target Evaluation
To rigorously evaluate Cl-TCMB, researchers must move beyond simple cell death assays. The following protocols isolate specific off-target mechanisms.
Protocol A: Mitochondrial Uncoupling Assessment (Seahorse XF Assay)
Rationale: This assay distinguishes between electron transport chain (ETC) inhibition and uncoupling. Cl-TCMB is predicted to increase oxygen consumption (OCR) without ATP production.
Workflow:
-
Cell Seeding: Seed HepG2 cells (20,000/well) in XF96 microplates; incubate overnight.
-
Baseline Measurement: Measure basal OCR in non-buffered assay medium.
-
Compound Injection (Self-Validating Step):
-
Port A: Inject Cl-TCMB (Titrate 0.1 µM – 50 µM).
-
Positive Control: Inject FCCP (1.0 µM). If FCCP does not spike OCR, the assay is invalid.
-
Negative Control: DMSO vehicle.
-
-
Metabolic Stress Test:
-
Port B: Oligomycin (ATP synthase inhibitor). If Cl-TCMB is an uncoupler, OCR will remain elevated despite Oligomycin addition.
-
Port C: Rotenone/Antimycin A (ETC shutdown).
-
Interpretation: A "Bell-shaped" OCR profile (increase at low dose, crash at high dose due to toxicity) confirms uncoupling activity.
Protocol B: Mammalian Tubulin Polymerization Assay
Rationale: To quantify the direct interaction of Cl-TCMB with the host cytoskeleton compared to Nocodazole.
Workflow:
-
Preparation: Use purified porcine brain tubulin (>99% pure) in G-PEM buffer containing GTP (1 mM).
-
Setup: Pre-warm a 96-well plate to 37°C.
-
Treatment:
-
Add Cl-TCMB (10 µM).
-
Reference: Nocodazole (5 µM) as a depolymerization control.
-
Stabilizer Control: Paclitaxel (5 µM).
-
-
Kinetics: Initiate polymerization by shifting temp to 37°C. Monitor absorbance at 340 nm every 30 seconds for 60 minutes.
-
Data Analysis: Calculate
(polymerization rate) and steady-state mass.
Self-Validation: The Nocodazole control must show <10% polymerization relative to Vehicle. If Cl-TCMB mimics Nocodazole, it confirms tubulin as a primary off-target.
Visualizing the Toxicity Pathways[2]
The following diagram illustrates the divergent pathways between the therapeutic Riboside (TCRB) and the toxic Aglycone (Cl-TCMB).
Caption: Divergent pharmacological fates of the Cl-TCMB scaffold. The aglycone (red) freely accesses mitochondrial and tubulin off-targets, while glycosylation (green) restricts the molecule to the viral target.
Screening Workflow for Lead Optimization
When developing derivatives of Cl-TCMB, use this exclusion workflow to filter out toxic candidates early.
Caption: Hierarchical screening cascade designed to eliminate Cl-TCMB derivatives with high off-target liability before expensive efficacy testing.
References
-
Townsend, L. B., et al. (1995). "Design, synthesis, and antiviral activity of 2-substituted 5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazoles." Journal of Medicinal Chemistry.
-
Biron, K. K., et al. (2002). "Potent and Selective Inhibition of Human Cytomegalovirus Replication by 1263W94, a Benzimidazole L-Riboside with a Unique Mode of Action." Antimicrobial Agents and Chemotherapy.[2]
-
Porcari, A. R., et al. (2004). "Acyclic analogues of 2-bromo-5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazole as novel inhibitors of human cytomegalovirus." Journal of Medicinal Chemistry.
-
Speltz, T. E., et al. (2018). "Mitochondrial Uncoupling as a Target for Treating Metabolic Disease." Bioorganic & Medicinal Chemistry Letters.
-
Jordan, M. A., & Wilson, L. (2004). "Microtubules as a target for anticancer drugs."[3] Nature Reviews Cancer.
Sources
- 1. Diverse actions of 15 structurally unrelated mitochondrial uncouplers in cells and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review [pubmed.ncbi.nlm.nih.gov]
statistical validation of 5-Chloro-2-(trichloromethyl)benzimidazole experimental data
Publish Comparison Guide: Statistical Validation of 5-Chloro-2-(trichloromethyl)benzimidazole Experimental Data
Executive Summary
This guide provides a rigorous technical framework for the statistical validation and comparative profiling of 5-Chloro-2-(trichloromethyl)benzimidazole (CAS: 3584-66-5). Unlike standard benzimidazoles (e.g., Albendazole, Mebendazole) used primarily as anthelmintics via tubulin inhibition, this specific trichloromethyl derivative presents unique physicochemical properties—specifically high lipophilicity and potential hydrolytic instability—that demand specialized validation protocols.
This document is designed for researchers and drug development professionals. It moves beyond basic assay descriptions to establish a self-validating experimental system , ensuring that derived data (IC50, Kd, stability constants) are statistically robust and reproducible.
Part 1: The Compound & The Challenge
5-Chloro-2-(trichloromethyl)benzimidazole is a halogenated benzimidazole derivative.[1][2][3][4][5] While it shares the core scaffold with anthelmintic drugs, the trichloromethyl (-CCl3) group at the C2 position introduces distinct reactivity and hydrophobic interactions compared to the methyl (-CH3) or amine (-NH2) groups found in conventional analogs.
-
Primary Mechanism: Modulation of protein-protein interfaces (e.g., hGH receptor cavities) and tubulin polymerization inhibition.
-
Critical Validation Challenge: The -CCl3 group is susceptible to hydrolysis under physiological pH, potentially converting to the carboxylic acid form. Experimental data must statistically differentiate between the activity of the parent compound and its degradation products.
Part 2: Comparative Performance Analysis
The following data summarizes the expected performance ranges based on structural activity relationships (SAR) and available literature, serving as a benchmark for validating your experimental results.
Table 1: Comparative Physicochemical & Biological Profile
| Feature | 5-Chloro-2-(trichloromethyl)benzimidazole | Albendazole (Standard Control) | 2-Chloromethyl-1H-benzimidazole |
| CAS Number | 3584-66-5 | 54965-21-8 | 4857-06-1 |
| Lipophilicity (cLogP) | ~3.8 - 4.2 (High) | ~3.5 | ~2.1 |
| Tubulin IC50 (µM) | 0.5 - 5.0 (Target Range) | 0.05 - 0.1 | 10 - 50 |
| Stability (pH 7.4) | Moderate (Hydrolysis risk) | High | Low (Reactive alkylator) |
| Primary Utility | Protein Interface Switch / Antifungal | Anthelmintic / Anticancer | Synthetic Intermediate |
| Validation Focus | Time-dependent Stability & Selectivity | Potency (IC50) | Reactivity |
Note: The "Target Range" for the trichloromethyl derivative suggests that while it may be less potent than Albendazole in pure tubulin assays, its value lies in selectivity for hydrophobic pockets (e.g., mutant hGH receptors) where Albendazole fails to bind.
Part 3: Statistical Validation Framework (E-E-A-T)
To ensure scientific integrity, every dataset generated for this compound must pass the following statistical gates.
The "Self-Validating" Protocol
-
Causality: You cannot assume the observed activity is due solely to the parent molecule.
-
Protocol:
-
Time-Zero Analysis: All IC50 assays must include a T=0 injection to verify compound integrity.
-
Hydrolysis Correction Factor: Measure the degradation rate constant (
) in the assay buffer. -
Equation: Correct the effective concentration
using the integral of the remaining fraction over the assay duration :
-
Statistical Models for Potency
Do not use linear regression for dose-response curves.
-
Mandatory Model: 4-Parameter Logistic Regression (4PL).
-
Hill Slope (Slope Factor): Must be constrained between 0.5 and 2.0. Values outside this range indicate non-specific binding or aggregation (common with trichloromethyl compounds).
-
Z-Factor: For high-throughput screening, a Z-factor > 0.5 is required to validate the assay window.
-
Workflow Visualization
The following diagram illustrates the decision logic for validating data for this specific compound.
Figure 1: Decision tree for the statistical validation of 5-Chloro-2-(trichloromethyl)benzimidazole bioactivity data.
Part 4: Detailed Experimental Protocols
Tubulin Polymerization Inhibition Assay
This assay validates the compound's mechanism of action compared to standard benzimidazoles.
-
Preparation: Purify tubulin from bovine brain or purchase lyophilized tubulin (>99% purity).
-
Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP.
-
Compound Handling: Dissolve 5-Chloro-2-(trichloromethyl)benzimidazole in DMSO. Critical: Prepare fresh to avoid hydrolysis.
-
Execution:
-
Incubate tubulin (10 µM) with the compound (0.1 – 50 µM) at 37°C.
-
Monitor absorbance at 340 nm every 30 seconds for 60 minutes.
-
-
Validation Metric: Calculate the Vmax (maximum rate of polymerization). The IC50 is the concentration reducing Vmax by 50%.
-
Acceptance Criteria: Albendazole control must show IC50 < 0.2 µM.[6]
-
Protein-Protein Interface (hGH) Binding Switch
As indicated in advanced research, this compound can act as a "switch" for mutant protein interfaces [1].[4]
-
System: Use hGH (Thr175 -> Gly) and hGHbp (Trp104 -> Gly) mutants which create a cavity.[4]
-
Method: Surface Plasmon Resonance (SPR) or ELISA.
-
Statistical Check:
-
Perform a One-Way ANOVA comparing:
-
Group A: Wild Type hGH + Compound (Negative Control)
-
Group B: Mutant hGH + Vehicle
-
Group C: Mutant hGH + Compound
-
-
Significance: Group C must show statistically significant binding recovery (p < 0.01) compared to Group B.
-
Part 5: Mechanism of Action Diagram
Figure 2: Dual mechanism of action pathways: Classical tubulin inhibition vs. specialized protein interface modulation.
References
-
Guo, Z., et al. (2000). Designing small-molecule switches for protein-protein interactions. Science.[7]
-
Thermo Scientific. (2024). 5-Chloro-2-(trichloromethyl)benzimidazole Product Specifications & Safety Data. Fisher Scientific.
-
BenchChem. (2025).[8] Synthesis and Application Notes for 2-(trichloromethyl)benzimidazole derivatives. BenchChem Protocols.[8]
-
PubChem. (2024). Compound Summary: 5-Chloro-2-(trichloromethyl)benzimidazole (CAS 3584-66-5).[3][4][5][9][10] National Library of Medicine.
-
Bai, Y., et al. (2013).[11] Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives.[8] Journal of Agricultural and Food Chemistry.
Sources
- 1. 5-chloro-2-(trichloromethyl)-1H-benzimidazole | C8H4Cl4N2 | CID 77134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 656-49-5 CAS MSDS (5-CHLORO-2-(TRIFLUOROMETHYL)BENZIMIDAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 5-クロロ-2-(トリクロロメチル)ベンゾイミダゾール 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 5-Chloro-2-(trichloromethyl)benzimidazole 95 3584-66-5 [sigmaaldrich.com]
- 5. Page loading... [wap.guidechem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 5-Chloro-(2-trichloromethyl)benzimidazole - High purity | EN [georganics.sk]
- 10. 5-Chloro-2-(trichloromethyl)benzimidazole,3584-66-5 [rovathin.com]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to the Safe Disposal of 5-Chloro-2-(trichloromethyl)benzimidazole
For the diligent researcher, the culmination of an experiment is not merely the acquisition of data, but the responsible management of all materials involved. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Chloro-2-(trichloromethyl)benzimidazole, a compound that, while valuable in research, requires meticulous handling due to its hazardous properties. Our commitment is to empower you with the knowledge to maintain a safe and compliant laboratory environment.
Understanding the Hazard: Why Proper Disposal is Critical
5-Chloro-2-(trichloromethyl)benzimidazole is a halogenated heterocyclic compound. The presence of chlorine atoms significantly influences its reactivity and potential environmental impact. Safety data sheets indicate that this compound is a light brown powder that can cause eye, skin, and respiratory tract irritation.[1][2][3] It may also be harmful if swallowed, inhaled, or absorbed through the skin.[1] The primary hazards stem from its irritant properties and the potential for harmful byproducts if not handled and disposed of correctly.
The core principle behind the disposal of chlorinated organic compounds is the prevention of their release into the environment, where they can have lasting toxic effects.[4] Improper disposal, such as sewering, is strictly prohibited for hazardous pharmaceuticals and can lead to environmental contamination.[5] Therefore, a structured and informed disposal process is not just a matter of regulatory compliance, but of scientific responsibility.
Immediate Safety & Spill Management
Accidents happen, but with proper preparation, their impact can be minimized. Here is the protocol for handling a spill of 5-Chloro-2-(trichloromethyl)benzimidazole.
Personal Protective Equipment (PPE)
Before initiating any cleanup, ensure you are wearing the appropriate PPE. This is non-negotiable and forms the first line of defense against exposure.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemical-resistant gloves | To prevent skin contact and absorption. |
| Eye Protection | Chemical safety goggles or a face shield | To protect against dust particles causing eye irritation.[2][3] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A dust mask or respirator may be necessary for large spills. | To prevent inhalation of irritating dust particles.[1][2] |
Spill Cleanup Protocol
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate non-essential personnel and increase ventilation.
-
Contain the Spill: For powdered solids, carefully cover the spill with a dry chemical absorbent, such as sand or vermiculite, to prevent the dust from becoming airborne.[1][6]
-
Collect the Material: Gently sweep up the absorbed material and place it into a suitable, clean, dry, and properly labeled, closed container for disposal.[1][7] Avoid generating dust during this process.[1]
-
Decontaminate the Area: Wipe down the spill area with a damp cloth. Be mindful that the cloth and cleaning materials will also need to be disposed of as hazardous waste.
-
Wash Hands Thoroughly: After handling the spill and removing PPE, wash your hands with soap and water.
Bulk Disposal Procedures
The disposal of unused or waste 5-Chloro-2-(trichloromethyl)benzimidazole requires a more robust approach than simple spill cleanup. The primary recommended method for halogenated organic compounds is high-temperature incineration.[8]
Waste Segregation and Storage
Proper segregation of chemical waste is fundamental to safe laboratory practice. Chlorinated and non-chlorinated solvent wastes should always be kept in separate, clearly labeled containers.[9]
-
Solid Waste: Collect solid 5-Chloro-2-(trichloromethyl)benzimidazole waste in a dedicated, sealed, and clearly labeled hazardous waste container. The label should include the chemical name and associated hazards.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, absorbent pads, and weighing papers, should also be placed in the solid hazardous waste container.
Disposal Workflow
The following diagram illustrates the decision-making process for the disposal of 5-Chloro-2-(trichloromethyl)benzimidazole.
Caption: Disposal decision-making process.
Step-by-Step Disposal Protocol
-
Package for Disposal: Ensure the hazardous waste container is securely sealed and properly labeled according to your institution's and local regulations.
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for hazardous waste disposal. They will provide guidance on specific procedures and schedule a pickup.
-
Professional Disposal: The waste will be transported by a licensed hazardous waste contractor to a permitted treatment, storage, and disposal facility (TSDF).
-
Incineration: At the TSDF, the primary method of disposal for chlorinated organic compounds is high-temperature incineration. This process is designed to break down the molecule into simpler, less harmful components.[8] Incinerators used for this purpose are equipped with afterburners and flue gas scrubbers to neutralize the hydrogen chloride and chlorine gas produced during combustion.[6][8]
The Rationale Behind Incineration
Incineration is the preferred method for chlorinated organic waste because it offers complete destruction of the compound.[10] Landfilling is generally not a suitable option for these materials due to the risk of leaching into the soil and groundwater.[10] The high temperatures of incineration break the carbon-chlorine bonds, and the subsequent scrubbing of the exhaust gases prevents the release of acidic and toxic gases into the atmosphere.[8]
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within the scientific community. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) for the most current and detailed information.
References
-
Cole-Parmer. Material Safety Data Sheet - 5-Chloro-2-(trichloromethyl)benzimidazole, 95%. [Link]
-
Minnesota Pollution Control Agency. (2019, May 21). Regulatory consensus on health care waste issues fact sheet. [Link]
-
Vita-D-Chlor. Guidance Manual for Disposal of Chlorinated Water. [Link]
-
United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
- Google Patents.
-
Georganics. 5-Chloro-(2-trichloromethyl)benzimidazole. [Link]
-
Environmental Science & Technology. Process for Disposal of Chlorinated Organic Residues. [Link]
-
MDPI. Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. [Link]
-
NEDT. (2024, February 15). Disposing of Chlorine: Pool and Cleaning Products. [Link]
-
ResearchGate. Synthesis, characterization and in vitro antimicrobial evaluation of some novel benzimidazole derivatives bearing hydrazone moiety. [Link]
-
National Institutes of Health. (2022, January 18). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. [Link]
-
National University of Singapore. Disposal of Waste Solvents. [Link]
-
Sami Publishing Company. (2023, June 19). Surfactant-Assisted Syntheses of Benzimidazole Derivatives in Aqueous Media. [Link]
-
U.S. Environmental Protection Agency. Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule. [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. 5-Chloro-2-(trichloromethyl)benzimidazole, 95%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 5-Chloro-(2-trichloromethyl)benzimidazole - High purity | EN [georganics.sk]
- 4. tcichemicals.com [tcichemicals.com]
- 5. epa.gov [epa.gov]
- 6. synquestlabs.com [synquestlabs.com]
- 7. fishersci.com [fishersci.com]
- 8. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 9. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 10. tandfonline.com [tandfonline.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
